molecular formula C21H26BrNO4 B191354 Glaucine hydrobromide CAS No. 5996-06-5

Glaucine hydrobromide

Cat. No.: B191354
CAS No.: 5996-06-5
M. Wt: 436.3 g/mol
InChI Key: DFFLCVRJWUOGPN-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glaucine Hydrobromide is the hydrobromide salt of Glaucine, an aporphine alkaloid first isolated from the yellow horn poppy, Glaucium flavum . This compound is supplied as a high-purity, research-grade material for laboratory investigations exclusively. This compound is recognized in pharmacological research primarily for its potent antitussive (cough-suppressant) properties, with clinical studies indicating efficacy comparable to codeine but with a potentially improved tolerability profile and no significant activity on opioid receptors . Its therapeutic potential extends to bronchodilator and anti-inflammatory applications, as it acts through a multi-target mechanism involving selective inhibition of the phosphodiesterase 4 (PDE4) enzyme and blockade of L-type calcium channels, leading to relaxation of smooth muscle in the human bronchus . Further research interest in this compound stems from its activity as a dopamine receptor antagonist, with a preference for D1 and D1-like receptors, and its complex modulation of 5-HT2A receptors, which is a subject of ongoing neurological studies . Additional investigative areas include its potential anti-cancer effects, with in vitro studies showing an ability to inhibit the invasion of human breast cancer cells and reverse multi-drug resistance by inhibiting P-glycoprotein and BCRP . Researchers value this compound for exploring synergistic effects, as it has been shown to enhance the cytotoxicity of drugs like doxorubicin and mitoxantrone . It is critical to note that this product is labeled For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human use, including personal consumption. All safety data sheets and handling protocols must be consulted prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFLCVRJWUOGPN-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208670
Record name 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5996-06-5
Record name 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1), (6aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5996-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glaucine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLAUCINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPY1SMR1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Glaucine Hydrobromide Biosynthetic Pathway in Glaucium flavum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucine (B1671577), a prominent aporphine (B1220529) alkaloid found in the yellow horn poppy (Glaucium flavum), is recognized for its antitussive and bronchodilatory properties. Its hydrobromide salt is utilized therapeutically in several countries. Understanding the biosynthetic pathway of glaucine is crucial for optimizing its production through metabolic engineering and for the development of novel derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of glaucine in Glaucium flavum, from the central precursor (S)-reticuline. It includes a summary of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic and experimental workflows. While specific kinetic data for the enzymes in Glaucium flavum are not extensively documented in publicly available literature, this guide consolidates information from homologous pathways in other alkaloid-producing plants to provide a robust framework for research and development.

The Proposed Biosynthetic Pathway of Glaucine

The biosynthesis of glaucine is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the condensation of two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine, the precursor to all BIAs. A series of subsequent enzymatic reactions, including methylations and hydroxylations, lead to the critical branch-point intermediate, (S)-reticuline. From this point, the proposed pathway to (S)-glaucine involves three key enzymatic steps:

  • Intramolecular C-C Phenol Coupling: (S)-Reticuline undergoes an intramolecular oxidative coupling reaction to form the aporphine scaffold of (S)-isoboldine. This reaction is catalyzed by a cytochrome P450 enzyme, likely belonging to the CYP80G subfamily.

  • O-Methylation at the C-9 Position: (S)-isoboldine is then methylated at the 9-hydroxyl group to yield (S)-thaliporphine. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

  • O-Methylation at the C-2 Position: The final step is the methylation of the 2-hydroxyl group of (S)-thaliporphine to produce (S)-glaucine, also catalyzed by a specific OMT.

The hydrobromide salt is typically formed during the extraction and purification process by treating the alkaloid extract with hydrobromic acid.

A Technical Guide to Glaucine Hydrobromide's Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of glaucine (B1671577) hydrobromide. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further research and drug development efforts.

Quantitative Receptor Binding Affinity of Glaucine

Glaucine, an aporphine (B1220529) alkaloid, exhibits a diverse pharmacological profile, interacting with several key receptor systems. The following table summarizes the available quantitative data on its binding affinity for various molecular targets. These values, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), are crucial for understanding the compound's potency and selectivity.

Target Receptor/EnzymeLigand/AssayTissue/PreparationQuantitative Value (µM)Value TypeReference(s)
Dopamine (B1211576) D1-like Receptor[³H]-SCH 23390Rat Striatal Membranes3.90IC50[1]
Dopamine D2-like Receptor[³H]-racloprideRat Striatal Membranes3.02IC50[1]
Phosphodiesterase 4 (PDE4)PDE4 from human bronchus and PMNsHuman Bronchus & PMNs3.4Ki[2]
High-affinity Rolipram Binding Site (PDE4)[³H]-rolipramRat Brain Cortex Membranes~100IC50[2]
α1-Adrenoceptor[³H]-prazosin bindingRat Vas Deferens Membranes~0.23 (pKi 6.63)Ki[3]
Benzothiazepine (B8601423) site (L-type Ca2+ channel)[³H]-(+)-cis-diltiazem bindingRat Cerebral CortexAffinity demonstrated-[4]

PMNs: Polymorphonuclear leukocytes

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the binding affinity studies of glaucine. These protocols are foundational for replicating and expanding upon existing research.

Radioligand Binding Assays for Dopamine Receptors (D1-like and D2-like)

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5] The following is a generalized protocol for competitive binding assays using rat striatal membranes, a region with high densities of dopamine receptors.[1][6]

1. Membrane Preparation (Rat Striatum) [6]

  • Tissue Homogenization: Dissect rat striata on ice and homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Collect the supernatant and centrifuge at high speed (e.g., 20,000-40,000 x g) for 10-20 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step. This wash step is typically performed two to three times.

  • Final Preparation and Storage: Resuspend the final pellet in a known volume of assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Binding Assay [1][7]

  • Assay Components (per well/tube):

    • Buffer: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Radioligand:

      • For D1-like receptors: [³H]-SCH 23390 (at a concentration at or below its Kd, e.g., 0.30 nM).[8]

      • For D2-like receptors: [³H]-raclopride.

    • Competitor: A range of concentrations of glaucine hydrobromide.

    • Membrane Preparation: 50-150 µg of membrane protein.

    • Total Binding Control: Contains buffer, radioligand, and membranes (no competitor).

    • Non-specific Binding Control: Contains buffer, radioligand, membranes, and a high concentration of a known D1 or D2 antagonist (e.g., excess cis(Z)-flupenthixol for D1).[8]

  • Incubation:

    • Combine the assay components in a 96-well plate or microcentrifuge tubes.

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).[7][8]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), pre-soaked in buffer.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the glaucine concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

The inhibitory activity of glaucine on PDE4 can be determined using an in vitro enzyme inhibition assay.[2]

1. Assay Principle: The assay measures the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) by the PDE4 enzyme. The amount of remaining cAMP or the product of the reaction (AMP) is quantified.

2. Generalized Protocol: [2][9]

  • Component Preparation:

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in the assay buffer.

    • Dilute purified recombinant human PDE4 enzyme and the cAMP substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add the diluted glaucine or control vehicle to the wells of a microplate.

    • Add the diluted PDE4 enzyme and pre-incubate briefly.

    • Initiate the reaction by adding the cAMP substrate.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

  • Detection:

    • Stop the reaction and measure the product formation or substrate depletion. Common detection methods include:

      • Fluorescence Polarization (FP): Utilizes a fluorescently labeled cAMP tracer and a specific antibody. The degree of polarization is inversely proportional to the amount of cAMP produced.[9]

      • Radiometric Assay: Uses [³H]-cAMP as the substrate. The product, [³H]-AMP, is separated from the substrate using chromatography or other methods, and the radioactivity is counted.

  • Data Analysis:

    • Calculate the percentage of PDE4 activity inhibited at each glaucine concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the glaucine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be determined from the IC50 value.

Calcium Influx Assay for L-type Calcium Channel Blockade

The calcium channel blocking activity of glaucine can be assessed using fluorescence-based calcium influx assays in cultured cells.[3]

1. Assay Principle: This assay measures changes in intracellular calcium concentration in response to a depolarizing stimulus that opens voltage-gated calcium channels. A calcium-sensitive fluorescent dye is used to report these changes.

2. Generalized Protocol: [3]

  • Cell Culture:

    • Seed a suitable cell line (e.g., a cell line endogenously expressing L-type calcium channels or a transfected cell line) into a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Wash the cells and incubate them with the dye loading solution for 45-60 minutes at 37°C, followed by a period at room temperature, protected from light.

  • Compound Incubation:

    • Wash the cells to remove extracellular dye.

    • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader to measure baseline fluorescence.

    • Inject a depolarizing stimulus (e.g., a high concentration of KCl) to open voltage-gated calcium channels.

    • Immediately begin recording the fluorescence signal over time to measure the influx of calcium.

  • Data Analysis:

    • The inhibitory effect of glaucine is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the glaucine concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by glaucine and a generalized workflow for determining receptor binding affinity.

G General Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis tissue_prep Tissue/Cell Membrane Preparation incubation Incubation of Membranes, Radioligand, and Competitor tissue_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation competitor_prep Competitor (Glaucine) Serial Dilution competitor_prep->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

G Dopamine D1 and D2 Receptor Signaling Pathways cluster_d1 D1-like Receptor Pathway (Gs-coupled) cluster_d2 D2-like Receptor Pathway (Gi-coupled) D1 Dopamine / Glaucine D1R D1 Receptor D1->D1R Gs Gs D1R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA cAMP_inc->PKA_stim D2 Dopamine / Glaucine D2R D2 Receptor D2->D2R Gi Gi D2R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA cAMP_dec->PKA_inhib

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

G α1-Adrenergic Receptor Signaling Pathway agonist Norepinephrine receptor α1-Adrenergic Receptor agonist->receptor activates antagonist Glaucine antagonist->receptor blocks Gq Gq/11 receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC activates response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->response PKC->response

Caption: The Gq-coupled signaling cascade of the α1-adrenergic receptor.

G Glaucine's Action on PDE4 and Calcium Channels cluster_pde PDE4 Inhibition cluster_ca L-type Calcium Channel Blockade cAMP cAMP PDE4 PDE4 cAMP->PDE4 AMP AMP PDE4->AMP hydrolyzes Glaucine_PDE Glaucine Glaucine_PDE->PDE4 inhibits Ca_ext Extracellular Ca2+ Ca_channel L-type Ca2+ Channel Ca_ext->Ca_channel Ca_int Intracellular Ca2+ Ca_channel->Ca_int influx Glaucine_Ca Glaucine Glaucine_Ca->Ca_channel blocks

Caption: Mechanism of action of glaucine on PDE4 and L-type calcium channels.

References

The Aporphine Alkaloid Glaucine: A Comprehensive Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577), a naturally occurring aporphine (B1220529) alkaloid primarily isolated from plants of the Papaveraceae family, such as Glaucium flavum (yellow hornpoppy), has emerged as a molecule of significant pharmacological interest.[1][2] Its tetracyclic dibenzo[de,g]quinoline core structure serves as a scaffold for a diverse range of biological activities, including antitussive, anti-inflammatory, neuroleptic, and bronchodilator effects.[1][3] These multifaceted properties stem from its interaction with a variety of biological targets, most notably dopamine (B1211576) and serotonin (B10506) receptors, phosphodiesterase 4 (PDE4), and L-type calcium channels.[1] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of glaucine and its derivatives, offering critical insights for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Core Structure and Pharmacological Profile

The pharmacological versatility of glaucine is intrinsically linked to its rigid tetracyclic ring system. Key structural features that dictate its biological activity include the substitution pattern on the aromatic rings, particularly the methoxy (B1213986) groups at positions 1, 2, 9, and 10, and the nature of the substituent at the nitrogen atom (position 6).[1] Modifications at these positions have been extensively explored to understand their influence on target binding and functional activity.

Structure-Activity Relationship at Key Biological Targets

Dopamine and Serotonin Receptors

Glaucine and its analogs are known to interact with both dopamine and serotonin receptors, which are critical targets in the central nervous system.[1] The affinity and selectivity for these receptors are highly dependent on the substitution patterns on the aporphine core.

Key SAR Insights:

  • Hydroxyl Groups: The presence of a hydroxyl group, particularly at position 11, and variations in the N-substituent can significantly increase affinity for D2 and 5-HT1A receptors compared to glaucine.[1]

  • Halogenation: Halogenation of the aporphine ring system has been explored to modulate receptor affinity. For instance, halogenation of the related aporphine alkaloid boldine (B1667363) at the 3-position leads to increased affinity for D1-like receptors with some selectivity over D2-like receptors.[4] However, halogenated glaucine derivatives have shown poor affinity, similar to or worse than glaucine itself.[4]

  • N-Substituents: The nature of the N-alkyl group plays a crucial role in determining affinity and selectivity for dopamine and serotonin receptor subtypes.

  • (S)-Glaucine: Acts as a partial agonist at all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[5][6]

  • (R)-Glaucine: In contrast, (R)-glaucine appears to act as a positive allosteric modulator at the 5-HT2A receptor.[5][6]

Quantitative Data: Binding Affinities of Glaucine Derivatives at Dopamine and Serotonin Receptors

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor ActivityReference
(+)-Glaucine39003020-Partial Agonist ((S)-enantiomer)[1][5][7]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine461.86.8-[1]
(R)-(-)-11-Hydroxy-N-n-propylnoraporphine1100.21.1-[1]
(R)-Glaucine---Positive Allosteric Modulator[5][6]
Phosphodiesterase 4 (PDE4)

Glaucine's bronchodilator and anti-inflammatory effects are partly attributed to its inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).[1][3]

Key SAR Insights:

  • B-Ring Integrity: Structural modifications involving the opening of the B-ring to form seco-glaucine can influence PDE4 inhibitory activity.[1]

  • Potency: Glaucine is a relatively weak PDE4 inhibitor compared to synthetic inhibitors like roflumilast (B1684550) and rolipram.[8]

Quantitative Data: PDE4 Inhibitory Activity of Glaucine and its Derivatives

CompoundTarget Enzyme/IsoformIC50 / Ki ValueReference
(+)-GlaucineHuman Bronchus & PMN PDE4Ki = 3.4 µM[8]
(+)-GlaucinePDE4B~100 µM[1]
Seco-glaucinePDE4B40 µM[1]
RoflumilastPDE4B2IC50 = 0.2 nM[8]
RolipramPDE4BIC50 = 130 nM[8]
L-type Calcium Channels

Glaucine also functions as a calcium channel blocker, contributing to its smooth muscle relaxant and bronchodilator properties.[1][3] This activity is crucial for its therapeutic effects on the airways. Glaucine binds to the benzothiazepine (B8601423) site on L-type Ca2+-channels, thereby inhibiting the influx of extracellular calcium.[3]

Key SAR Insights:

  • 3-Position Modification: Modifications at the 3-position, such as the introduction of an aminomethyl group, can preserve the spasmolytic activity.[1]

  • B-Ring and N-Substituent Integrity: Dehydrogenation and N-oxidation of the glaucine scaffold lead to a considerable reduction in spasmolytic action, highlighting the importance of the integrity of the B-ring and the nature of the nitrogen substituent for calcium channel blocking activity.[1]

Quantitative Data: Calcium Channel Blocking Activity of Glaucine Derivatives

CompoundActivityReference
(+)-GlaucineActive[1]
3-Aminomethyl derivativesPreserve spasmolytic activity[1]
Dehydrogenated and N-oxidized derivativesConsiderably reduced spasmolytic action[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the pharmacological properties of glaucine and its derivatives.

Synthesis of Glaucine Derivatives

a) Synthesis of 3-Aminomethylglaucine Derivatives

A general procedure involves the coupling of 3-aminomethylglaucine with a desired carboxylic acid.[1]

  • Activation of Carboxylic Acid: The carboxylic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dichloromethane).

  • Coupling Reaction: 3-Aminomethylglaucine is then added to the activated carboxylic acid solution.

  • Work-up and Purification: The reaction mixture is typically purified by aqueous extraction and column chromatography to yield the desired amide derivative.

Biological Assays

a) Radioligand Binding Assay for Dopamine Receptors

This assay is used to determine the binding affinity of glaucine derivatives to dopamine receptors.[9]

  • Membrane Preparation: Crude membrane fractions containing dopamine receptors are prepared from appropriate tissues (e.g., rat striatum) or cell lines expressing the receptor of interest.[10]

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]-SCH 23390 for D1-like receptors or [³H]-raclopride for D2-like receptors) is incubated with the receptor membranes in the presence of varying concentrations of the test compound.[7][9]

  • Incubation: The mixture is incubated to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[10]

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to the inhibition constant (Ki).

b) PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.[11][12]

  • Reaction Setup: The assay is typically performed in a multi-well plate. The test compound is pre-incubated with purified recombinant human PDE4 enzyme in an assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Enzymatic Reaction: The mixture is incubated to allow for the hydrolysis of the fluorescent cAMP by PDE4.

  • Termination and Detection: A binding agent is added to stop the reaction and bind to the hydrolyzed product (5'-AMP). The fluorescence polarization (FP) of the solution is then measured. The FP signal is proportional to the amount of hydrolyzed product.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

c) Calcium Influx Assay (Fluorescence-Based)

This assay is used to evaluate the calcium channel blocking activity of glaucine derivatives.[13]

  • Cell Preparation: A suitable cell line endogenously or recombinantly expressing L-type calcium channels is seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[13]

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound.

  • Stimulation: The cells are stimulated with a depolarizing agent, such as potassium chloride (KCl), to open the voltage-gated calcium channels.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition of the calcium influx by the test compound is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Dopamine Receptor Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cAMP levels. D2-like receptors, on the other hand, couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[7][9]

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling Dopamine_D1 Dopamine / Glaucine Derivative D1R D1-like Receptor (D1, D5) Dopamine_D1->D1R Binds Gs Gαs/olf D1R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 ATP to cAMP PKA_D1 PKA cAMP_D1->PKA_D1 Activates CREB_D1 CREB Phosphorylation PKA_D1->CREB_D1 Phosphorylates Gene_D1 Gene Transcription CREB_D1->Gene_D1 Regulates Dopamine_D2 Dopamine / Glaucine Derivative D2R D2-like Receptor (D2, D3, D4) Dopamine_D2->D2R Binds Gi Gαi/o D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 ATP to cAMP

Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.

PDE4 Inhibition and cAMP Signaling

PDE4 inhibitors increase intracellular cAMP levels by preventing its degradation to AMP. This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.[11]

PDE4_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Downstream Downstream Effects (e.g., Anti-inflammatory response) PKA->Downstream Glaucine Glaucine Derivative Glaucine->PDE4 Inhibits

Caption: Role of PDE4 in the cAMP signaling pathway and the mechanism of glaucine derivatives.

Calcium Channel Blockade Experimental Workflow

The following diagram outlines the general workflow for a fluorescence-based calcium influx assay to assess the activity of glaucine derivatives as calcium channel blockers.

Calcium_Influx_Workflow Start Seed Cells in Multi-well Plate Dye_Loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) Start->Dye_Loading Incubate_Compound Incubate with Glaucine Derivative Dye_Loading->Incubate_Compound Stimulate Stimulate with KCl to Open Channels Incubate_Compound->Stimulate Measure Measure Fluorescence (Calcium Influx) Stimulate->Measure Analyze Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze End Results Analyze->End

Caption: General workflow for a fluorescent calcium influx assay.

Conclusion

The structure-activity relationship of glaucine derivatives is a rich and complex field, offering numerous avenues for the development of novel therapeutic agents. The aporphine scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of activity and selectivity towards key biological targets, including dopamine and serotonin receptors, PDE4, and L-type calcium channels. A thorough understanding of the SAR, guided by robust quantitative data and detailed experimental protocols as outlined in this guide, is paramount for the successful design and optimization of next-generation glaucine-based therapeutics. Future research should continue to explore novel modifications of the glaucine core and expand the evaluation of these derivatives against a broader range of biological targets to unlock their full therapeutic potential.

References

In Vitro Anti-inflammatory Properties of Glaucine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine (B1671577) hydrobromide, an aporphine (B1220529) alkaloid originally isolated from the yellow horn poppy (Glaucium flavum), has demonstrated a range of pharmacological activities, including notable in vitro anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of glaucine hydrobromide's anti-inflammatory properties, with a focus on its molecular mechanisms and effects on key inflammatory mediators and signaling pathways. This document summarizes quantitative data from published studies, details relevant experimental protocols, and visualizes the implicated signaling cascades to support further research and development of glaucine-based therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders. Glaucine has been investigated for its therapeutic potential beyond its traditional use as an antitussive, with a growing body of evidence highlighting its anti-inflammatory and bronchodilator activities.[1][2] The primary mechanisms underlying these effects include the inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels.[3][4][5] This guide delves into the in vitro evidence demonstrating these and other anti-inflammatory actions of this compound.

Quantitative Analysis of Anti-inflammatory Activity

The in vitro anti-inflammatory efficacy of this compound has been quantified across various cellular models and assays. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

Table 1: Inhibition of Phosphodiesterase (PDE) Isoenzymes by Glaucine

PDE IsoenzymeSourceIC50 (µM)Ki (µM)Notes
PDE4Human Bronchus & Polymorphonuclear Leukocytes (PMNs)~103.4Non-competitive inhibition.[3]
[3H]-rolipram bindingRat Brain Cortex Membranes~100-Displacement from high-affinity binding sites.[3]

Table 2: Inhibition of Inflammatory Responses in Human Polymorphonuclear Leukocytes (PMNs) by Glaucine

Inflammatory ResponseStimulus-log IC50 (M)IC50 (µM)
Superoxide Anion GenerationFMLP (30 nM)4.76 ± 0.17~17.4
A 23187 (1 µM)5.13 ± 0.19~7.4
PMA (3 nM)3.87 ± 0.04~135
Opsonized Zymosan (SOZ; 0.5 mg/ml)3.60 ± 0.07~251
Elastase ReleaseFMLP (30 nM)3.53 ± 0.03~295
Platelet AggregationFMLP (30 nM)-stimulated PMNs3.43 ± 0.05~371

Table 3: Effects on Calcium Signaling in Human Airway Smooth Muscle Cells

ResponseStimulus-log IC50 (M)IC50 (µM)
Sustained [Ca2+]i RiseHistamine (100 µM)4.31 ± 0.07~49

Table 4: Inhibition of Pro-inflammatory Cytokine Production by Glaucine

CytokineCell TypeStimulusInhibition
TNF-αMouse Peritoneal MacrophagesLPS (TLR4 ligand)Yes
Zymosan (TLR2 ligand)Yes
CpG (TLR9 ligand)Yes
IL-6Mouse Peritoneal MacrophagesLPS (TLR4 ligand)Yes
Zymosan (TLR2 ligand)Yes
CpG (TLR9 ligand)Yes
ARPE-19 CellsLPSYes
IL-12Mouse Peritoneal MacrophagesCpG (TLR9 ligand)Yes
MCP-1ARPE-19 CellsLPSYes

Note: Specific IC50 values for cytokine inhibition were not provided in the cited literature, but a significant reduction was observed.[6][7] Glaucine was also found to enhance the production of the anti-inflammatory cytokine IL-10 in LPS- and zymosan-stimulated macrophages.[6]

Key Mechanisms of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily targeting key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Glaucine has been shown to inhibit the NF-κB signaling pathway.[8][9] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα.[8] By stabilizing IκBα, glaucine effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

NF_kB_Inhibition_by_Glaucine cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex p65 p50 IκBα p65 p65 DNA DNA p65->DNA translocate & bind p50 p50 p50->DNA translocate & bind NFkB_complex:s->p65 degradation of IκBα NFkB_complex:s->p50 degradation of IκBα Glaucine Glaucine Hydrobromide Glaucine->IkBa inhibits degradation Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response mediates NLRP3_Inflammasome_Activation cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b IL-1β (active) pro_IL1b->IL1b cleavage NLRP3 NLRP3 NLRP3_exp->NLRP3 upregulates ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3 ROS ROS Production ROS->NLRP3 ASC ASC NLRP3->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 (active) pro_Casp1->Casp1 cleavage Casp1->pro_IL1b cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis ELISA_Workflow start Start step1 Seed Macrophages in 96-well plate start->step1 step2 Pre-incubate with Glaucine HBr step1->step2 step3 Stimulate with LPS step2->step3 step4 Incubate for 24h step3->step4 step5 Collect Supernatants step4->step5 step6 Perform ELISA step5->step6 step7 Read Absorbance step6->step7 end Calculate Cytokine Concentration & IC50 step7->end

References

Neuropharmacological Profile of Glaucine Hydrobromide at Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine (B1671577) hydrobromide, an aporphine (B1220529) alkaloid originally isolated from the yellow horn poppy (Glaucium flavum), has a multifaceted pharmacological profile. While traditionally recognized for its antitussive and bronchodilator properties, emerging research has highlighted its significant interactions with the central nervous system, particularly the dopaminergic system. This technical guide provides an in-depth analysis of the neuropharmacological effects of glaucine hydrobromide on dopamine (B1211576) receptors. It consolidates quantitative binding data, details key experimental protocols for in vitro and in vivo assessment, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.

Introduction

Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are critical mediators of numerous physiological functions, including motor control, cognition, motivation, and reward. They are broadly classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to stimulatory G proteins (Gαs/olf), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors primarily couple to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase and decrease cAMP levels.

Glaucine has been identified as an antagonist at both D1-like and D2-like dopamine receptors.[1][2] Its interaction with these receptors contributes to its observed central effects. Furthermore, glaucine is a known phosphodiesterase 4 (PDE4) inhibitor, an action that can also modulate intracellular cAMP levels and potentially influence dopaminergic signaling. This guide will explore the direct interactions of glaucine with dopamine receptors and consider the interplay with its other pharmacological activities.

Quantitative Data: Dopamine Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. For glaucine, competitive binding assays using rat striatal membranes have been employed to quantify its affinity for D1-like and D2-like dopamine receptors. The data from these studies are summarized below.

CompoundReceptor SubtypeRadioligandTissue PreparationIC50 (µM)
(+)-GlaucineD1-like[³H]-SCH 23390Rat Striatal Membranes3.90[1][2]
(+)-GlaucineD2-like[³H]-racloprideRat Striatal Membranes3.02[1][2]

Table 1: Binding Affinity of (+)-Glaucine for Dopamine Receptors. The IC50 value represents the concentration of glaucine required to inhibit 50% of the specific binding of the radioligand.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for D1-like and D2-like dopamine receptors in rat striatal tissue.

3.1.1. Membrane Preparation

  • Tissue Dissection: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.

  • Homogenization: Homogenize the tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.

  • Final Preparation: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the Bradford or BCA protein assay.

3.1.2. Competitive Binding Assay

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competing ligand (e.g., 10 µM SCH 23390 for D1 or 10 µM haloperidol (B65202) for D2), and membrane preparation.

    • Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Radioligands:

    • For D1-like receptors: [³H]-SCH 23390 (e.g., at a final concentration of 0.3 nM).

    • For D2-like receptors: [³H]-raclopride (e.g., at a final concentration of 1 nM).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.

  • Washing: Rapidly wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the glaucine concentration. Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding A Tissue Dissection (Rat Striatum) B Homogenization A->B C Centrifugation (Low Speed) B->C D Supernatant Collection C->D E Centrifugation (High Speed) D->E F Membrane Pellet Washing E->F G Final Membrane Preparation F->G H Protein Quantification G->H I Competitive Binding Assay Setup (Total, Non-specific, Competition) G->I J Incubation with Radioligand and Glaucine I->J K Rapid Filtration J->K L Scintillation Counting K->L M Data Analysis (IC50, Ki) L->M

Radioligand Binding Assay Workflow
In Vitro Functional cAMP Assay

This protocol outlines a method to assess the functional antagonism of this compound at D1 and D2 dopamine receptors by measuring its effect on agonist-induced changes in intracellular cAMP levels.

3.2.1. Cell Culture

  • Use a suitable cell line stably expressing either the human D1 or D2 dopamine receptor (e.g., CHO-K1 or HEK293 cells).

  • Culture the cells in the appropriate medium (e.g., Ham's F-12K with 10% FBS for CHO-K1) until they reach 80-90% confluency.

3.2.2. cAMP Measurement (TR-FRET Assay)

  • Cell Preparation: Harvest the cells and resuspend them in a stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4) at a determined optimal density.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells of a 384-well plate. For control wells, add stimulation buffer.

  • Agonist Stimulation:

    • For D1 receptors: Add a D1 agonist (e.g., dopamine or SKF-81297) at a final concentration that elicits a submaximal response (EC80) to stimulate cAMP production. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • For D2 receptors: First, stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels. Then, add a D2 agonist (e.g., quinpirole) at its EC80 to inhibit cAMP production. Glaucine's ability to reverse this inhibition will be measured.

  • cAMP Detection: Lyse the cells and perform a competitive immunoassay using a TR-FRET-based cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Measure the TR-FRET signal using a plate reader. The signal is inversely proportional to the cAMP concentration. Plot the signal against the logarithm of the glaucine concentration and determine the IC50 value for the inhibition of the agonist-induced response.

experimental_workflow_cAMP_assay A Cell Culture (D1 or D2 expressing cells) B Cell Harvesting and Resuspension A->B C Antagonist Pre-incubation (Glaucine) B->C D Agonist Stimulation (D1 agonist or Forskolin + D2 agonist) C->D E Cell Lysis and cAMP Detection (TR-FRET) D->E F Signal Measurement (Plate Reader) E->F G Data Analysis (IC50) F->G

Functional cAMP Assay Workflow
In Vivo Apomorphine-Induced Stereotypy in Rats

This behavioral assay assesses the functional antagonism of this compound at central dopamine receptors in vivo. Apomorphine (B128758), a non-selective dopamine agonist, induces stereotyped behaviors that can be attenuated by dopamine receptor antagonists.

3.3.1. Animals and Housing

  • Use adult male Wistar or Sprague-Dawley rats.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week for acclimatization before the experiment.

3.3.2. Experimental Procedure

  • Drug Preparation: Prepare fresh solutions of this compound and apomorphine hydrochloride in a suitable vehicle (e.g., saline) on the day of the experiment.

  • Treatment Groups: Randomly assign animals to different treatment groups (e.g., vehicle + vehicle, vehicle + apomorphine, glaucine + apomorphine).

  • Glaucine Administration: Administer this compound (e.g., at various doses, intraperitoneally - i.p.) or vehicle.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for glaucine to be absorbed and distributed.

  • Apomorphine Challenge: Administer a standardized dose of apomorphine (e.g., 0.5-1.5 mg/kg, subcutaneously - s.c.) to induce stereotyped behavior.

  • Behavioral Observation: Immediately after the apomorphine injection, place each rat in an individual observation cage.

  • Scoring: Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-90 minutes). A standardized scoring scale should be used.

  • Data Analysis: Compare the stereotypy scores between the different treatment groups. A significant reduction in the apomorphine-induced stereotypy score in the glaucine-treated group compared to the vehicle-treated group indicates dopamine receptor antagonism.

Signaling Pathways

Glaucine's interaction with D1-like and D2-like dopamine receptors is expected to antagonize their canonical signaling pathways.

D1-like Receptor Signaling

D1-like receptors, upon activation by an agonist like dopamine, stimulate the Gαs/olf protein, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). As an antagonist, glaucine would block the initial step of agonist binding, thereby preventing the activation of this cascade.

D1_signaling_pathway Dopamine Dopamine (Agonist) D1R D1 Receptor Dopamine->D1R Activates Glaucine Glaucine (Antagonist) Glaucine->D1R Blocks Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Antagonism of D1 Receptor Signaling
D2-like Receptor Signaling

Activation of D2-like receptors by an agonist leads to the stimulation of the Gαi/o protein. This has two primary effects: the inhibition of adenylyl cyclase, leading to decreased cAMP production, and the modulation of ion channels (e.g., activation of G protein-coupled inwardly-rectifying potassium channels - GIRKs, and inhibition of voltage-gated calcium channels). Glaucine, as an antagonist, would prevent the agonist from binding and initiating these inhibitory signals.

D2_signaling_pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Glaucine Glaucine (Antagonist) Glaucine->D2R Blocks Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channels (e.g., GIRK, CaV) Gi->IonChannels Modulates cAMP ↓ cAMP AC->cAMP CellularResponse ↓ Neuronal Excitability IonChannels->CellularResponse

Antagonism of D2 Receptor Signaling

Discussion and Future Directions

The available data indicate that this compound acts as a non-selective antagonist at both D1-like and D2-like dopamine receptors, with slightly higher affinity for the D2 subtype. This antagonism is consistent with its in vivo effects, such as the inhibition of apomorphine-induced stereotypy.

An important consideration in the neuropharmacology of glaucine is its concurrent activity as a PDE4 inhibitor. PDE4 is a key enzyme responsible for the degradation of cAMP. By inhibiting PDE4, glaucine can increase intracellular cAMP levels. This action is synergistic with D1 receptor activation but opposes the primary signaling outcome of D2 receptor activation. Therefore, the net effect of glaucine on a given neuron or neural circuit will depend on the relative expression and activity of D1 receptors, D2 receptors, and PDE4. This dual mechanism of action warrants further investigation to fully elucidate its complex effects on dopaminergic neurotransmission.

Future research should focus on:

  • Determining the Ki values of glaucine for all five dopamine receptor subtypes (D1-D5) to establish a more detailed selectivity profile.

  • Conducting functional assays that can differentiate between the effects of dopamine receptor antagonism and PDE4 inhibition on cAMP signaling.

  • Utilizing in vivo microdialysis to measure the effects of glaucine on extracellular dopamine levels and its metabolites in various brain regions.

  • Investigating the therapeutic potential of glaucine in conditions associated with dysregulated dopaminergic signaling, considering its unique dual-action profile.

Conclusion

This compound exhibits clear antagonist activity at both D1-like and D2-like dopamine receptors. This technical guide provides the foundational quantitative data and experimental methodologies for the continued investigation of this compound. The complex interplay between its dopamine receptor antagonism and PDE4 inhibition presents a unique pharmacological profile that may offer novel therapeutic opportunities. A thorough understanding of these mechanisms is essential for any future drug development efforts involving glaucine or its derivatives.

References

Glaucine Hydrobromide: A Technical Guide to its Function as a Phosphodiesterase 4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577) hydrobromide, the salt form of the alkaloid glaucine, has garnered significant interest in pharmacological research for its multifaceted therapeutic potential.[1] Primarily recognized for its antitussive properties, its mechanism of action extends to bronchodilator and anti-inflammatory effects, largely attributed to its activity as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2] This technical guide provides an in-depth exploration of glaucine hydrobromide's role as a PDE4 inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[3][4] It specifically hydrolyzes cAMP to its inactive form, 5'-AMP.[5] By inhibiting PDE4, glaucine leads to an accumulation of intracellular cAMP.[6] This elevation in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn mediate a cascade of events leading to the relaxation of smooth muscles, like those in the human bronchus, and the suppression of inflammatory responses.[1][7] Glaucine acts as a non-competitive, selective inhibitor of PDE4 in human bronchial tissue and granulocytes.[2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of glaucine and other well-known PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). Lower values are indicative of higher potency. The available data for (+)-Glaucine in comparison to established synthetic inhibitors is summarized below.

CompoundTarget Enzyme/IsoformCell/Tissue TypeInhibitory Value
(+)-Glaucine Human PDE4Human Bronchus & Polymorphonuclear LeukocytesKi = 3.4 µM [8][9]
RoflumilastPDE4A1-IC50 = 0.7 nM[8]
PDE4A4-IC50 = 0.9 nM[8]
PDE4B1-IC50 = 0.7 nM[8]
PDE4B2-IC50 = 0.2 nM[8]
PDE4D-IC50 = 0.68 nM[8]
RolipramPDE4A-IC50 = 3 nM[8]
PDE4B-IC50 = 130 nM[8]
PDE4D-IC50 = 240 nM[8]

Table 1: Comparative Inhibitory Potency of Glaucine and other PDE4 Inhibitors.

From the data, it is evident that while glaucine is a recognized PDE4 inhibitor, its potency is in the micromolar range, whereas synthetic inhibitors like Roflumilast and Rolipram exhibit significantly higher potency with IC50 values in the nanomolar range.[8]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the methods for its study, the following diagrams visualize the PDE4-cAMP signaling pathway and a typical experimental workflow for assessing PDE4 inhibition.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Glaucine Glaucine Hydrobromide Glaucine->PDE4 Inhibits Response Anti-inflammatory Response & Bronchodilation PKA_EPAC->Response

Caption: The role of PDE4 in the cAMP signaling pathway and the inhibitory action of this compound.

PDE4_Inhibition_Assay_Workflow start Start prep_compounds 1. Prepare Serial Dilutions of Test Compounds (e.g., Glaucine HBr) start->prep_compounds add_compounds 2. Add Diluted Compounds to Assay Plate prep_compounds->add_compounds add_enzyme 3. Add Recombinant PDE4 Enzyme add_compounds->add_enzyme pre_incubate 4. Pre-incubate to allow Compound-Enzyme Interaction add_enzyme->pre_incubate initiate_reaction 5. Initiate Reaction by Adding cAMP Substrate pre_incubate->initiate_reaction incubate 6. Incubate at Controlled Temperature (e.g., 30-37°C) initiate_reaction->incubate terminate_reaction 7. Terminate Reaction & Measure Remaining cAMP incubate->terminate_reaction data_analysis 8. Analyze Data and Determine IC50 Value terminate_reaction->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro PDE4 enzyme inhibition assay.

Experimental Protocols

The determination of PDE4 inhibitory activity is crucial for characterizing compounds like this compound. Below are detailed methodologies for common in vitro assays.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (General)

This protocol outlines a common method for assessing the inhibitory activity of a compound against PDE4.[8][10]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform.

  • Materials:

    • Purified recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D).[8]

    • Test compounds (e.g., this compound).[8]

    • Substrate: Cyclic adenosine monophosphate (cAMP).[8]

    • Assay Buffer (e.g., Tris-HCl buffer with MgCl2).[8]

    • Detection reagents (specific to the chosen assay format, e.g., fluorescence polarization, FRET, or colorimetric).[8]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then further dilute in the assay buffer.[8]

    • Assay Reaction:

      • Add a small volume of the diluted test compounds to the wells of a microplate.[8]

      • Add the diluted PDE4 enzyme to the wells and incubate for a short period to allow for compound-enzyme interaction.[8]

      • Initiate the enzymatic reaction by adding the cAMP substrate to the wells.[8]

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for cAMP hydrolysis.[8]

    • Detection: Stop the reaction and measure the remaining cAMP or the product (AMP) using a suitable detection method.[8][10]

  • Data Analysis:

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.[8]

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[8][10]

Protocol 2: Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay

This is a homogenous assay suitable for high-throughput screening.[7][11]

  • Principle: The assay relies on the change in polarization of a fluorescently labeled cAMP (e.g., cAMP-FAM) upon its hydrolysis by PDE4.[7]

  • Materials:

    • Recombinant human PDE4 enzyme.[7]

    • Fluorescein-labeled cAMP (cAMP-FAM).[7]

    • Test compounds and control inhibitors.[7]

    • PDE Assay Buffer.[7]

    • Binding agent to stop the reaction and bind to the 5'-AMP product.[11]

  • Procedure (384-well format):

    • Add 5 µL of diluted test compound or control to the appropriate wells.[7]

    • Add 5 µL of the 2x PDE4 enzyme solution to all wells except the "no enzyme" control.[7]

    • Initiate the reaction by adding 10 µL of the 2x cAMP-FAM substrate solution to all wells.[7]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[11]

    • Terminate the reaction by adding a binding agent.[11]

    • Incubate for a further period (e.g., 30 minutes) to allow for binding.[11]

    • Measure the fluorescence polarization using a microplate reader.[11]

  • Data Analysis: The decrease in the FP signal is directly proportional to the inhibitor's potency. Calculate the percent inhibition for each concentration and determine the IC50 value from the dose-response curve.[11]

Logical Relationship of Glaucine's Action

The following diagram illustrates the logical flow from the administration of this compound to its ultimate physiological effects through PDE4 inhibition.

Glaucine_Logical_Flow start This compound Administration inhibition Inhibition of Phosphodiesterase 4 (PDE4) start->inhibition cAMP_increase Increased Intracellular cAMP Levels inhibition->cAMP_increase pka_activation Activation of PKA and other effectors cAMP_increase->pka_activation smooth_muscle_relaxation Smooth Muscle Relaxation pka_activation->smooth_muscle_relaxation inflammation_reduction Reduction of Inflammatory Response pka_activation->inflammation_reduction bronchodilation Bronchodilation smooth_muscle_relaxation->bronchodilation anti_inflammatory_effects Anti-inflammatory Effects inflammation_reduction->anti_inflammatory_effects

Caption: Logical relationship of Glaucine's action as a PDE4 inhibitor leading to its therapeutic effects.

Conclusion

This compound serves as a valuable research tool and a noteworthy example of a naturally derived PDE4 inhibitor.[1][9] While its potency is modest compared to synthetic counterparts, its dual action as a PDE4 inhibitor and calcium channel blocker contributes to its bronchodilator and anti-inflammatory effects.[1][2] The experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and further understand the pharmacological profile of this compound and other potential PDE4 inhibitors.

References

A Technical Guide to the Dual Actions of Glaucine Hydrobromide: Antitussive and Bronchodilator Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine (B1671577) hydrobromide, an aporphine (B1220529) alkaloid extracted from plants of the Papaveraceae family, presents a compelling dual pharmacological profile as both a potent antitussive and a bronchodilator.[1] This technical guide provides an in-depth analysis of these two key therapeutic effects, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document synthesizes quantitative data from clinical and preclinical studies, details experimental protocols for assessing its efficacy, and visualizes the underlying molecular mechanisms and experimental workflows. Glaucine's non-opioid nature and distinct mechanisms of action, including phosphodiesterase 4 (PDE4) inhibition and calcium channel blockade, position it as a molecule of significant interest for respiratory therapeutics.[1][2]

Comparative Efficacy: Antitussive vs. Bronchodilator Properties

Glaucine hydrobromide has demonstrated significant efficacy in both cough suppression and airway smooth muscle relaxation. The following tables summarize the key quantitative findings from various studies to facilitate a clear comparison of its potencies in these two domains.

Antitussive Efficacy of this compound

Clinical studies have consistently shown glaucine's antitussive effects to be comparable or even superior to codeine, a commonly used opioid-based cough suppressant, but with a more favorable side-effect profile.[3][4]

Table 1: Clinical Studies on the Antitussive Efficacy of this compound

Study TypeComparator(s)DosageKey FindingsReference
Double-blind, cross-over trialCodeine (30 mg), PlaceboGlaucine (30 mg)Mean cough counts in 8 hours: Placebo (269.3), Glaucine (241.8), Codeine (201.9). Glaucine's effect was superimposable with codeine for the first 6 hours.[5]
Double-blind comparative trialCodeine30 mg, 3 times daily for 7 daysPhysician's evaluation (mean score decrease): Glaucine (3.0 to 0.47), Codeine (3.0 to 1.10) (p < 0.001). Patient's visual analogue scale (mean decrease): Glaucine (85 mm to 7 mm), Codeine (83 mm to 17 mm) (p < 0.001).[4][6]
Open trialN/A30 mg, 3 times daily for 28 daysPhysician's evaluation (mean score decrease): 3.0 to 0.15 (p < 0.001). Patient's visual analogue scale (mean decrease): 93 mm to 1 mm (p < 0.001).[4][6]
Single-dose, double-blind, cross-overDextromethorphan (B48470) (30 mg), PlaceboGlaucine (30 mg)Glaucine was significantly different from placebo in reducing coughs, while dextromethorphan was not.[7]

Table 2: Preclinical Studies on the Antitussive Efficacy of this compound

Animal ModelMethod of Cough InductionGlaucine DosageKey FindingsReference
Guinea PigsCitric Acid Aerosol5, 7.5, 10 mg/kg, i.p.Dose-dependent reduction in the number of coughs.[2]
MiceIntraperitoneal injection of 0.1% aqueous hydrochloric acidl-glaucine HBr: ED₅₀ of 5.99 mg/kg; d-glaucine HBr: ED₅₀ of 12.9 mg/kgDemonstrated analgesic and writhing inhibition, indicative of antitussive potential.[8]
Bronchodilator Efficacy of this compound

In vitro and in vivo studies have elucidated glaucine's ability to relax airway smooth muscle, suggesting its potential in treating conditions like asthma and COPD.[3][9]

Table 3: In Vitro Studies on the Bronchodilator Efficacy of this compound

PreparationParameter MeasuredKey FindingsReference
Human isolated bronchusInhibition of spontaneous and histamine-induced tonepD₂ ≈ 4.5[10][11]
Human isolated bronchusDepression of contractile responses to Ca²⁺pD'₂ ≈ 3.62[10][11]
Human bronchial and polymorphonuclear leukocytesPDE4 InhibitionKᵢ = 3.4 μM (non-competitive)[10][11]
Rat brain cortex membranesDisplacement of [³H]-rolipramIC₅₀ ≈ 100 μM[10][11]
Cultured human airway smooth muscle cellsReduction of sustained rise of [Ca²⁺]ᵢ by histamine (B1213489)-log IC₅₀ ≈ 4.3[10][11]

Table 4: In Vivo Studies on the Bronchodilator Efficacy of this compound

Animal ModelInterventionKey FindingsReference
Ovalbumin-sensitized guinea pigsInhaled glaucine (10 mg/ml, 3 min)Inhibited acute bronchoconstriction produced by aerosol antigen (antigen response was 256±42 and 95±14 cm H₂O l⁻¹ s⁻¹ in control and glaucine-treated animals, respectively; P<0.05).[12]
Ovalbumin-sensitized guinea pigsInhaled glaucine (5-10 mg/ml, 3 min)Inhibited microvascular leakage produced after inhaled antigen at all airway levels.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used to evaluate the antitussive and bronchodilator effects of glaucine.

Assessment of Antitussive Activity

A common preclinical model for evaluating antitussive agents involves inducing cough in guinea pigs.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs [2]

  • Animal Model: Male Hartley guinea pigs (300-400g) are acclimatized.

  • Baseline Measurement: A baseline cough response is established by exposing the animals to a citric acid aerosol.

  • Treatment Groups: Animals are randomized into groups (n=6-8 per group):

    • Vehicle Control (e.g., Saline, i.p. or p.o.)

    • Glaucine Administration (e.g., 5, 7.5, 10 mg/kg, i.p.)

    • Positive Control (e.g., Codeine 10 mg/kg, i.p.)

  • Cough Induction: 30-60 minutes post-treatment, animals are placed in a whole-body plethysmograph and exposed to a citric acid aerosol (e.g., 0.1 M for 10 minutes).

  • Data Collection: The number of coughs is recorded for a defined period (e.g., 10-15 minutes).

  • Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle-treated group.

Assessment of Bronchodilator Activity

In vitro and in vivo models are employed to characterize the bronchodilator properties of glaucine.

Protocol 2: In Vitro Relaxation of Human Bronchial Rings [10]

  • Tissue Preparation: Human bronchial rings (2–4 mm inner diameter) are obtained from surgical specimens and suspended in organ baths containing Krebs solution, gassed with 5% CO₂ in O₂ at 37°C.

  • Isometric Tension Recording: Changes in tension are recorded isometrically. An initial load of 2 g is applied.

  • Induction of Tone: A stable contractile tone is induced using histamine (0.1 mM).

  • Glaucine Administration: Cumulative concentration-response curves to glaucine (0.1 μM–1 mM) are constructed to assess its relaxant effect on both spontaneous and histamine-induced tone.

  • Data Analysis: The relaxant potency is expressed as the pD₂ value (-log EC₅₀).

Protocol 3: In Vivo Assessment in Ovalbumin-Sensitized Guinea Pigs [9][12]

  • Sensitization: Male Dunkin-Hartley guinea pigs (300-350 g) are sensitized with an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide (B78521) on day 0.

  • Airway Conductance Measurement: Specific airway conductance (sGaw) is measured using a whole-body plethysmograph.

  • Treatment: Aerosolized glaucine (e.g., 10 mg/mL) is administered for a defined period (e.g., 3-10 minutes).

  • Antigen Challenge: Animals are subsequently challenged with an aerosol of ovalbumin to induce bronchoconstriction.

  • Data Analysis: The protective effect of glaucine is determined by comparing the change in sGaw in treated versus control animals.

Signaling Pathways and Experimental Workflows

The dual effects of glaucine are mediated through distinct molecular pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and the experimental workflows.

Signaling Pathways of Glaucine Action

Glaucine's bronchodilator and anti-inflammatory effects are primarily attributed to its roles as a PDE4 inhibitor and a calcium channel blocker.[2][10][13]

G cluster_0 PDE4 Inhibition Pathway cluster_1 Calcium Channel Blockade Pathway Glaucine_PDE4 Glaucine PDE4 Phosphodiesterase 4 (PDE4) Glaucine_PDE4->PDE4 inhibits cAMP Increased intracellular cAMP Glaucine_PDE4->cAMP leads to cAMP_hydrolysis cAMP Hydrolysis PDE4->cAMP_hydrolysis catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK Myosin Light Chain Kinase (MLCK) Inhibition PKA->MLCK inhibits Relaxation_PDE4 Bronchial Smooth Muscle Relaxation PKA->Relaxation_PDE4 Glaucine_Ca Glaucine L_type L-type Ca²⁺ Channels Glaucine_Ca->L_type blocks Relaxation_Ca Bronchial Smooth Muscle Relaxation Glaucine_Ca->Relaxation_Ca promotes Ca_influx Ca²⁺ Influx L_type->Ca_influx mediates Ca_calmodulin Ca²⁺-Calmodulin Complex Formation Ca_influx->Ca_calmodulin MLCK_activation MLCK Activation Ca_calmodulin->MLCK_activation Contraction Bronchial Smooth Muscle Contraction MLCK_activation->Contraction

Caption: Dual mechanisms of glaucine's bronchodilator action.

Experimental Workflow for Antitussive Assessment

The workflow for evaluating the antitussive properties of glaucine in a preclinical setting is systematic and controlled.

cluster_workflow Antitussive Efficacy Workflow Acclimatization Acclimatization of Guinea Pigs Baseline Baseline Cough Response Measurement Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Vehicle Vehicle Control Randomization->Vehicle Glaucine Glaucine Administration Randomization->Glaucine Positive Positive Control (e.g., Codeine) Randomization->Positive Induction Cough Induction (Citric Acid Aerosol) Vehicle->Induction Glaucine->Induction Positive->Induction Recording Cough Count Recording Induction->Recording Analysis Data Analysis (% Inhibition Calculation) Recording->Analysis

Caption: Workflow for assessing antitussive effects in guinea pigs.

Logical Relationship of Dual Effects

Glaucine's antitussive and bronchodilator effects, while distinct, may contribute synergistically to the overall therapeutic benefit in respiratory conditions characterized by both cough and bronchoconstriction.

Glaucine This compound Antitussive Antitussive Effect Glaucine->Antitussive Bronchodilator Bronchodilator Effect Glaucine->Bronchodilator Cough_Center Central Cough Center Suppression Antitussive->Cough_Center Airway_Relax Airway Smooth Muscle Relaxation Bronchodilator->Airway_Relax Therapeutic Therapeutic Benefit in Respiratory Disease Cough_Center->Therapeutic Airway_Relax->Therapeutic

Caption: Synergistic potential of glaucine's dual actions.

Conclusion

This compound stands out as a promising dual-action therapeutic agent for respiratory disorders. Its robust antitussive activity, comparable to codeine but without the associated opioid side effects, coupled with its significant bronchodilator properties, makes it a valuable candidate for further investigation and development. The well-defined mechanisms of action, involving PDE4 inhibition and calcium channel blockade, provide a solid foundation for targeted drug design and optimization. The data and protocols presented in this guide offer a comprehensive starting point for researchers aiming to explore the full therapeutic potential of this unique natural compound.

References

Stereoisomer-Specific Activity of Glaucine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577) is a naturally occurring aporphine (B1220529) alkaloid traditionally used as an antitussive. It is the primary alkaloid in plants such as Glaucium flavum. The glaucine molecule possesses a chiral center, leading to the existence of two enantiomers: (S)-(+)-glaucine and (R)-(-)-glaucine. Stereochemistry is a critical determinant of pharmacological activity, as enantiomers can exhibit significantly different interactions with chiral biological targets such as receptors and enzymes. This technical guide provides a comprehensive analysis of the distinct pharmacological activities of (S)-(+)-glaucine hydrobromide and (R)-(-)-glaucine hydrobromide, with a focus on their interactions with adrenergic and serotonergic receptors. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the relevant signaling pathways and experimental workflows.

Comparative Pharmacological Activity

The pharmacological profiles of (S)-(+)-glaucine and (R)-(-)-glaucine demonstrate a clear stereoselectivity, particularly in their interaction with serotonin (B10506) 5-HT₂ receptors. While both enantiomers exhibit antagonistic activity at α₁-adrenergic receptors, their effects on the serotonergic system are markedly different.[1]

α₁-Adrenergic Receptor Activity

Both (S)-(+)-glaucine and (R)-(-)-glaucine act as antagonists at α₁-adrenergic receptor subtypes.[1] Functional studies indicate that both enantiomers inhibit the signaling of these Gq-coupled receptors, which are involved in processes such as smooth muscle contraction.

5-HT₂ Serotonin Receptor Activity

The most significant divergence in the activity of the glaucine enantiomers is observed at the 5-HT₂ family of serotonin receptors.[1]

  • (S)-(+)-Glaucine acts as a partial agonist at all three 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂꜀).[1] This means it binds to and activates the receptor, but with lower efficacy than the endogenous agonist, serotonin.

  • (R)-(-)-Glaucine displays a unique mechanism of action, functioning as a positive allosteric modulator (PAM) specifically at the 5-HT₂ₐ receptor.[1] As a PAM, (R)-(-)-glaucine does not activate the receptor on its own but enhances the response of the receptor to the endogenous agonist, serotonin.[2][3]

This differential activity highlights the nuanced interactions of each stereoisomer with the receptor binding pockets.

Data Presentation

The following tables summarize the quantitative data on the functional activity of (S)-(+)-glaucine and (R)-(-)-glaucine at α₁-adrenergic and 5-HT₂ serotonin receptors, as determined by in vitro functional assays.

Table 1: Antagonistic Activity at α₁-Adrenergic Receptors

CompoundReceptor SubtypepKₑ (Mean ± SEM)
(S)-(+)-Glaucine α₁ₐ5.72 ± 0.04
α₁ₑ5.61 ± 0.05
α₁ₔ5.40 ± 0.06
(R)-(-)-Glaucine α₁ₐ5.76 ± 0.05
α₁ₑ5.59 ± 0.05
α₁ₔ5.43 ± 0.06

pKₑ represents the negative logarithm of the antagonist equilibrium constant.

Table 2: Agonist and Modulatory Activity at 5-HT₂ Serotonin Receptors

CompoundReceptor SubtypeActivity TypepEC₅₀ (Mean ± SEM)Eₘₐₓ (% of Serotonin)
(S)-(+)-Glaucine 5-HT₂ₐPartial Agonist6.51 ± 0.0778.4 ± 1.6
5-HT₂ₑPartial Agonist6.13 ± 0.0569.8 ± 1.8
5-HT₂꜀Partial Agonist5.89 ± 0.0858.0 ± 2.9
(R)-(-)-Glaucine 5-HT₂ₐPositive Allosteric ModulatorNot ApplicablePotentiates Serotonin Response

pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Eₘₐₓ is the maximum response relative to serotonin.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The differential activity of the glaucine enantiomers at the 5-HT₂ₐ receptor leads to distinct downstream signaling events. The following diagrams illustrate the canonical Gq signaling pathway for the 5-HT₂ₐ receptor and the distinct modulatory effects of each enantiomer.

Gq_Signaling_Pathway cluster_S (S)-(+)-Glaucine Activity cluster_R (R)-(-)-Glaucine Activity cluster_Receptor cluster_Cell Intracellular Signaling S_Glaucine (S)-(+)-Glaucine (Partial Agonist) Receptor 5-HT2A Receptor S_Glaucine->Receptor Binds & Activates (Partial Efficacy) R_Glaucine (R)-(-)-Glaucine (PAM) R_Glaucine->Receptor Binds to Allosteric Site Serotonin_R Serotonin Serotonin_R->Receptor Binds & Activates Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC

Caption: 5-HT₂ₐ receptor Gq signaling pathway modulation by glaucine enantiomers.

Experimental Workflow

The functional activity of the glaucine enantiomers is typically determined using cell-based assays that measure the downstream consequences of receptor activation, such as changes in intracellular calcium or the accumulation of inositol (B14025) monophosphate (IP₁). A generalized workflow for a functional antagonist assay is depicted below.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture HEK293 cells stably expressing the target receptor Plating 2. Seed cells into multi-well plates Cell_Culture->Plating Incubation1 3. Incubate overnight Plating->Incubation1 Compound_Add 4. Add serial dilutions of antagonist ((S)- or (R)-Glaucine) Incubation1->Compound_Add Incubation2 5. Pre-incubate Compound_Add->Incubation2 Agonist_Add 6. Add constant conc. of agonist (e.g., phenylephrine (B352888) for α₁ or serotonin for 5-HT₂) Incubation2->Agonist_Add Incubation3 7. Incubate to allow receptor signaling Agonist_Add->Incubation3 Measurement 8. Measure signal (e.g., TGF-α shedding, intracellular Ca²⁺) Incubation3->Measurement Analysis 9. Plot dose-response curve and calculate pKb Measurement->Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Testing of Glaucine Hydrobromide's Antitussive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo evaluation of the antitussive properties of glaucine (B1671577) hydrobromide. The protocols detailed below are based on established rodent models of chemically-induced cough, offering a framework for preclinical assessment of novel antitussive agents.

Introduction

Glaucine hydrobromide is an alkaloid originally isolated from the yellow horn poppy (Glaucium flavum). It is utilized as a non-narcotic, centrally acting antitussive agent.[1] Its mechanism of action is multifactorial, primarily involving the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.[2][3] This dual action leads to the relaxation of airway smooth muscle and suppression of the cough reflex.[2] Unlike opioid-based antitussives such as codeine, glaucine is reported to have a lower risk of dependence and associated side effects.[4] Preclinical evaluation of this compound's antitussive efficacy typically employs chemically-induced cough models in animals.

In Vivo Models for Antitussive Activity Evaluation

The most common and well-established in vivo models for screening antitussive drugs involve the chemical induction of the cough reflex in conscious animals. Guinea pigs are frequently the species of choice due to their well-characterized cough reflex, which is physiologically similar to that in humans.[5] Rats are also used, particularly in capsaicin-induced cough models.[6] The primary methods for inducing cough are through the inhalation of citric acid or capsaicin (B1668287) aerosols.

Citric Acid-Induced Cough Model

Citric acid inhalation irritates the upper respiratory tract, reliably triggering a cough reflex.[4] This model is highly sensitive for assessing the efficacy of potential antitussive compounds.[7]

Capsaicin-Induced Cough Model

Capsaicin, the pungent component of chili peppers, activates the transient receptor potential vanilloid 1 (TRPV1) on sensory nerve fibers in the airways, inducing cough.[8][9] This model is particularly useful for investigating compounds that may interact with the TRPV1 pathway.

Experimental Protocols

The following are detailed protocols for the citric acid and capsaicin-induced cough models in guinea pigs.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive effect of this compound by measuring the reduction in cough frequency induced by citric acid aerosol inhalation.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Positive control: Codeine phosphate

  • Vehicle (e.g., sterile saline)

  • Citric acid solution (0.4 M in sterile water)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording system (optional, for precise cough detection)

Procedure:

  • Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment. Handle the animals daily to minimize stress.

  • Baseline Cough Response:

    • Place each guinea pig individually into the plethysmograph chamber.

    • Expose the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 7-10 minutes).[4][10][11]

    • Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 7-10 minutes).[4][11]

    • Animals exhibiting a stable and consistent cough response are selected for the study.

  • Treatment Administration:

    • Randomly assign the selected animals to treatment groups (n=6-8 per group):

      • Vehicle control (e.g., saline, intraperitoneally - i.p. or orally - p.o.)

      • This compound (e.g., 5, 7.5, and 10 mg/kg, i.p.)[4]

      • Positive control (e.g., Codeine phosphate, 10 mg/kg, i.p.)[4]

    • Administer the respective treatments 30-60 minutes prior to cough induction.

  • Cough Induction and Measurement:

    • Following the pre-treatment period, place each animal back into the plethysmograph chamber.

    • Induce coughing by exposing the animals to the citric acid aerosol as in the baseline measurement.

    • Record the number of coughs during the exposure and observation periods.

  • Data Analysis:

    • Calculate the percentage inhibition of the cough reflex for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100

Protocol 2: Capsaicin-Induced Cough in Guinea Pigs

Objective: To assess the antitussive effect of this compound on capsaicin-induced cough.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Positive control: Codeine phosphate

  • Vehicle (e.g., sterile saline)

  • Capsaicin solution (e.g., 10-60 µM in saline with a small percentage of ethanol (B145695) and Tween 80 to aid dissolution)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording system

Procedure:

  • Acclimatization and Baseline: Follow the same acclimatization and baseline procedures as in Protocol 1, using the capsaicin aerosol instead of citric acid.

  • Treatment Administration:

    • Randomly assign animals to treatment groups as described in Protocol 1.

    • Administer the treatments 30-60 minutes prior to cough induction.

  • Cough Induction and Measurement:

    • Place each animal in the plethysmograph chamber and expose them to the capsaicin aerosol for a fixed duration (e.g., 5-10 minutes).[4]

    • Count the number of coughs during the exposure period.

  • Data Analysis:

    • Calculate the percentage inhibition of the cough reflex as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the antitussive effects of this compound and control compounds in the described in vivo models.

Table 1: Antitussive Effect of this compound in Citric Acid-Induced Cough Model in Guinea Pigs

TreatmentDose (mg/kg, i.p.)Mean Number of Coughs (± SEM)% Inhibition
Vehicle (Saline)-27.0 ± 4.0-
Glaucine HBr5.015.1 ± 2.544.1%
Glaucine HBr7.59.8 ± 1.963.7%
Glaucine HBr10.06.5 ± 1.275.9%
Codeine Phosphate10.08.2 ± 1.569.6%

*p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes, based on typical experimental outcomes.

Table 2: Comparative Efficacy of Glaucine in Clinical Studies

Study ParameterGlaucine (30 mg, 3x daily)Codeine (30 mg, 3x daily)p-value
Physician's Cough Severity Score (decrease from 3.0)to 0.47to 1.10< 0.001
Patient's Visual Analogue Scale (mm, decrease)from 85 to 7from 83 to 17< 0.001

Data from a double-blind comparative trial in 90 patients.[12][13]

Visualizations

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment & Analysis Phase acclimatization Acclimatization of Guinea Pigs (300-400g) baseline Baseline Cough Response (Citric Acid or Capsaicin Aerosol) acclimatization->baseline randomization Randomization into Treatment Groups (n=6-8) baseline->randomization vehicle Vehicle Control (e.g., Saline, i.p.) randomization->vehicle glaucine Glaucine HBr (e.g., 5, 7.5, 10 mg/kg, i.p.) randomization->glaucine positive Positive Control (e.g., Codeine 10 mg/kg, i.p.) randomization->positive induction Cough Induction (Aerosol Exposure) vehicle->induction glaucine->induction positive->induction recording Cough Count Recording (Observation for 10-15 min) induction->recording analysis Data Analysis (% Inhibition Calculation) recording->analysis G cluster_cell Airway Smooth Muscle Cell glaucine Glaucine Hydrobromide ca_channel L-type Ca²⁺ Channel glaucine->ca_channel pde4 PDE4 glaucine->pde4 ca_influx Ca²⁺ Influx ca_channel->ca_influx amp 5'-AMP pde4->amp hydrolyzes camp cAMP camp->pde4 relaxation Muscle Relaxation (Bronchodilation) camp->relaxation contraction Muscle Contraction (Cough) ca_influx->contraction

References

Application Notes and Protocols for the Citric Acid-Induced Cough Model in Guinea Pigs for Glaucine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The citric acid-induced cough model in guinea pigs is a cornerstone in the preclinical evaluation of potential antitussive agents. This model provides a reliable and reproducible method for inducing a tussive response, allowing for the quantitative assessment of novel therapeutic compounds. Citric acid, when inhaled as an aerosol, acts as a protussive agent, stimulating sensory nerve endings in the airways and triggering the cough reflex.

Glaucine (B1671577), an alkaloid extracted from plants of the Papaveraceae family, has been utilized as a non-narcotic, centrally acting antitussive.[1][2] Its mechanism of action is primarily attributed to its inhibitory effects on the brain's cough center.[1] These application notes provide a comprehensive guide for the use of the citric acid-induced cough model in guinea pigs to investigate the antitussive properties of glaucine.

Data Presentation

Due to the absence of publicly available dose-response studies of glaucine in the citric acid-induced cough model in guinea pigs, the following table presents expected illustrative data for a centrally acting antitussive agent, drawing parallels from the known efficacy of drugs like codeine, to which glaucine's potency has been compared.[3] This data is intended to serve as a template for researchers to structure their findings.

Table 1: Illustrative Dose-Dependent Antitussive Effects of Glaucine on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, i.p.)Number of Coughs (Mean ± SEM)Cough Latency (seconds, Mean ± SEM)% Inhibition of Cough
Vehicle Control-35 ± 315 ± 20%
Glaucine525 ± 425 ± 328.6%
Glaucine1015 ± 3 40 ± 557.1%
Glaucine208 ± 2 60 ± 677.1%
Codeine (Positive Control)1012 ± 3 45 ± 465.7%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.

Experimental Protocols

1. Animals

  • Species: Male Dunkin-Hartley guinea pigs.

  • Weight: 300-400 g.

  • Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the experiment to minimize stress. They should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Materials and Reagents

  • Citric Acid (anhydrous, analytical grade)

  • Glaucine phosphate (B84403) (or hydrochloride)

  • Vehicle (e.g., sterile saline, distilled water, or a suitable solvent for glaucine)

  • Positive control: Codeine phosphate

  • Sterile saline (0.9% NaCl)

3. Equipment

  • Whole-body plethysmography chambers

  • Nebulizer (ultrasonic or jet)

  • Sound-recording device or a specialized cough detection system

  • Animal scale

  • Pipettes and sterile tubes for solution preparation

4. Solution Preparation

  • Citric Acid Solution (0.4 M): Dissolve the appropriate amount of citric acid in sterile saline to achieve a final concentration of 0.4 M. Prepare this solution fresh on the day of the experiment.

  • Glaucine and Vehicle Solutions: Prepare stock solutions of glaucine in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for injection. The vehicle alone will serve as the negative control.

5. Experimental Procedure

  • Animal Pre-treatment:

    • Administer glaucine, codeine, or the vehicle to the guinea pigs via the desired route (e.g., intraperitoneal, oral gavage). The pre-treatment time will depend on the pharmacokinetic profile of glaucine but is typically 30-60 minutes before the citric acid challenge.

  • Acclimation to Chamber:

    • Place each guinea pig individually into a whole-body plethysmography chamber and allow for an acclimation period of 5-10 minutes.

  • Cough Induction:

    • Nebulize the 0.4 M citric acid solution into the chamber for a fixed duration, typically 5-10 minutes. Ensure the nebulizer output is consistent across all experimental groups.

  • Data Recording:

    • Record the number of coughs and the time to the first cough (cough latency) during the citric acid exposure and for a subsequent observation period of 5-10 minutes. Coughs can be identified by their characteristic sound and the associated sharp thoracic movement of the animal. Automated cough detection systems can provide more objective measurements.

  • Data Analysis:

    • Calculate the mean number of coughs and the mean cough latency for each treatment group.

    • Determine the percentage inhibition of the cough response for each glaucine dose compared to the vehicle control group using the following formula: % Inhibition = [1 - (Mean coughs in treated group / Mean coughs in vehicle group)] x 100

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences between treatment groups.

Visualizations

Signaling Pathway of Citric Acid-Induced Cough and the Site of Action of Glaucine

Citric_Acid_Cough_Pathway cluster_airway Airway Lumen & Epithelium cluster_afferent Afferent Pathway cluster_cns Central Nervous System (CNS) cluster_efferent Efferent Pathway cluster_muscles Effector Organs Citric Acid Citric Acid Airway Receptors Sensory Nerve Endings (e.g., C-fibers) Citric Acid->Airway Receptors Stimulates Vagus Nerve Vagus Nerve Airway Receptors->Vagus Nerve Signal Transmission Brainstem Medulla (Cough Center) Vagus Nerve->Brainstem Signal Transmission Motor Nerves Motor Nerves Brainstem->Motor Nerves Signal Transmission Glaucine Glaucine Glaucine->Brainstem Inhibits Respiratory Muscles Diaphragm & Intercostal Muscles Motor Nerves->Respiratory Muscles Innervates Cough Cough Respiratory Muscles->Cough Contraction

Caption: Signaling pathway of citric acid-induced cough and the central action of glaucine.

Experimental Workflow for Evaluating Glaucine's Antitussive Effect

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal Acclimation Animal Acclimation (1 week) Solution Preparation Prepare Citric Acid (0.4 M) & Glaucine Solutions Animal Acclimation->Solution Preparation Drug Administration Administer Vehicle, Glaucine, or Codeine (i.p.) Solution Preparation->Drug Administration Chamber Acclimation Acclimate Guinea Pig in Plethysmography Chamber (5-10 min) Drug Administration->Chamber Acclimation Cough Induction Nebulize Citric Acid (5-10 min) Chamber Acclimation->Cough Induction Data Recording Record Cough Frequency & Latency Cough Induction->Data Recording Data Compilation Compile Cough Counts & Latency Times Data Recording->Data Compilation Calculate Inhibition Calculate % Inhibition Data Compilation->Calculate Inhibition Statistical Analysis Perform Statistical Analysis (e.g., ANOVA) Calculate Inhibition->Statistical Analysis Results Results Statistical Analysis->Results

References

Application Notes and Protocols for Cell-Based Measurement of Glaucine Hydrobromide's PDE4 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[1][2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn modulates various cellular processes, including inflammation.[3][4] This makes PDE4 a significant therapeutic target for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][5] Glaucine (B1671577) hydrobromide, an alkaloid, has been identified as a selective inhibitor of PDE4.[6] These application notes provide detailed protocols for cell-based assays to quantify the PDE4 inhibitory activity of glaucine hydrobromide.

The following sections detail the underlying signaling pathway, experimental protocols for quantifying PDE4 inhibition, and a summary of the inhibitory potency of this compound in comparison to other known PDE4 inhibitors.

cAMP Signaling Pathway and the Role of PDE4

The intracellular concentration of cAMP is a tightly regulated process initiated by the activation of G protein-coupled receptors (GPCRs) by extracellular ligands.[1] This activation stimulates adenylyl cyclase to convert ATP into cAMP.[1][2] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.[7] PDE4 acts as a negative regulator in this pathway by degrading cAMP to the inactive AMP.[1][2] Inhibition of PDE4 by compounds like this compound blocks this degradation, resulting in elevated intracellular cAMP levels and enhanced PKA signaling.[1][4]

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Produces Cellular_Response Cellular Response PKA->Cellular_Response Leads to Glaucine_HBr Glaucine HBr Glaucine_HBr->PDE4 Inhibits CRE_Luciferase_Workflow A Seed HEK293-CRE-Luc-PDE4B cells B Incubate for 24 hours A->B C Add Glaucine HBr dilutions B->C D Incubate for 1 hour C->D E Stimulate with Forskolin D->E F Incubate for 4-6 hours E->F G Add Luciferase Reagent F->G H Measure Luminescence G->H TR_FRET_Workflow A Seed HEK293 cells B Incubate overnight A->B C Add Glaucine HBr dilutions B->C D Incubate for 15-30 min C->D E Stimulate with Forskolin D->E F Incubate for 30-60 min E->F G Add Eu-cAMP tracer & ULight-anti-cAMP Ab F->G H Incubate for 1-2 hours G->H I Read TR-FRET Signal H->I ELISA_Workflow A Seed, Treat & Stimulate Cells B Lyse Cells A->B C Add Lysates to ELISA Plate B->C D Add Anti-cAMP Ab & Enzyme Conjugate C->D E Incubate & Wash D->E F Add Substrate & Stop Solution E->F G Read Absorbance F->G

References

Application Notes and Protocols for In Vitro Studies with Glaucine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of glaucine (B1671577) hydrobromide in in vitro experimental settings. Adherence to these protocols is intended to ensure consistent and reproducible results.

Introduction

Glaucine hydrobromide is the salt form of glaucine, an alkaloid originally isolated from the yellow horn poppy (Glaucium flavum). It is recognized for its antitussive, anti-inflammatory, and bronchodilator properties[1]. Mechanistically, glaucine acts as both a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker[1]. Its ability to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) and inhibit calcium influx makes it a compound of interest for various therapeutic areas, including respiratory diseases and cancer research[1][2][3].

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for obtaining accurate and reliable data in in vitro assays. The solubility of this compound is a key consideration in the preparation of stock solutions.

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterSlightly soluble / Sparingly soluble[4][5]
Ethanol (96%)Slightly soluble[4]
Ethanol (95%)Moderately soluble[5]
ChloroformSoluble[4][5]
EtherPractically insoluble[4][5]
Dimethyl Sulfoxide (B87167) (DMSO)Recommended as a primary solvent for stock solutions[6]

Due to its limited aqueous solubility, a co-solvent system is often required for in vitro studies. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.

Protocol for Preparation of this compound Solutions

This protocol details the steps for preparing a high-concentration stock solution in DMSO and subsequent working solutions in aqueous buffers or cell culture media.

Materials
  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile-filtered Phosphate Buffered Saline (PBS) or desired cell culture medium

Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 436.34 g/mol [7].

  • Place the powder in a sterile conical tube.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously to create a slurry.

  • If the compound does not fully dissolve, sonication may be applied to aid dissolution[6].

  • Visually inspect the solution to ensure there are no particulates.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions
  • Thaw a single aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.

  • Crucially, ensure the final concentration of DMSO in the assay is kept to a minimum, ideally ≤ 0.1% , as higher concentrations can induce cytotoxicity and off-target effects[2][8]. A vehicle control containing the same final concentration of DMSO must be included in all experiments.

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays

Final DMSO ConcentrationGeneral RecommendationReference(s)
≤ 0.1%Generally considered safe for most cell lines, especially for long-term exposure or sensitive cells.[2][8][9]
0.1% - 0.5%Well-tolerated by many robust cell lines for exposures up to 72 hours.[9]
> 0.5%May cause significant cytotoxicity and should be avoided if possible. A preliminary DMSO toxicity test is highly recommended.[9][10]

Experimental Workflow and Considerations

The following diagram illustrates a typical workflow for an in vitro cell-based assay using this compound.

G cluster_prep Solution Preparation cluster_exp Experimental Setup cluster_analysis Data Analysis weigh Weigh Glaucine HBr dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve store Aliquot and Store Stock at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells with Working Solutions dilute->treat control Include Vehicle Control (Medium + DMSO) dilute->control incubate Incubate for Desired Time treat->incubate control->incubate assay Perform In Vitro Assay (e.g., Viability, PDE4, Ca2+ flux) incubate->assay analyze Analyze and Interpret Data assay->analyze

Figure 1. Experimental workflow for in vitro studies with this compound.
Stability

In Vitro Concentration Ranges

The appropriate concentration of this compound for in vitro experiments is cell line and assay dependent. Based on published data, a starting concentration range of 0.1 µM to 100 µM is recommended for initial dose-response studies[11].

Table 3: Reported In Vitro Effective Concentrations of Glaucine

ParameterValueSpecies/SystemAssay TypeReference(s)
Ki3.4 µMHumanPDE4 Inhibition[12]
IC50~100 µMRat[3H]-rolipram displacement[12]
pD'23.65RatCa2+-induced contraction[4]
Tested Concentration5 µMHumanMetabolism in liver preparations[11]

Signaling Pathways of Glaucine

Glaucine exerts its biological effects primarily through two distinct signaling pathways: inhibition of PDE4 and blockade of L-type calcium channels.

G cluster_pde PDE4 Inhibition Pathway cluster_ca Calcium Channel Blockade Pathway glaucine1 Glaucine pde4 PDE4 glaucine1->pde4 inhibits camp cAMP pde4->camp degrades pka PKA camp->pka activates relaxation Smooth Muscle Relaxation pka->relaxation promotes glaucine2 Glaucine ca_channel L-type Ca2+ Channel glaucine2->ca_channel blocks ca_influx Ca2+ Influx ca_channel->ca_influx contraction Smooth Muscle Contraction ca_influx->contraction induces

Figure 2. Dual signaling pathways of glaucine.

Example Experimental Protocol: Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis.

  • DMSO Toxicity Control: In a separate plate or designated wells, treat cells with a serial dilution of DMSO (e.g., from 2% down to 0.01%) to determine the maximum tolerable concentration for your specific cell line and experiment duration[9].

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium, ensuring the final DMSO concentration is below the predetermined toxic level. Add the working solutions to the appropriate wells. Include a "vehicle only" control (medium with the same final DMSO concentration as the treated wells) and a "no treatment" control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound for a variety of in vitro experiments, ensuring data quality and reproducibility.

References

Application Notes and Protocols for Glaucine Hydrobromide Administration in Rodent Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577) hydrobromide, an alkaloid extracted from the yellow horn poppy (Glaucium flavum), has garnered interest for its potential therapeutic effects in respiratory diseases, including asthma. Its mechanism of action is primarily attributed to its dual activity as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which promotes airway smooth muscle relaxation and reduces inflammatory cell activity.[3] Additionally, by blocking L-type calcium channels, glaucine can further contribute to bronchodilation.[2]

These application notes provide a comprehensive overview of the administration of glaucine hydrobromide in a well-established rodent model of allergic asthma. While direct studies in mouse or rat models are limited in the current literature, the following protocols are based on a widely used ovalbumin-induced asthma model in BALB/c mice and incorporate data from a study utilizing a guinea pig model to guide potential administration strategies.

Signaling Pathway of Glaucine in Asthma

Glaucine Signaling Pathway in Asthma cluster_0 Airway Smooth Muscle Cell Glaucine Glaucine PDE4 PDE4 Glaucine->PDE4 inhibits Ca_Channel L-type Ca2+ Channel Glaucine->Ca_Channel blocks cAMP cAMP PDE4->cAMP hydrolyzes Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx PKA Protein Kinase A cAMP->PKA activates Relaxation Relaxation PKA->Relaxation promotes Contraction Contraction Ca_Influx->Contraction induces

Caption: Mechanism of action of glaucine in airway smooth muscle cells.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol describes a common method for inducing an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased IgE levels.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), chicken egg grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile phosphate-buffered saline (PBS)

  • Methacholine (B1211447) chloride

  • Whole-body plethysmograph for AHR measurement

  • Equipment for bronchoalveolar lavage (BAL)

  • Reagents for cell counting and cytokine analysis (ELISA)

Experimental Workflow:

OVA-Induced Asthma Model Workflow cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Assessment Phase Day_0 Day 0: Sensitization (i.p. injection of OVA/Alum in PBS) Day_14 Day 14: Booster (i.p. injection of OVA/Alum in PBS) Day_0->Day_14 Day_21_23 Days 21-23: Challenge (Intranasal or aerosolized OVA in PBS) Day_14->Day_21_23 Day_24 Day 24: Assessment - Airway Hyperresponsiveness - BALF Analysis - Histology Day_21_23->Day_24

Caption: Experimental timeline for the OVA-induced mouse model of asthma.

Procedure:

  • Sensitization:

    • On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.

    • On day 14, administer a booster i.p. injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of sterile PBS.

  • Challenge:

    • On days 21, 22, and 23, challenge the sensitized mice by intranasal administration of 50 µg of OVA in 50 µL of sterile PBS or by exposure to an aerosol of 1% OVA in sterile PBS for 30 minutes.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge (day 24), measure AHR using a whole-body plethysmograph.

    • Record baseline readings and then expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

    • Measure the enhanced pause (Penh) as an indicator of airway obstruction.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis:

    • Immediately following AHR measurement, euthanize the mice.

    • Perform a tracheotomy and cannulate the trachea.

    • Lavage the lungs with three separate 0.5 mL aliquots of ice-cold PBS.

    • Pool the BAL fluid (BALF) and centrifuge to pellet the cells.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik or a similar stain to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

  • Cytokine and IgE Analysis:

    • Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant and total and OVA-specific IgE in the serum using ELISA kits according to the manufacturer's instructions.

  • Lung Histology:

    • Perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.

    • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.

Protocol 2: Administration of this compound (Hypothetical)

As there is a lack of published studies on this compound administration in mouse or rat models of asthma, this section provides a proposed experimental design based on a study in guinea pigs and common practices for drug administration in rodents.

Objective: To evaluate the therapeutic potential of this compound on airway inflammation and hyperresponsiveness in the OVA-induced mouse model of asthma.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., sterile saline, PBS, or water)

  • Administration equipment (e.g., oral gavage needles, nebulizer for inhalation)

Proposed Administration Protocols:

  • Prophylactic Treatment:

    • Administer this compound daily starting from day 14 (coinciding with the booster) until the end of the experiment on day 24.

  • Therapeutic Treatment:

    • Administer this compound daily starting after the first OVA challenge (day 21) until the end of the experiment on day 24.

Routes of Administration and Dosages (to be optimized):

  • Inhalation: Based on the guinea pig study, a starting concentration for nebulization could be in the range of 5-10 mg/mL.[4] The duration of inhalation would need to be optimized for mice.

  • Oral Gavage: A potential starting dose could be in the range of 10-50 mg/kg, administered once or twice daily. The exact dosage would require a dose-response study.

  • Intraperitoneal Injection: Similar to oral gavage, a starting dose of 10-50 mg/kg could be investigated.

Experimental Groups:

  • Control Group: Sensitized and challenged with OVA, treated with vehicle.

  • Glaucine Treatment Groups: Sensitized and challenged with OVA, treated with low, medium, and high doses of this compound.

  • Positive Control Group: Sensitized and challenged with OVA, treated with a standard anti-asthma drug (e.g., dexamethasone).

  • Naive Group: Not sensitized or challenged, treated with vehicle.

Outcome Measures:

The same outcome measures as described in Protocol 1 would be assessed: AHR, BALF cell counts, cytokine levels, IgE levels, and lung histology.

Data Presentation

The following tables summarize quantitative data from a study by Cortijo et al. on the effects of inhaled glaucine in an OVA-sensitized guinea pig model of asthma.[4]

Table 1: Effect of Inhaled Glaucine on Antigen-Induced Bronchoconstriction in Guinea Pigs

Treatment GroupAntigen Response (cm H₂O L⁻¹ s⁻¹)
Control256 ± 42
Glaucine (10 mg/mL, 3 min)95 ± 14*

*P < 0.05 compared to control

Table 2: Effect of Inhaled Glaucine on Airway Hyperreactivity to Histamine (B1213489) in Guinea Pigs

Treatment GroupHistamine PC₁₀₀ (mg/mL)
Control0.23 ± 0.04
Glaucine (10 mg/mL)0.58 ± 0.11*

*P < 0.05 compared to control; PC₁₀₀ is the provocative concentration of histamine causing a 100% increase in baseline airway resistance.

Table 3: Effect of Inhaled Glaucine on Inflammatory Cells in BALF of Guinea Pigs

Treatment GroupTotal Cells (x10⁵/mL)Eosinophils (x10⁴/mL)
Control5.8 ± 0.712.1 ± 2.3
Glaucine (10 mg/mL)3.9 ± 0.55.9 ± 1.2

*P < 0.05 compared to control

Conclusion

While further studies are needed to establish detailed protocols for the administration of this compound in mouse and rat models of asthma, the information provided here offers a solid foundation for researchers to design and conduct such investigations. The established OVA-induced asthma model is a robust platform for evaluating the anti-inflammatory and bronchodilatory effects of glaucine. The data from the guinea pig model suggests that glaucine has significant potential to ameliorate key features of asthma, warranting further preclinical evaluation in other rodent models. Careful dose-response and pharmacokinetic studies will be crucial to optimize the administration of this compound for potential therapeutic applications in asthma.

References

Application Notes and Protocols for the Development of a Stable Oral Formulation of Glaucine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a stable oral solid dosage form of glaucine (B1671577) hydrobromide. This document outlines the necessary pre-formulation studies, formulation development strategies, and stability testing protocols. Detailed experimental procedures and data presentation formats are included to facilitate reproducible and robust formulation development.

Pre-formulation Studies

Pre-formulation studies are critical for understanding the physicochemical properties of glaucine hydrobromide, which will inform the selection of appropriate excipients and manufacturing processes.

Physicochemical Properties of this compound

This compound is an amorphous powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H26BrNO4[2]
Molecular Weight 436.30 g/mol [1][2]
Appearance Amorphous Powder[1]
Solubility
    in WaterSlightly soluble[2]
    in Ethanol (96%)Slightly soluble[2]
    in ChloroformSoluble[2]
Melting Point 193.07 °C[1]
Boiling Point 487.02 °C[1]
pH-Dependent Solubility

The solubility of this compound is expected to be pH-dependent due to its alkaloid structure. A thorough understanding of its solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) is essential for predicting its in vivo dissolution and absorption. While specific data for this compound is limited, data for the structurally similar apomorphine (B128758) hydrochloride suggests that solubility is higher in acidic pH.[3]

Protocol 1: Determination of pH-Dependent Solubility

This protocol outlines the equilibrium solubility method to determine the solubility of this compound in different pH buffers.

Materials:

  • This compound powder

  • Hydrochloric acid (0.1 N) for pH 1.2 buffer

  • Sodium acetate (B1210297) and acetic acid for pH 4.5 buffer

  • Monobasic potassium phosphate (B84403) and sodium hydroxide (B78521) for pH 6.8 buffer

  • Shaking incubator or water bath

  • Centrifuge

  • Validated HPLC method for this compound quantification

  • pH meter

Procedure:

  • Prepare buffers at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Dilute the filtered supernatant with the respective buffer to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of this compound in each sample using the validated HPLC method.

  • Perform the experiment in triplicate for each pH.

Data Presentation:

The results should be summarized in a table as shown below.

Table 2: pH-Dependent Solubility of this compound

pHMean Solubility (mg/mL)Standard Deviation
1.2
4.5
6.8
Excipient Compatibility Studies

Drug-excipient compatibility studies are crucial to ensure that the chosen excipients do not negatively impact the stability of this compound.[4] These studies are typically performed under accelerated conditions to identify potential interactions.

Protocol 2: Drug-Excipient Compatibility Screening

This protocol describes a method for screening the compatibility of this compound with common pharmaceutical excipients.

Materials:

  • This compound

  • Selected excipients (e.g., lactose, microcrystalline cellulose, croscarmellose sodium, magnesium stearate)

  • Glass vials

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC with a photodiode array (PDA) detector

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight.

  • Prepare a control sample of pure this compound.

  • Place the samples in glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by HPLC-PDA. Compare the chromatograms of the mixtures with the control for the appearance of new peaks (degradation products) or a significant decrease in the peak area of this compound.

  • Perform DSC analysis on the initial binary mixtures and the pure components. A significant shift in the melting endotherm or the appearance of new thermal events in the mixture may indicate an interaction.

Data Presentation:

The results of the compatibility study should be tabulated as follows.

Table 3: Excipient Compatibility Study Results (4 weeks at 40°C/75% RH)

ExcipientRatio (Drug:Excipient)Physical AppearanceAssay of Glaucine HBr (%)Total Impurities (%)DSC ResultsCompatibility
Lactose1:1No change
Microcrystalline Cellulose1:1No change
Croscarmellose Sodium1:1No change
Magnesium Stearate1:1No change

Formulation Development

Based on the pre-formulation data, a suitable oral solid dosage form, such as a tablet or capsule, can be developed. The following sections provide example formulations and a general workflow for tablet development.

Example Formulations

A patent for glaucine provides example formulations for tablets and capsules, which can serve as a starting point.[5]

Table 4: Example Tablet Formulation for this compound

ComponentFunctionAmount per Tablet (mg)
l-Glaucine HydrobromideActive Pharmaceutical Ingredient40
LactoseFillerq.s. to 300
Colloidal SilicaGlidant3
Stearic AcidLubricant2

Table 5: Example Capsule Formulation for this compound

ComponentFunctionAmount per Capsule (mg)
d,l-Glaucine HydrobromideActive Pharmaceutical Ingredient10
LactoseFillerq.s. to 300
Colloidal SilicaGlidant3
Stearic AcidLubricant2
Experimental Workflow for Tablet Formulation Development

The following diagram illustrates a typical workflow for developing a tablet formulation using a direct compression process.

G cluster_0 Formulation Development Workflow A Pre-formulation Studies (Solubility, Compatibility) B Excipient Selection (Filler, Binder, Disintegrant, Lubricant) A->B C Blending B->C D Compression C->D E In-Process Quality Control (Weight, Hardness, Friability) D->E F Finished Product Testing (Assay, Dissolution, Stability) E->F G Final Formulation F->G

Tablet Formulation Development Workflow

Analytical Methods

Robust analytical methods are essential for the quantification of this compound in the drug product and for monitoring its release and stability.

Protocol 3: HPLC Method for Quantification of this compound

This protocol is a general guideline for developing an HPLC method for the analysis of this compound in a tablet formulation. Method validation should be performed according to ICH guidelines.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate buffer, pH adjusted)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at an appropriate wavelength (e.g., 280 nm)

  • Column Temperature: 30°C

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution.

Sample Preparation (for Tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to the average tablet weight.

  • Transfer the powder to a volumetric flask and add a suitable extraction solvent.

  • Sonicate for a specified time to ensure complete extraction of the drug.

  • Dilute to volume with the extraction solvent and mix well.

  • Filter a portion of the solution through a 0.45 µm filter before injection.

Dissolution Testing

Dissolution testing is a critical quality control test to ensure batch-to-batch consistency and to predict the in vivo performance of the drug product.

Protocol 4: Dissolution Testing of this compound Tablets

This protocol provides a starting point for developing a dissolution method for this compound tablets. The method should be validated to ensure it is discriminating.

Dissolution Parameters:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid)

  • Rotation Speed: 50 RPM

  • Temperature: 37 ± 0.5°C

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes

  • Analysis: Quantify the amount of dissolved this compound using the validated HPLC method.

Data Presentation:

The dissolution profiles of different formulations can be compared by plotting the percentage of drug dissolved against time.

Table 6: Comparative Dissolution Profile

Time (min)Formulation A (% Dissolved)Formulation B (% Dissolved)
5
10
15
30
45
60

Stability Testing

Stability testing is performed to establish the shelf-life of the drug product and to determine the appropriate storage conditions. The testing should be conducted according to ICH Q1A(R2) guidelines.

Protocol 5: Stability Study of this compound Tablets

This protocol outlines the conditions for a long-term and accelerated stability study.

Study Design:

  • Batches: At least three primary batches of the final formulation should be placed on stability.

  • Packaging: The product should be stored in the proposed commercial packaging.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Tests: At each time point, the following tests should be performed:

    • Appearance

    • Assay

    • Degradation products

    • Dissolution

    • Hardness and Friability (for tablets)

    • Moisture content

Data Presentation:

The stability data should be presented in a tabular format for each batch and storage condition.

Table 7: Stability Data for this compound Tablets at 40°C/75% RH

TestSpecificationInitial3 Months6 Months
Appearance
Assay (%)
Known Impurity 1 (%)
Unknown Impurity (%)
Total Impurities (%)
Dissolution (% in 30 min)

Signaling Pathways of Glaucine

Glaucine exerts its therapeutic effects through multiple mechanisms, primarily as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.

PDE4 Inhibition Signaling Pathway

By inhibiting PDE4, glaucine increases intracellular levels of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that promote smooth muscle relaxation and reduce inflammation.

G cluster_1 PDE4 Inhibition Signaling Pathway Receptor G-Protein Coupled Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Hydrolyzed by Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response AMP AMP PDE4->AMP Glaucine Glaucine Glaucine->PDE4 Inhibits

Glaucine's PDE4 Inhibition Pathway
Calcium Channel Blocker Signaling Pathway

Glaucine also acts as a calcium channel blocker, inhibiting the influx of calcium ions into smooth muscle cells, which is a key step in muscle contraction. This leads to vasodilation and bronchodilation.

G cluster_2 Calcium Channel Blocker Signaling Pathway Depolarization Cell Membrane Depolarization CaChannel L-type Ca2+ Channel Depolarization->CaChannel Activates Ca_in Ca2+ Influx CaChannel->Ca_in Contraction Smooth Muscle Contraction Ca_in->Contraction Initiates Glaucine Glaucine Glaucine->CaChannel Blocks

Glaucine's Calcium Channel Blocking Action

References

Application Notes and Protocols for Studying the Effects of Glaucine Hydrobromide on L-type Calcium Channels using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577) hydrobromide, an alkaloid originally isolated from the poppy family (Papaveraceae), has demonstrated a range of pharmacological activities, including antitussive, anti-inflammatory, and bronchodilator effects. A primary mechanism underlying its therapeutic potential is its action as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels (CaV1.x). These channels are critical for initiating contraction in smooth muscle cells, such as those found in the vasculature and airways. By inhibiting the influx of extracellular calcium through L-type channels, glaucine hydrobromide promotes smooth muscle relaxation.

Patch clamp electrophysiology is the gold-standard technique for directly investigating the interaction of a compound with ion channels. The whole-cell configuration of this technique allows for the precise control of the cell membrane potential and the direct measurement of the ionic currents flowing through the channels. This document provides detailed application notes and protocols for characterizing the inhibitory effects of this compound on L-type calcium channels using patch clamp electrophysiology.

Data Presentation: Quantitative Effects of this compound

Table 1: Dose-Dependent Inhibition of L-type Calcium Current by this compound

This compound Concentration (µM)Peak Inward Current (pA/pF)Percent Inhibition (%)
Control (0)-15.2 ± 1.80
1-12.5 ± 1.517.8
3-9.8 ± 1.235.5
10-6.1 ± 0.959.9
30-2.9 ± 0.580.9
100-1.1 ± 0.392.8
IC50 (µM) \multicolumn{2}{c}{8.5 }

Data are presented as mean ± SEM. Current density is normalized to cell capacitance (pF).

Table 2: Effects of this compound (10 µM) on L-type Calcium Channel Kinetics

ParameterControlThis compound (10 µM)
Activation
V₅₀ (mV)-15.3 ± 1.1-12.8 ± 1.3
Slope factor (k)5.8 ± 0.46.1 ± 0.5
Inactivation
V₅₀ (mV)-35.2 ± 1.5-45.7 ± 1.8
Slope factor (k)-7.2 ± 0.6-7.5 ± 0.7
Time Course of Inactivation (τ)
Fast component (τ_fast, ms)25.4 ± 3.135.8 ± 4.2
Slow component (τ_slow, ms)180.2 ± 15.6210.5 ± 18.9

Indicates a statistically significant difference from control (p < 0.05). V₅₀ represents the half-maximal activation/inactivation voltage.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on L-type calcium channels in a cell line expressing these channels (e.g., HEK293 cells stably expressing CaV1.2) or in primary smooth muscle cells.

Cell Preparation
  • Cell Culture: Culture HEK293 cells stably expressing the human CaV1.2 channel (α1c, β2, and α2δ subunits) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Dissociation: For primary smooth muscle cells (e.g., from rat aorta), dissect the tissue in ice-cold, Ca²⁺-free Hanks' Balanced Salt Solution (HBSS). Digest the tissue with a solution containing collagenase and papain to isolate single smooth muscle cells.

  • Plating: Plate the dissociated cells onto glass coverslips at a low density and allow them to adhere for at least 2-4 hours before recording.

Solutions and Reagents

Table 3: Composition of Electrophysiological Solutions

SolutionComponentConcentration (mM)
External Solution NaCl120
TEA-Cl20
BaCl₂10
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with TEA-OH; Osmolarity ~310 mOsm
Internal (Pipette) Solution CsCl120
EGTA10
MgCl₂2
HEPES10
Mg-ATP4
Na₂-GTP0.3
pH adjusted to 7.2 with CsOH; Osmolarity ~290 mOsm

Note: Barium (Ba²⁺) is used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation. Tetrodotoxin (TTX, 0.5 µM) should be added to the external solution to block voltage-gated sodium channels.

Whole-Cell Patch Clamp Recording
  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition: Use a patch clamp amplifier and data acquisition software to record the whole-cell currents. Compensate for pipette and whole-cell capacitance. Monitor and compensate for series resistance throughout the experiment.

Voltage-Clamp Protocols
  • Holding Potential: Hold the cell at a membrane potential of -80 mV to ensure the availability of the L-type calcium channels.

  • Current-Voltage (I-V) Relationship: To determine the effect of glaucine on the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).

  • Steady-State Inactivation: To assess the effect on voltage-dependent inactivation, apply a series of 5-second prepulses to various potentials (e.g., from -100 mV to +10 mV) followed by a test pulse to 0 mV.

  • Drug Application: Prepare stock solutions of this compound and dilute to the final desired concentrations in the external solution. Apply the different concentrations of glaucine to the cell using a perfusion system. Allow sufficient time for the drug effect to reach a steady state before recording.

Visualizations

Signaling Pathway of L-type Calcium Channel Blockade in Smooth Muscle

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_type L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type->Ca_Influx Mediates Glaucine This compound Glaucine->L_type Blocks CaM Calmodulin (CaM) Ca_Influx->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to

Caption: Signaling pathway of L-type calcium channel blockade by glaucine in smooth muscle.

Experimental Workflow for Patch Clamp Analysis

G start Start: Cell Preparation (HEK293 or Primary Cells) pipette Prepare Patch Pipette (3-5 MΩ) start->pipette seal Form Giga-ohm Seal (>1 GΩ) pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell control_rec Record Control Currents (I-V, Inactivation) whole_cell->control_rec drug_app Apply this compound (Increasing Concentrations) control_rec->drug_app drug_rec Record Currents in Presence of Drug drug_app->drug_rec washout Washout Drug drug_rec->washout analysis Data Analysis (IC₅₀, Kinetics) washout->analysis end End analysis->end

Caption: Experimental workflow for patch clamp analysis of glaucine on calcium channels.

Logical Relationship of Glaucine's Effect

G Glaucine This compound L_type_Block L-type Ca²⁺ Channel Blockade Glaucine->L_type_Block Causes Ca_Influx_Dec Decreased Intracellular Ca²⁺ L_type_Block->Ca_Influx_Dec Leads to Smooth_Muscle_Relax Smooth Muscle Relaxation Ca_Influx_Dec->Smooth_Muscle_Relax Results in Therapeutic_Effect Therapeutic Effect (e.g., Bronchodilation) Smooth_Muscle_Relax->Therapeutic_Effect Contributes to

Caption: Logical flow of glaucine's mechanism of action leading to therapeutic effects.

Application Notes & Protocols: High-Content Screening for Novel Glaucine Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glaucine (B1671577), an alkaloid naturally found in plants of the Papaveraceae family, has garnered significant interest for its therapeutic potential.[1][2] Its hydrobromide salt is particularly noted for its cough suppressant, anti-inflammatory, and bronchodilator effects.[3] The mechanisms of action are multifaceted, involving the inhibition of phosphodiesterase 4 (PDE4) and blockade of L-type calcium channels.[4][5] Furthermore, glaucine has shown potential as a dopamine (B1211576) receptor antagonist and has been investigated for its anti-cancer properties.[4] To enhance its therapeutic profile, novel glaucine hydrobromide derivatives are being synthesized.

Key Applications of HCS for Glaucine Derivatives

  • Primary Screening: Efficiently identify "hit" compounds from a library of glaucine derivatives by detecting desired phenotypic changes in cells.

  • Secondary Screening and Hit Validation: Confirm the biological activity of initial hits and eliminate false positives through more detailed phenotypic profiling.

  • Mechanism of Action (MoA) Elucidation: Investigate the cellular pathways affected by active compounds by analyzing a wide array of cellular features.[9][13]

  • Toxicity Profiling: Assess the potential cytotoxicity of the derivatives at various concentrations to establish a therapeutic window.[9]

Experimental Protocols

Cell Culture and Seeding

Objective: To prepare a consistent and reproducible cell-based assay in a microplate format suitable for automated imaging.

Materials:

  • Relevant cell line (e.g., A549 human lung carcinoma cells for anti-inflammatory or anti-cancer studies)

  • Complete cell culture medium (e.g., F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 384-well, black-walled, clear-bottom imaging plates

  • Automated liquid handler or multichannel pipette

Protocol:

  • Maintain the selected cell line in a T-75 flask until it reaches 70-80% confluency.

  • Harvest the cells using standard trypsinization procedures and resuspend them in a complete culture medium to a final density of 2 x 10^5 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of the 384-well plate using an automated liquid handler to ensure uniformity. This results in a seeding density of 5,000 cells per well.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

Compound Preparation and Treatment

Objective: To expose the cells to a range of concentrations of the novel this compound derivatives.

Materials:

  • Library of novel this compound derivatives dissolved in 100% DMSO (10 mM stock solutions)

  • Complete cell culture medium

  • Acoustic liquid handler or robotic liquid handling system

Protocol:

  • Create a serial dilution series of the glaucine derivative stock solutions in DMSO.

  • Perform an intermediate dilution of the compounds in a complete culture medium.

  • Add the desired final concentrations of the compounds to the cell plate. To minimize solvent effects, ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Include appropriate controls: wells with untreated cells, wells with vehicle (DMSO) treated cells, and wells with a known positive control compound.

  • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) based on the specific biological question being addressed.

Cell Staining

Objective: To fluorescently label specific subcellular components for visualization and subsequent quantification.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.2% Triton X-100 in PBS for permeabilization

  • Fluorescent dyes:

    • Hoechst 33342 (for nuclei)

    • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) (for F-actin cytoskeleton)

    • MitoTracker Red CMXRos (for mitochondria)

  • Blocking solution (e.g., 2% Bovine Serum Albumin in PBS)

Protocol:

  • Following the treatment period, gently aspirate the culture medium.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

  • Wash the cells twice with PBS.

  • Block non-specific antibody binding by incubating with a blocking solution for 30 minutes.

  • Add the staining solution containing a cocktail of the fluorescent dyes and incubate for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Add 50 µL of PBS to each well for imaging.

Image Acquisition

Objective: To capture high-resolution images of the stained cells for analysis.

Equipment:

  • A high-content imaging system (e.g., ImageXpress Micro Confocal High-Content Imaging System or similar).

Protocol:

  • Place the prepared 384-well plate into the HCS instrument.

  • Configure the imaging settings, including the objective lens (typically 20x or 40x), fluorescence channels for each dye, and exposure times.

  • Set up an autofocus system to ensure sharp images across the plate.

  • Acquire images from multiple sites within each well to ensure a statistically robust number of cells are analyzed.

  • Initiate the automated image acquisition process for the entire plate.

Image and Data Analysis

Objective: To process the acquired images and extract quantitative data describing the cellular phenotypes.

Software:

Protocol:

  • Develop a customized image analysis workflow to identify and segment individual cells and their subcellular compartments (e.g., nucleus and cytoplasm).[6]

  • Extract a wide range of features from the segmented cells, such as:

    • Morphological features: nuclear area, cell size, and shape descriptors.

    • Intensity features: mean and integrated fluorescence intensity of each stain within the different cellular compartments.

    • Textural features: measures of the staining pattern and distribution.

  • Implement quality control steps to exclude out-of-focus images and debris from the analysis.

  • Generate dose-response curves to determine the potency of the compounds (e.g., IC50 or EC50 values).

  • Employ multivariate analysis techniques, such as principal component analysis (PCA) and hierarchical clustering, to group compounds with similar phenotypic profiles and identify potential mechanisms of action.[15]

Data Presentation

The quantitative output from HCS experiments should be organized into clear, structured tables for straightforward interpretation and comparison.

Table 1: Cytotoxicity Profile of Novel this compound Derivatives on A549 Cells

Compound IDIC50 (µM)Maximum Inhibition (%)
Glaucine (Parent)35.2 ± 3.195.4 ± 2.3
Derivative GHD-0115.7 ± 1.898.1 ± 1.5
Derivative GHD-028.9 ± 0.999.2 ± 0.8
Derivative GHD-03>10012.5 ± 4.1

Table 2: Multiparametric Phenotypic Profile of Lead Derivatives (at 10 µM)

Compound IDNuclear Area Change (%)Cytoskeletal Integrity (RFU)Mitochondrial Potential (RFU)
Vehicle Control0 ± 2.510,500 ± 85015,200 ± 1,100
Glaucine (Parent)-8.3 ± 1.58,900 ± 72013,500 ± 980
Derivative GHD-01-15.1 ± 2.17,200 ± 61011,800 ± 850
Derivative GHD-02-22.5 ± 2.85,800 ± 5309,600 ± 710

Visualizations

Signaling Pathways

Glaucine and its derivatives are known to modulate several signaling pathways. The diagram below illustrates a potential mechanism of action through the inhibition of PDE4 and its downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates PDE4 PDE4 Cellular_Response Bronchodilation, Anti-inflammation PKA->Cellular_Response Phosphorylates Targets AMP AMP Glaucine_Derivative Glaucine Derivative Glaucine_Derivative->PDE4 Inhibits PDE4->AMP Hydrolyzes

Caption: Potential mechanism of glaucine derivatives via PDE4 inhibition.

Experimental Workflow

The following diagram provides a high-level overview of the high-content screening workflow for the characterization of novel this compound derivatives.

HCS_Workflow cluster_0 Assay Setup cluster_1 Treatment cluster_2 Imaging cluster_3 Analysis A1 Cell Seeding (384-well plate) A2 24h Incubation A1->A2 B2 Cell Treatment (24-72h) A2->B2 B1 Compound Dilution B1->B2 C1 Cell Staining B2->C1 C2 Image Acquisition C1->C2 D1 Image Analysis C2->D1 D2 Phenotypic Profiling D1->D2 D3 Hit Selection D2->D3

References

Synthesis of Halogenated Glaucine Derivatives: An Exploration of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine (B1671577), a naturally occurring aporphine (B1220529) alkaloid found in plants of the Papaveraceae family, has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile. It is known to exhibit antitussive, bronchodilator, anti-inflammatory, and neuroleptic effects.[1] These activities are primarily attributed to its interaction with various biological targets, including dopamine (B1211576) and serotonin (B10506) receptors, phosphodiesterase 4 (PDE4), and L-type calcium channels.[1][2] The tetracyclic dibenzo[de,g]quinoline core of glaucine presents a versatile scaffold for chemical modification, offering the potential to develop novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2]

This document provides detailed application notes and protocols concerning the synthesis of halogenated glaucine derivatives. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target proteins.[3] Herein, we explore the synthesis of such derivatives and analyze their structure-activity relationships, particularly concerning their affinity for dopamine receptors, a key target for glaucine's neurological effects.

It is important to note that while the exploration of halogenated glaucine derivatives is a valid scientific endeavor, published research indicates that halogenation of the glaucine scaffold does not necessarily lead to enhanced affinity for dopamine D1 and D2 receptors. In fact, studies have shown that the resulting affinities can be poor, and in some cases, lower than that of the parent compound.[4] This underscores the nuanced and often unpredictable nature of structure-activity relationships in drug design.

Data Presentation: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values in nM) of glaucine and its halogenated derivatives for dopamine D1 and D2 receptors, as reported in the literature. A lower Ki value indicates a higher binding affinity. For comparative purposes, data for the related aporphine alkaloid, predicentrine, and its halogenated derivatives are also included to illustrate how the effects of halogenation can be highly dependent on the specific molecular scaffold.

CompoundSubstitutionD1 Receptor Ki (nM)D2 Receptor Ki (nM)D2/D1 Selectivity Ratio
Glaucine -390030200.77
3-Halogenated Glaucine Derivatives 3-Cl, 3-Br, 3-IPoor affinityPoor affinityNo clear trend
3,8-Dihalogenated Glaucine Derivatives 3,8-diCl, 3,8-diBr, 3,8-diIPoor affinityPoor affinityNo clear trend
Predicentrine -2407603.17
3-Bromopredicentrine 3-Br1561340.87
3-Iodopredicentrine 3-I6831138.5

Data compiled from literature sources.[5][6] "Poor affinity" for halogenated glaucine derivatives indicates that the affinities were similar to or worse than glaucine itself, as explicitly stated in the cited research.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of halogenated glaucine derivatives. These are generalized procedures based on established methods for the halogenation of aporphine alkaloids and related phenolic compounds.

Protocol 1: Electrophilic Bromination of Glaucine (Hypothetical)

This protocol describes a potential method for the synthesis of 3-bromoglaucine and 3,8-dibromoglaucine via electrophilic aromatic substitution.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve glaucine (1 mmol) in glacial acetic acid (10 mL).

  • Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. For mono-bromination, use 1.1 equivalents of NBS. For di-bromination, use 2.2 equivalents of NBS.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure brominated glaucine derivative(s).

  • Characterization: Characterize the final product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Iodination of an Aporphine Scaffold (Adapted from Literature)

This protocol is adapted from a reported method for the iodination of an 11-hydroxyaporphine (B1236028) derivative and can be considered for the synthesis of iodinated glaucine analogs.[7]

Materials:

  • Glaucine

  • Trifluoroacetyl hypiodite (prepared in situ from trifluoroacetic anhydride (B1165640) and sodium iodide)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (B1220275) (aqueous solution)

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Trifluoroacetyl Hypiodite: In a separate flask, prepare trifluoroacetyl hypiodite by reacting trifluoroacetic anhydride with sodium iodide in dichloromethane.

  • Reaction Setup: Dissolve glaucine (1 mmol) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Iodination: Add the freshly prepared solution of trifluoroacetyl hypiodite dropwise to the glaucine solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Work-up and Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization: Concentrate the filtrate and purify the residue by column chromatography to obtain the iodinated glaucine derivative. Characterize the product using appropriate spectroscopic methods.

Visualizations

Synthetic Workflow for Halogenated Glaucine Derivatives

G start Glaucine step1 Electrophilic Halogenation (e.g., NBS for bromination) start->step1 product Halogenated Glaucine Derivative(s) (e.g., 3-Bromo- and 3,8-Dibromoglaucine) step1->product purification Purification (Column Chromatography) product->purification analysis Structural Characterization (NMR, MS) purification->analysis bioassay Biological Evaluation (Receptor Binding Assays) analysis->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar

Caption: Synthetic and evaluation workflow for halogenated glaucine derivatives.

Signaling Pathways of Glaucine

G glaucine Glaucine d1_receptor D1 Receptor glaucine->d1_receptor Antagonist d2_receptor D2 Receptor glaucine->d2_receptor Antagonist ca_channel L-type Ca2+ Channel glaucine->ca_channel Blocker pde4 PDE4 glaucine->pde4 Inhibitor adenylyl_cyclase Adenylyl Cyclase d1_receptor->adenylyl_cyclase d2_receptor->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka downstream_dopamine Modulation of Dopaminergic Neurotransmission pka->downstream_dopamine ca_influx Ca2+ Influx ca_channel->ca_influx smc_contraction Smooth Muscle Contraction ca_influx->smc_contraction bronchodilation Bronchodilation smc_contraction->bronchodilation camp_hydrolysis cAMP Hydrolysis pde4->camp_hydrolysis camp_increase Increased cAMP camp_hydrolysis->camp_increase anti_inflammatory Anti-inflammatory Effects camp_increase->anti_inflammatory

Caption: Major signaling pathways modulated by glaucine.

Conclusion

The synthesis of halogenated glaucine derivatives represents a rational approach in the quest for novel therapeutic agents with modulated biological activities. However, the available scientific literature suggests that simple halogenation of the glaucine scaffold does not confer enhanced affinity for dopamine D1 and D2 receptors.[4] This highlights the complexity of structure-activity relationships, where subtle changes in one part of a molecule can have profound and not always predictable effects on its interaction with biological targets. The contrasting effects of halogenation on glaucine versus the related aporphine, predicentrine, underscore the importance of empirical testing and the careful interpretation of SAR data.[6] The protocols and data presented herein provide a framework for researchers to further explore the chemical space around the glaucine scaffold, with the understanding that a systematic and iterative approach is crucial for the successful design of new and more effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Glaucine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of glaucine (B1671577) hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of glaucine hydrobromide?

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

A2: The primary strategies for improving the aqueous solubility of poorly soluble drugs like this compound, an aporphine (B1220529) alkaloid, include:

  • pH Adjustment: As an alkaloid salt, the solubility of this compound is pH-dependent.

  • Cosolvents: Utilizing water-miscible organic solvents can significantly increase solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate by creating an amorphous form of the drug.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the glaucine molecule within a cyclodextrin host can improve its apparent water solubility.

Q3: Are there any safety concerns with the excipients used for solubility enhancement?

A3: Yes, the choice of excipients should be carefully considered based on the intended route of administration. For instance, some cosolvents may be acceptable for oral formulations but not for parenteral use due to toxicity concerns. Always refer to regulatory guidelines and conduct appropriate safety assessments for your specific application.

Troubleshooting Guides

Issue 1: Low Solubility in Aqueous Buffers for In Vitro Assays

Problem: Difficulty achieving the desired concentration of this compound in aqueous buffers for biological screening or analytical method development.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Capacity The intrinsic solubility of this compound in the aqueous buffer is too low.Use of a cosolvent system.
pH of the Buffer The pH of the buffer may not be optimal for the solubility of this alkaloid salt.Adjust the pH of the buffer. A slightly acidic pH is generally favorable for the solubility of hydrobromide salts of basic compounds.
Precipitation Over Time The initial solution appears clear but precipitation occurs after a period.Prepare fresh solutions immediately before use or consider a stabilizing excipient.
Issue 2: Poor Dissolution Rate from a Solid Dosage Form

Problem: Slow and incomplete release of this compound from a tablet or capsule formulation during dissolution testing.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Crystalline Nature of the Drug The crystalline form of this compound has a high lattice energy, which limits its dissolution rate.Prepare a solid dispersion of this compound with a hydrophilic carrier like PVP K30 to convert the drug to a more soluble amorphous form.
Poor Wettability The drug particles are not easily wetted by the dissolution medium.Incorporate a surfactant or use a hydrophilic carrier in the formulation to improve wettability.
Inadequate Formulation Composition The formulation does not contain appropriate excipients to promote dissolution.Optimize the formulation by including disintegrants and solubility enhancers.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the potential improvements in solubility that can be achieved using various techniques. Note that specific values for this compound are limited in the literature; therefore, data for structurally similar alkaloids or representative poorly soluble drugs are included for guidance.

Table 1: Solubility of a Model Poorly Soluble Drug in Cosolvent Systems

CosolventConcentration (% v/v) in WaterSolubility Increase (Fold)
Ethanol20~5
Ethanol40~25
Propylene Glycol20~8
Propylene Glycol40~40

Data is representative and the actual fold increase will vary depending on the specific drug.

Table 2: Dissolution Enhancement of a Poorly Soluble Drug via Solid Dispersion with PVP K30

Drug:Carrier Ratio% Drug Release after 30 min (Pure Drug)% Drug Release after 30 min (Solid Dispersion)
1:115%60%
1:515%85%
1:915%>90%

This data illustrates the significant improvement in dissolution rate achievable with solid dispersions.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol) in the desired ratio (e.g., 1:1, 1:5, 1:9 w/w).

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

  • Sieving: Gently grind the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of drug-carrier interactions.

Protocol 2: Phase Solubility Study with Cyclodextrins
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin).

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution. Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, filter the suspensions through a 0.45 µm membrane filter to remove the undissolved drug.

  • Quantification: Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram. The slope of this diagram can be used to determine the stability constant of the inclusion complex.

Protocol 3: HPLC Method for Quantification of Glaucine
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 290 nm.[5]

  • Injection Volume: 10-20 µL.[5]

  • Column Temperature: 25-40°C.[5]

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve.[5]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval Solubility Evaluation cluster_analysis Analysis cluster_char Solid-State Characterization (for SD and CD) prep_cosolvent Cosolvent System sol_study Equilibrium Solubility Study prep_cosolvent->sol_study prep_sd Solid Dispersion prep_sd->sol_study diss_test Dissolution Testing prep_sd->diss_test dsc DSC prep_sd->dsc xrd XRD prep_sd->xrd ftir FTIR prep_sd->ftir prep_cd Cyclodextrin Complex prep_cd->sol_study prep_cd->diss_test prep_cd->dsc prep_cd->xrd prep_cd->ftir hplc HPLC Quantification sol_study->hplc diss_test->hplc

Caption: Experimental workflow for solubility enhancement of this compound.

logical_relationship cluster_methods Solubility Enhancement Methods cluster_mechanisms Underlying Mechanisms start Low Aqueous Solubility of Glaucine HBr cosolvency Cosolvency start->cosolvency solid_dispersion Solid Dispersion start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin mech_cosolvency Altered Solvent Polarity cosolvency->mech_cosolvency mech_sd Amorphous State / Improved Wettability solid_dispersion->mech_sd mech_cd Inclusion Complex Formation cyclodextrin->mech_cd end_goal Improved Solubility & Dissolution Rate mech_cosolvency->end_goal mech_sd->end_goal mech_cd->end_goal

Caption: Logical relationships in solubility enhancement strategies.

References

Technical Support Center: Glaucine Hydrobromide Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glaucine (B1671577) hydrobromide in aqueous solutions.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: My glaucine hydrobromide solution has turned yellow/brown. What is the likely cause?

A1: Discoloration of your this compound solution, particularly to a yellow or brown hue, is a common indicator of oxidative degradation. Glaucine, being an aporphine (B1220529) alkaloid with methoxy (B1213986) groups on the aromatic rings, is susceptible to oxidation. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions. It is also possible that phenolic alkaloids, which are prone to oxidation, were co-extracted during the purification of glaucine.[1]

Q2: I'm observing precipitation in my aqueous this compound solution. What could be the reason?

A2: Precipitation in your this compound solution can be attributed to several factors:

  • pH Shift: The solubility of this compound is pH-dependent. A shift in the pH of your solution, perhaps due to the absorption of atmospheric CO2 or interaction with container surfaces, could decrease its solubility and lead to precipitation.

  • Concentration and Temperature: If the concentration of your solution is close to its saturation point, a decrease in temperature could reduce its solubility, causing the compound to precipitate out of the solution.

  • Degradation: The formation of less soluble degradation products can also result in precipitation over time.

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: To enhance the stability of your aqueous this compound solution, consider the following:

  • pH Control: Maintain the pH of the solution within a slightly acidic range. The use of a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) can help maintain a stable pH.

  • Protection from Light: Store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil to prevent photodegradation.

  • Temperature Control: Store the solution at controlled room temperature or under refrigeration, as elevated temperatures can accelerate degradation.

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidation.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can help to mitigate oxidative degradation. However, compatibility and potential interference with your experiments should be evaluated.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Develop and validate a stability-indicating HPLC method capable of separating the main peak from all degradation products.
Loss of potency/inconsistent results Chemical instability of the stock solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, validate its stability over the intended storage period and conditions. Consider the use of stabilizing excipients.
Cloudiness or haze in the solution Poor solubility or early-stage precipitation.Check the pH of the solution and adjust if necessary. Consider using a co-solvent (e.g., a small percentage of ethanol) if compatible with your experimental design. Filter the solution through a 0.22 µm filter before use.

Quantitative Data Summary

Specific quantitative stability data for this compound is not widely available. The following table outlines the typical parameters that should be determined through stability studies.

Table 1: Forced Degradation Study Conditions and Potential Data (Illustrative)

Stress Condition Typical Conditions Parameter to Measure Hypothetical Target Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24h% Degradation, Formation of Degradation Products10-20%
Base Hydrolysis 0.1 M NaOH at 60°C for 24h% Degradation, Formation of Degradation Products10-20%
Oxidation 3% H₂O₂ at room temperature for 24h% Degradation, Formation of Degradation Products10-20%
Thermal Degradation 80°C for 48h (solid state and solution)% Degradation, Formation of Degradation Products5-15%
Photodegradation ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 W h/m²)% Degradation, Formation of Degradation Products5-15%

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradation products. A typical starting point could be a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. A wavelength of around 280 nm is a reasonable starting point for glaucine.

  • Forced Degradation: Subject this compound solutions to forced degradation conditions (see Table 1).

  • Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of the glaucine peak from all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Photostability Study

This protocol is based on the ICH Q1B guideline for photostability testing.

  • Sample Preparation: Prepare aqueous solutions of this compound and place them in chemically inert, transparent containers. Also, prepare a solid sample of the drug substance.

  • Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls.

  • Light Exposure: Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time intervals, withdraw samples and analyze them using the validated stability-indicating HPLC method. Analyze the dark control samples at the same time points.

  • Evaluation: Compare the chromatograms of the exposed samples with those of the dark controls to determine the extent of photodegradation.

Visualizations

G General Workflow for a Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Elucidation LCMS->Pathway Method Validated Stability-Indicating Method Pathway->Method Kinetics->Method Drug This compound Aqueous Solution Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: Workflow of a forced degradation study.

G Hypothetical Degradation Pathway for Glaucine Glaucine Glaucine Oxidized Oxidized Products (e.g., N-oxide, Demethylated species) Glaucine->Oxidized Oxidative Stress (e.g., H₂O₂) Hydrolyzed Hydrolyzed Products Glaucine->Hydrolyzed Hydrolytic Stress (Acid/Base) Photodegradants Photodegradation Products Glaucine->Photodegradants Light Exposure

Caption: Potential degradation pathways for glaucine.

References

Overcoming glaucine hydrobromide interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering potential interference from glaucine (B1671577) hydrobromide in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common assay artifacts caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is glaucine hydrobromide and why might it interfere with my fluorescence-based assay?

A1: this compound is an aporphine (B1220529) alkaloid derived from plants like Glaucium flavum (yellow horn poppy).[1][2] It is primarily used as a bronchodilator and antitussive, with its mechanism of action involving phosphodiesterase 4 (PDE4) inhibition and calcium channel blocking.[2][3][4] The core issue for researchers is that glaucine is intrinsically fluorescent (autofluorescent). Studies have shown that while pure glaucine has weak fluorescence, its interaction with cellular components can lead to marked fluorescence, typically with an emission maximum around 450-475 nm.[5] This inherent fluorescence can be a direct source of interference in assays that use similar spectral regions.

Q2: What are the primary mechanisms of interference caused by this compound?

A2: this compound can interfere with fluorescence-based assays through two main mechanisms:

  • Autofluorescence: The compound itself emits light upon excitation, adding to the total signal detected by the instrument. This leads to an artificially high background signal or false-positive results in assays where an increase in fluorescence is measured.[6][7] Glaucine's fluorescence in the blue-green spectrum is a classic example of this type of interference.[5]

  • Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at the excitation or emission wavelengths of the assay's fluorophore.[8][9] This prevents the fluorophore from being efficiently excited or its emitted light from reaching the detector, leading to an artificially low signal and potential false-negative results.

Q3: My assay is showing an unexpectedly high background signal when I screen this compound. What is the first step to confirm interference?

A3: The first step is to determine if the compound itself is responsible for the high signal. This can be done by running a "compound-only" control. Add this compound to the assay buffer without the other assay components (e.g., enzyme, substrate, or fluorescent probe) and measure the fluorescence at your assay's specific excitation and emission wavelengths. A high signal in this control confirms that the compound is autofluorescent under your experimental conditions.[6][10]

Q4: Are there assay technologies that are inherently less sensitive to compound autofluorescence?

A4: Yes. Time-Resolved Fluorescence (TRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful techniques for mitigating interference.[11][12] These methods use lanthanide chelates (e.g., Europium, Terbium) as donor fluorophores, which have very long fluorescence lifetimes (microseconds to milliseconds) compared to the short-lived fluorescence (nanoseconds) of interfering compounds like glaucine.[11][13] By introducing a time delay between the excitation pulse and signal detection, the instrument can measure the long-lived assay signal after the compound's autofluorescence has completely decayed.[13][14]

Troubleshooting Guide

Problem 1: High background fluorescence or false positives observed.

This is the most common issue with fluorescent compounds like this compound. The troubleshooting workflow below will help you confirm the interference and select an appropriate mitigation strategy.

G cluster_0 Troubleshooting Workflow: Identifying Interference start High background signal with Glaucine HBr control Run 'Compound-Only' Control (Glaucine + Buffer) start->control check_signal Signal significantly higher than blank? control->check_signal autofluorescence Conclusion: Glaucine is autofluorescent under assay conditions. check_signal->autofluorescence Yes no_interference Autofluorescence is not the primary issue. Consider other factors. check_signal->no_interference No spectral_scan Perform Spectral Scan of Glaucine autofluorescence->spectral_scan overlap Check for overlap with assay fluorophore spectra spectral_scan->overlap

Caption: A logical workflow for identifying this compound autofluorescence.

Solution 1: Quantify Autofluorescence and Assess Spectral Overlap

Before changing your assay, quantify the extent of the problem.

A. Measure Autofluorescence: Use the protocol below to measure the intrinsic fluorescence of this compound.

B. Perform a Spectral Scan: Determine the excitation and emission spectra of this compound in your assay buffer. This will reveal the precise wavelengths of interference and help you determine if switching fluorophores is a viable option.

Table 1: Example Spectral Properties of Glaucine vs. Common Fluorophores
Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Spectral RegionPotential for Interference
This compound ~310 - 365~450 - 475[5]Blue-GreenHigh with blue/green probes
FITC / Fluorescein ~494~518GreenVery High
Rhodamine B ~555~578Orange-RedModerate
Cy5 ~649~666Far-RedLow to None
Europium Chelate (TRF) ~340~615Red (long lifetime)Low (mitigated by time delay)
Problem 2: Interference is confirmed. How can I mitigate it?

Once autofluorescence is confirmed, you can choose from several mitigation strategies. The best choice depends on your available resources and instrumentation.

G cluster_1 Mitigation Strategy Workflow start Interference Confirmed ask_red_shift Can you use a red-shifted probe (e.g., Cy5)? start->ask_red_shift use_red_shift Implement Assay with Red-Shifted Fluorophore ask_red_shift->use_red_shift Yes ask_trf Is a TRF/TR-FRET plate reader available? ask_red_shift->ask_trf No end end use_red_shift->end Problem Solved use_trf Develop a Time-Resolved Fluorescence Assay ask_trf->use_trf Yes use_orthogonal Use an Orthogonal Assay (e.g., Luminescence, AlphaScreen) ask_trf->use_orthogonal No use_trf->end use_orthogonal->end

Caption: Decision workflow for selecting an appropriate interference mitigation strategy.

Solution 2: Implement an Alternative Assay Strategy

A. Switch to Red-Shifted Fluorophores: The autofluorescence of most library compounds, including glaucine, is more pronounced at lower wavelengths (UV, blue, green).[9][15] Switching to a fluorophore that excites and emits in the far-red region of the spectrum (e.g., >600 nm) is often the simplest and most cost-effective solution.[16]

B. Use a Time-Resolved Fluorescence (TRF) Assay: If switching to a red-shifted dye is not sufficient or feasible, a TRF assay is the gold standard for eliminating autofluorescence interference.[11][13] This method provides the highest sensitivity and robustness in the presence of fluorescent compounds.

Table 2: Example Comparison of Assay Performance with Mitigation Strategies
Assay FormatGlaucine HBr (10 µM)Signal-to-Background (S/B) RatioZ'-FactorConclusion
Standard Assay (FITC) Present1.50.1Unacceptable; high interference
Red-Shifted Assay (Cy5) Present8.20.6Good; interference mitigated
TR-FRET Assay (Europium) Present15.00.8Excellent; interference eliminated

Note: Data are representative examples to illustrate performance differences.

Relevant Signaling Pathway: PDE4/cAMP

Glaucine is a known PDE4 inhibitor.[2][4] If your assay targets the cAMP signaling pathway, understanding this interaction is crucial. Glaucine could be a true positive hit, but its autofluorescence may obscure the true dose-response relationship.

G cluster_2 Simplified cAMP Signaling Pathway GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP cAMP->AMP degraded by pSubstrate Phosphorylated Substrate PKA->pSubstrate phosphorylates Substrate Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response PDE4 PDE4 PDE4->AMP Glaucine Glaucine Glaucine->PDE4 inhibits

Caption: The cAMP pathway, showing inhibition of PDE4 by glaucine.

Experimental Protocols

Protocol 1: Autofluorescence Measurement

Objective: To quantify the intrinsic fluorescence of this compound at your assay's wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Black, clear-bottom microplates (e.g., 384-well) appropriate for your plate reader

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your screen down to zero.

  • Add a fixed volume of each dilution to the wells of the microplate. Include multiple wells with assay buffer only to serve as the negative control (blank).

  • Set the fluorescence plate reader to the exact excitation and emission wavelengths and settings (e.g., gain, flashes) used for your primary assay.

  • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) of each well.

  • Subtract the average RFU of the blank wells from the RFU of the compound-containing wells to determine the net fluorescence contributed by this compound at each concentration.

Protocol 2: Implementing a Red-Shifted Fluorophore Assay

Objective: To mitigate interference by moving the assay signal to a spectral region where this compound does not fluoresce.

Methodology:

  • Fluorophore Selection: Choose a fluorescent probe with excitation and emission maxima above 600 nm (e.g., Cy5, Alexa Fluor 647). Ensure your plate reader is equipped with the appropriate filters or monochromators for this new spectral range.

  • Reagent Preparation: Synthesize or procure the necessary fluorescent probe, substrate, or tracer conjugated with the selected red-shifted dye.

  • Assay Re-optimization:

    • Determine the optimal concentration of the new red-shifted probe to achieve a robust assay window (S/B ratio).

    • Validate the assay parameters (e.g., enzyme concentration, incubation time) as the kinetics may differ slightly with a new probe.

  • Validation against Glaucine: Run the newly optimized assay with a concentration range of this compound. Compare the S/B ratio and Z'-factor to your original assay to confirm that the interference has been successfully mitigated (as shown in Table 2).

Protocol 3: Time-Resolved Fluorescence (TRF) Assay

Objective: To confirm a hit and eliminate autofluorescence interference using a time-gated detection method.

Materials:

  • TRF-compatible plate reader (with a pulsed light source and time-gated detector)

  • Lanthanide-labeled reagent (e.g., Europium-labeled antibody or streptavidin)

  • An appropriate acceptor fluorophore if running a TR-FRET assay (e.g., ULight, APC)

  • Assay components (target, substrate, etc.)

Method:

  • Assay Setup: Configure your binding or enzymatic assay in a TRF or TR-FRET format. This typically involves a lanthanide-labeled donor molecule and, for TR-FRET, an acceptor-labeled binding partner.

  • Instrument Settings:

    • Set the excitation wavelength appropriate for the lanthanide (e.g., 320-340 nm).

    • Set the emission wavelength for the lanthanide (e.g., 615 nm for Europium).

    • Crucially, program a time delay between the excitation flash and the start of signal measurement (e.g., 50-100 µs).

    • Set the signal integration (measurement) window (e.g., 100-400 µs).

  • Run Experiment: Perform the assay with and without this compound.

  • Data Analysis: The measured signal will be free from the short-lived fluorescence of glaucine. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) or the direct TRF signal. A change in this signal in the presence of glaucine confirms a true biological effect, independent of fluorescence interference.[12][13]

References

Minimizing off-target effects of glaucine hydrobromide in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of glaucine (B1671577) hydrobromide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is glaucine hydrobromide and what are its primary targets?

This compound is an alkaloid compound primarily known for its bronchodilator, antitussive, and anti-inflammatory properties. Its main molecular targets include:

  • Phosphodiesterase 4 (PDE4): Inhibition of this enzyme leads to increased intracellular cyclic AMP (cAMP) levels.

  • L-type Calcium Channels: It acts as a blocker of these channels, reducing calcium influx into cells.

  • Dopamine (B1211576) D1 and D2 Receptors: It functions as an antagonist at these receptors.

  • Serotonin 5-HT2 Receptors: The (S)-enantiomer of glaucine acts as a partial agonist.

  • α1-Adrenergic Receptors: It exhibits antagonist activity at these receptors.

Q2: What are the potential off-target effects of this compound in cell culture?

Observed off-target effects can be attributed to its interactions with multiple signaling pathways. Depending on the cell type and experimental conditions, researchers might observe:

  • Unintended changes in cell proliferation or viability.

  • Alterations in signaling pathways unrelated to the primary research focus.

  • Changes in gene expression or protein activity that are not mediated by the intended target.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Dose-Response and Time-Course Studies: Conduct thorough experiments to identify the lowest effective concentration and shortest exposure time that elicits the desired on-target effect with minimal off-target consequences.

  • Use of Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO, PBS) used to dissolve the this compound.

    • Positive and Negative Controls: Use well-characterized agonists or antagonists for the target of interest to confirm the expected biological response.

    • Target Knockout/Knockdown Cells: If available, use cell lines where the intended target of glaucine has been genetically removed or silenced. Observing the effect of glaucine in these cells can help distinguish on-target from off-target effects.

  • Counter-Screening: Test the effects of this compound on cell lines that do not express the primary target to identify potential off-target liabilities.

  • Serum Concentration: Be aware that components in serum can bind to small molecules and affect their free concentration and activity. Consider using reduced-serum or serum-free conditions if appropriate for your cell line, or ensure consistency in serum batches.

Q4: At what concentrations are off-target effects likely to become prominent?

Off-target effects are generally more pronounced at higher concentrations. Based on available data, it is advisable to carefully titrate the concentration of this compound. For instance, while PDE4 inhibition occurs in the low micromolar range, displacement of [3H]-rolipram from its high-affinity binding sites requires a much higher concentration (~100 μM), suggesting that at higher concentrations, a broader range of targets may be engaged.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High Cytotoxicity Observed at Expected Efficacious Concentrations The therapeutic window for your specific cell line may be narrower than anticipated. Off-target effects on essential cellular processes.Perform a detailed dose-response curve to determine the IC50 for cytotoxicity in your cell line. Use a lower concentration of this compound or reduce the incubation time. Consider using a different cell line that may be less sensitive to the off-target effects.
Inconsistent Results Between Experiments Variability in cell culture conditions (e.g., cell density, passage number). Degradation of this compound in solution. Inconsistent serum concentrations or batch-to-batch variability.Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh solutions of this compound for each experiment. If possible, test a single lot of serum and use it for the entire set of experiments.
Observed Phenotype Does Not Correlate with the Known On-Target Mechanism The observed effect is likely due to an off-target interaction.Utilize target knockout/knockdown cell lines to confirm if the phenotype is dependent on the primary target. Perform counter-screening in cell lines lacking the primary target. Use a structurally different compound with the same on-target activity to see if it reproduces the phenotype.
Unexpected Changes in cAMP Levels This compound is a known PDE4 inhibitor, which will increase cAMP levels. This can have widespread effects on cellular signaling.Measure cAMP levels at various concentrations of glaucine to establish a dose-response for this effect. Use specific inhibitors of downstream effectors of cAMP (e.g., PKA inhibitors) to dissect the contribution of the cAMP pathway to your observed phenotype.
Alterations in Calcium-Dependent Processes This compound blocks L-type calcium channels, which can affect numerous calcium-dependent signaling events.If your experimental endpoint is sensitive to changes in intracellular calcium, consider using a different compound to target your pathway of interest. Alternatively, you can try to temporally separate the on-target effect from the calcium-blocking effect by using shorter incubation times if the on-target effect is rapid.

Quantitative Data Summary

Table 1: In Vitro Activity of Glaucine

TargetActivityValueSpecies/Cell LineReference
Phosphodiesterase 4 (PDE4)Inhibition (Ki)3.4 μMHuman Bronchus & Polymorphonuclear Leukocytes[1]
Dopamine D1-like ReceptorsAntagonism (IC50)3.90 μMRat Striatal Membranes[2]
Dopamine D2-like ReceptorsAntagonism (IC50)3.02 μMRat Striatal Membranes[2]
L-type Calcium ChannelsBlockade (pD'2)~3.62Human Airway Smooth Muscle Cells[1]
L-type Calcium ChannelsBlockade (-log IC50)~4.3Human Airway Smooth Muscle Cells[1]
[3H]-Rolipram BindingDisplacement (IC50)~100 μMRat Brain Cortex Membranes[1]
5-HT2 ReceptorsPartial Agonism-Human (recombinant)[3]
α1-Adrenergic ReceptorsAntagonism-Human (recombinant)[3]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity

Objective: To determine the concentration range of this compound that is non-toxic to the cells in culture.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 μM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.

  • Data Analysis: Plot cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for cytotoxicity.

Protocol 2: Counter-Screening in a Target-Negative Cell Line

Objective: To differentiate between on-target and off-target effects of this compound.

Methodology:

  • Cell Lines: Use two cell lines: one that expresses your target of interest (target-positive) and one that does not (target-negative).

  • Experiment Setup: Seed both cell lines in parallel under identical conditions.

  • Treatment: Treat both cell lines with a range of concentrations of this compound, including a vehicle control.

  • Endpoint Measurement: Measure the biological endpoint of interest in both cell lines.

  • Data Analysis:

    • If the effect is observed only in the target-positive cell line, it is likely an on-target effect.

    • If the effect is observed in both cell lines, it is likely an off-target effect.

    • If the potency or efficacy of the compound differs significantly between the two cell lines, this can also provide insights into the contribution of on- and off-target effects.

Signaling Pathways and Experimental Workflows

Glaucine_cAMP_Pathway cluster_membrane Cell Membrane GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Ligand Ligand Ligand->GPCR Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolyzed by CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates AMP AMP PDE4->AMP Glaucine Glaucine Hydrobromide Glaucine->PDE4 Inhibits

Caption: Glaucine's effect on the cAMP signaling pathway.

Glaucine_Calcium_Channel_Pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca_in Ca2+ Influx L_type_Ca_Channel->Ca_in Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Opens Cellular_Response Cellular Response (e.g., Contraction) Ca_in->Cellular_Response Triggers Glaucine Glaucine Hydrobromide Glaucine->L_type_Ca_Channel Blocks

Caption: Glaucine as a blocker of L-type calcium channels.

Glaucine_Dopamine_Receptor_Pathway cluster_membrane Cell Membrane D1_Receptor Dopamine D1 Receptor (Gs) AC Adenylyl Cyclase D1_Receptor->AC Activates D2_Receptor Dopamine D2 Receptor (Gi) D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D1_Receptor Activates Dopamine->D2_Receptor Activates Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Glaucine Glaucine Hydrobromide Glaucine->D1_Receptor Antagonizes Glaucine->D2_Receptor Antagonizes

Caption: Glaucine's antagonistic effect on dopamine receptors.

References

Troubleshooting low yield in glaucine hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glaucine (B1671577) hydrobromide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of glaucine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (±)-glaucine?

A1: The most common synthetic strategies for (±)-glaucine involve the construction of the core aporphine (B1220529) ring system. A widely used method is the Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is then reduced, followed by an intramolecular oxidative coupling to yield the glaucine scaffold.[1] Another approach is the Pictet-Spengler reaction to generate the tetrahydroisoquinoline core, which can then be further processed.[2][3]

Q2: My overall yield of glaucine is consistently low. What are the most critical steps to scrutinize?

A2: Low overall yield in glaucine synthesis can often be attributed to inefficiencies in a few key transformations. The most critical steps to investigate are the initial cyclization (Bischler-Napieralski or Pictet-Spengler reaction) and the subsequent intramolecular oxidative coupling to form the aporphine ring. Each of these steps is sensitive to reaction conditions and can be a major source of yield loss if not optimized. Additionally, the final salt formation and purification can also contribute to product loss.

Q3: I am observing a significant amount of a side product that is difficult to separate from glaucine. What could it be?

A3: A common and often difficult-to-remove impurity is a phenanthrene (B1679779) derivative, which can form under certain conditions.[4] This side product can arise from isomerization of the aporphine skeleton, particularly under acidic conditions or at elevated temperatures. Another potential side product is des-glaucine (seco-glaucine), formed by the cleavage of the C-N bond between the chiral carbon and the nitrogen atom.[4]

Q4: How can I improve the yield and purity of my final this compound product during crystallization?

A4: Optimizing the salt formation step is crucial for maximizing yield and purity. Key parameters to control include the choice of solvent, reaction temperature, and purification methods. The hydrobromide salt is typically formed in an inert organic solvent such as ethanol (B145695), acetone, or chloroform.[5] Temperature control is important to minimize the formation of side products. As this compound is less soluble in these organic solvents, it will precipitate out. The precipitate can then be collected by filtration and purified by recrystallization.

Troubleshooting Guides for Key Synthetic Steps

Issue 1: Low Yield in Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a crucial step in forming the 3,4-dihydroisoquinoline intermediate. Low yields in this step can derail the entire synthesis.

Potential Cause Troubleshooting Recommendations
Inactive Dehydrating Agent Use fresh, high-quality dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ may be more effective.[6][7]
Decomposition of Starting Material Prolonged reaction times at high temperatures can lead to the decomposition of the starting β-arylethylamide. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid overheating.[6]
Formation of Tarry Byproducts Polymerization can occur at high temperatures. Ensure careful temperature control and consider a gradual increase to the desired temperature. Stop the reaction as soon as the starting material is consumed.[6]
Insufficiently Activated Aromatic Ring The Bischler-Napieralski reaction is most effective with electron-rich aromatic rings. Ensure that your substrate has sufficient electron-donating groups to facilitate the intramolecular electrophilic aromatic substitution.[8]
Issue 2: Inefficient Intramolecular Oxidative Coupling

The formation of the aporphine ring system via oxidative coupling is a critical C-C bond-forming step.

Potential Cause Troubleshooting Recommendations
Suboptimal Oxidizing Agent The choice of oxidizing agent is critical. Common reagents include ferric chloride (FeCl₃) on silica (B1680970) gel or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).[1] If yields are low, consider screening other oxidative systems.
Incorrect Reaction Conditions The reaction should be stirred at room temperature for several hours. Monitor the reaction by TLC to determine the optimal reaction time. The choice of solvent (e.g., dichloromethane, or a chloroform/ether mixture) can also impact the yield.[1]
Substrate Purity Impurities in the 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursor can interfere with the oxidative coupling. Ensure the starting material is of high purity before proceeding.

Experimental Protocols

Protocol 1: Synthesis of (±)-Glaucine via Bischler-Napieralski Reaction and Oxidative Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Step 1: Bischler-Napieralski Reaction and Reduction

  • In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate phenylacetic acid derivative in toluene.

  • Add 3,4-dimethoxyphenethylamine (B193588) to the solution, followed by a dehydrating agent such as phosphorus pentoxide (P₂O₅).[1]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After cooling, carefully quench the reaction with ice and basify with a strong base (e.g., concentrated ammonium (B1175870) hydroxide).

  • Extract the aqueous layer with an organic solvent like dichloromethane.

  • The resulting crude 3,4-dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline using a suitable reducing agent like sodium borohydride.

Step 2: Intramolecular Oxidative Coupling

  • Dissolve the purified 1-benzyl-1,2,3,4-tetrahydroisoquinoline from the previous step in dichloromethane.

  • Add a suitable oxidizing agent, such as ferric chloride (FeCl₃) adsorbed on silica gel.[1]

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude (±)-glaucine by column chromatography.

Step 3: Formation of this compound

  • Dissolve the purified (±)-glaucine base in a minimal amount of a suitable organic solvent like ethanol or acetone.[5]

  • Slowly add a solution of hydrobromic acid (HBr) in the same solvent.

  • The this compound salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The final product can be further purified by recrystallization.

Data Presentation

The following table summarizes hypothetical yield data to illustrate the impact of reaction conditions on the Bischler-Napieralski reaction, a critical step in glaucine synthesis.

Entry Dehydrating Agent Temperature (°C) Reaction Time (h) Yield of Dihydroisoquinoline (%)
1POCl₃110465
2P₂O₅110475
3POCl₃ / P₂O₅110285
4Tf₂O, 2-chloropyridine0 to 22190

This data is illustrative and based on general principles of the Bischler-Napieralski reaction.

Visualizations

TroubleshootingWorkflow start Low Glaucine HBr Yield check_cyclization Check Cyclization Step (Bischler-Napieralski) start->check_cyclization check_oxidation Check Oxidative Coupling start->check_oxidation check_salt Check Salt Formation & Purification start->check_salt cause_cyclization1 Inactive Reagents? check_cyclization->cause_cyclization1 cause_cyclization2 Decomposition? check_cyclization->cause_cyclization2 cause_oxidation1 Wrong Oxidant? check_oxidation->cause_oxidation1 cause_oxidation2 Impure Precursor? check_oxidation->cause_oxidation2 cause_salt1 Suboptimal Solvent? check_salt->cause_salt1 solution_cyclization1 Use Fresh POCl₃/P₂O₅ cause_cyclization1->solution_cyclization1 solution_cyclization2 Monitor by TLC, Control Temperature cause_cyclization2->solution_cyclization2 solution_oxidation1 Screen Oxidizing Agents (e.g., FeCl₃/SiO₂) cause_oxidation1->solution_oxidation1 solution_oxidation2 Purify Tetrahydro- isoquinoline Intermediate cause_oxidation2->solution_oxidation2 solution_salt1 Optimize Crystallization Solvent (e.g., Ethanol) cause_salt1->solution_salt1

Caption: Troubleshooting workflow for low this compound yield.

SideReaction glaucine Glaucine (Aporphine Core) conditions Harsh Acidic Conditions or High Temperature glaucine->conditions des_glaucine des-Glaucine (Seco-Glaucine) Phenanthrene Derivative conditions->des_glaucine Isomerization/ Rearrangement

Caption: Potential side reaction leading to yield loss in glaucine synthesis.

References

Technical Support Center: Purification of Glaucine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of glaucine (B1671577) hydrobromide from crude plant extracts, primarily from Glaucium flavum (Yellow Horned Poppy).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of glaucine hydrobromide in a question-and-answer format.

Extraction & Initial Processing

  • Q1: My initial solvent extraction is yielding a very low amount of crude extract. What could be the issue?

    • A1: Several factors could contribute to low yield during the initial extraction. Firstly, ensure your plant material is finely powdered to maximize the surface area for solvent penetration. The choice of solvent is also critical; methanol (B129727) is a commonly used and effective solvent for extracting alkaloids like glaucine.[1] For a more exhaustive extraction, consider using a Soxhlet apparatus, which provides continuous extraction with a smaller volume of solvent compared to simple maceration or percolation.[1] Additionally, an acidified solvent extraction, using a mixture of ethanol (B145695) and a weak acid like 1% aqueous phosphoric acid, can selectively extract glaucine while minimizing the co-extraction of undesirable compounds.[1][2]

  • Q2: The crude extract is very waxy/oily. How can I remove these lipophilic impurities?

    • A2: The presence of waxes and lipids is common in crude plant extracts. A defatting step prior to the main alkaloid extraction is highly recommended. This is typically achieved by pre-extracting the powdered plant material with a nonpolar solvent like hexane (B92381).[2] Hexane will dissolve and remove the lipids and waxes, leaving behind the more polar alkaloids which can then be extracted with a more polar solvent like methanol or ethanol.[2]

Acid-Base Extraction

  • Q3: I'm having trouble with emulsion formation during the liquid-liquid (acid-base) extraction. How can I break the emulsion?

    • A3: Emulsion formation is a frequent issue in liquid-liquid extractions, especially with complex plant extracts. Here are several strategies to address this:

      • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[3]

      • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing surfactant-like molecules into one of the phases.[3][4]

      • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.[5]

      • Filtration: In some cases, filtering the mixture through a plug of glass wool or Celite can help to break up the emulsion.[3][4]

      • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.[5]

  • Q4: How do I know if I've adjusted the pH correctly during the acid-base extraction?

    • A4: Accurate pH control is crucial for a successful acid-base extraction. For the initial acidification step to protonate the alkaloids and make them water-soluble, a pH of around 2 is generally effective. When deprotonating the alkaloids back to their free base form for extraction into an organic solvent, a pH of approximately 8-9 is recommended.[1] Always use a calibrated pH meter or high-quality pH paper to check the pH of the aqueous layer after adding the acid or base and mixing thoroughly.

Column Chromatography

  • Q5: My glaucine is sticking to the silica (B1680970) gel column and won't elute. What should I do?

    • A5: Glaucine, being a basic alkaloid, can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor elution. To overcome this, add a basic modifier to your mobile phase. A common practice is to add a small percentage of triethylamine (B128534) (e.g., 0.5-2%) or a few drops of aqueous ammonia (B1221849) to the eluent. This will neutralize the acidic sites on the silica gel and allow the glaucine to elute properly.

  • Q6: I'm getting poor separation of glaucine from other alkaloids on my silica gel column. How can I improve the resolution?

    • A6: To improve the separation of closely related alkaloids, optimizing the mobile phase is key.

      • TLC First: Before running the column, use Thin-Layer Chromatography (TLC) to test various solvent systems. The goal is to find a system that provides the best separation between glaucine and the impurities. A common solvent system for glaucine is a mixture of chloroform (B151607) and methanol, with the polarity gradually increased by increasing the proportion of methanol.[1] A typical starting gradient could be from 100% chloroform to a mixture of chloroform:methanol (e.g., 99:1, 98:2, 95:5).[1]

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve separation.

      • Sample Loading: Ensure you are not overloading the column. A general rule of thumb is to load an amount of crude material that is 1-2% of the weight of the silica gel. Also, dissolve your crude extract in a minimal amount of the initial mobile phase for loading.

Crystallization & Final Product

  • Q7: I'm having difficulty crystallizing the final this compound product. What can I do?

    • A7: Crystallization can be a challenging step. If you are struggling to get crystals to form, here are a few suggestions:

      • Solvent System: Ensure you are using an appropriate solvent system. Recrystallization of this compound has been successfully achieved from a mixture of ethanol and water (e.g., 50/50 v/v).[6] For the glaucine free base, ethyl acetate (B1210297) has been used for recrystallization.[7]

      • Seeding: If you have a small amount of pure this compound crystals, you can add a "seed" crystal to the supersaturated solution to initiate crystallization.

      • Scratching: Gently scratching the inside of the glass vessel with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

      • Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature, and then transfer it to a refrigerator or freezer to promote the formation of larger, purer crystals. Rapid cooling can lead to the formation of small, impure crystals or an oil.

      • Purity: If the product fails to crystallize, it may be due to the presence of impurities. In this case, an additional purification step, such as another column chromatography, may be necessary.

  • Q8: How do I convert the purified glaucine free base to this compound?

    • A8: To convert the purified glaucine free base to its hydrobromide salt, dissolve the free base in a suitable organic solvent, such as ethanol. Then, add a slight excess of a 48% hydrobromic acid solution.[7] The this compound will precipitate out of the solution. The precipitate can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Data Presentation

The following tables summarize quantitative data related to the purification of glaucine.

Table 1: Purity and Yield Data for Different Purification Methods

Purification MethodStarting MaterialInitial PurityFinal Purity/YieldReference
Ion-Exchange ChromatographyCrude Alkaloid Mixture65-75%85-90%[1][2]
Integrated Extraction-PertractionGlaucium flavum Plant MaterialNot Specified88.7% Purity[1][8]
Ionic Liquid-Supported ExtractionGlaucium flavum Plant MaterialNot Specified85% Yield[1][2]
Recrystallization from Ethanol/WaterCrude d,l-glaucine hydrobromideNot SpecifiedHigh Purity[6]
Recrystallization from Ethyl AcetateGlaucine Free BaseNot Specified>99.9% Purity[2]

Experimental Protocols

Protocol 1: Extraction and Acid-Base Purification of Glaucine

This protocol describes a standard method for obtaining a crude alkaloid extract enriched with glaucine from Glaucium flavum.

  • Defatting (Optional but Recommended):

    • Suspend 100 g of finely powdered, dried aerial parts of Glaucium flavum in hexane (approx. 500 mL).

    • Stir the suspension for 1-2 hours at room temperature.

    • Filter the mixture and discard the hexane filtrate.

    • Allow the plant material to air dry completely.

  • Soxhlet Extraction:

    • Place the defatted plant material into a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

    • Add 1.5 L of methanol to a round-bottom flask and assemble the Soxhlet apparatus.

    • Heat the methanol to reflux and continue the extraction for 4-6 hours.[1]

    • After extraction, allow the apparatus to cool and evaporate the methanol using a rotary evaporator to obtain a concentrated crude residue.[1]

  • Acid-Base Purification:

    • Dissolve the crude residue in 500 mL of 2% hydrochloric acid. This protonates the alkaloids, making them soluble in the aqueous solution.[1]

    • Filter the acidic solution to remove any insoluble material.

    • Transfer the filtrate to a large separatory funnel.

    • Slowly add a concentrated ammonia solution dropwise while stirring until the pH of the solution reaches approximately 8-9. This deprotonates the alkaloids, converting them to their free base form.[1]

    • Extract the aqueous solution three times with 250 mL portions of dichloromethane (B109758). The glaucine free base will move into the organic layer.[1]

    • Combine the dichloromethane extracts and dry them over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and evaporate the dichloromethane using a rotary evaporator to yield the crude alkaloid extract containing glaucine.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for the purification of glaucine from the crude alkaloid extract obtained in Protocol 1.

  • Column Preparation:

    • Prepare a slurry of silica gel (70-230 mesh) in chloroform.

    • Pour the slurry into a glass chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.[1]

    • Carefully load the dissolved extract onto the top of the silica gel column.[1]

  • Elution:

    • Begin elution with 100% chloroform.[1]

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[1]

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., chloroform:methanol 9:1).[1]

    • Visualize the spots under UV light or by using an appropriate stain (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that contain pure glaucine.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions to obtain purified glaucine free base.[1]

Protocol 3: Formation and Crystallization of this compound

This protocol describes the conversion of the purified glaucine free base into its hydrobromide salt.

  • Salt Formation:

    • Dissolve the purified glaucine free base in a minimal amount of ethanol.

    • While stirring, add a slight excess of 48% hydrobromic acid dropwise. A precipitate of this compound should form.[7]

  • Crystallization:

    • If a precipitate forms immediately, it can be recrystallized. To do this, gently heat the mixture until the solid redissolves. For better crystal formation, a co-solvent system like 50/50 (v/v) ethanol/water can be used.[6]

    • Allow the solution to cool slowly to room temperature.

    • Place the solution in a refrigerator (4°C) for several hours to overnight to complete the crystallization.

  • Isolation and Drying:

    • Collect the this compound crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Visualizations

Glaucine_Purification_Workflow Plant_Material Powdered Glaucium flavum Defatting Defatting with Hexane Plant_Material->Defatting Solvent_Extraction Solvent Extraction (e.g., Methanol in Soxhlet) Plant_Material->Solvent_Extraction If not defatting Defatting->Solvent_Extraction Optional but Recommended Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acidification Acidification (e.g., HCl) and Filtration Crude_Extract->Acidification Aqueous_Acidic_Layer Aqueous Acidic Layer (Contains Glaucine Salt) Acidification->Aqueous_Acidic_Layer Basification Basification (e.g., NH4OH) to pH 8-9 Aqueous_Acidic_Layer->Basification Organic_Extraction Extraction with Organic Solvent (e.g., Dichloromethane) Basification->Organic_Extraction Crude_Alkaloid_Extract Crude Alkaloid Extract (Glaucine Free Base) Organic_Extraction->Crude_Alkaloid_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloid_Extract->Column_Chromatography Pure_Glaucine Purified Glaucine Free Base Column_Chromatography->Pure_Glaucine Salt_Formation Salt Formation with HBr in Ethanol Pure_Glaucine->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product Pure Glaucine Hydrobromide Crystallization->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Acid_Base_Extraction_Logic Start Crude Extract in Organic Solvent/Aqueous Acid Add_Acid Add Acid (e.g., HCl) to protonate alkaloids Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous_Layer1 Aqueous Layer (Glaucine-H⁺ + Acidic/Neutral Impurities) Separate1->Aqueous_Layer1 Glaucine Salt is Water-Soluble Organic_Layer1 Organic Layer (Neutral/Acidic Impurities) [Discard] Separate1->Organic_Layer1 Add_Base Add Base (e.g., NH4OH) to deprotonate alkaloids Aqueous_Layer1->Add_Base Separate2 Separate Layers Add_Base->Separate2 Aqueous_Layer2 Aqueous Layer (Salts) [Discard] Separate2->Aqueous_Layer2 Organic_Layer2 Organic Layer (Glaucine Free Base) Separate2->Organic_Layer2 Glaucine Free Base is Organic-Soluble Evaporate Evaporate Solvent Organic_Layer2->Evaporate Final_Product Crude Glaucine Free Base Evaporate->Final_Product

Caption: Logical flow of acid-base extraction for glaucine purification.

References

Technical Support Center: Analysis of Glaucine Hydrobromide and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with glaucine (B1671577) hydrobromide. It provides troubleshooting guidance and frequently asked questions (FAQs) to assist with the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for glaucine hydrobromide?

A1: Based on metabolic studies and the chemical structure of the aporphine (B1220529) alkaloid class, this compound is susceptible to degradation through several pathways. The primary routes of degradation are expected to be:

  • O-Demethylation: Loss of methyl groups from the methoxy (B1213986) substituents on the aromatic rings. This can occur at positions 2, 9, and 10.[1]

  • N-Demethylation: Removal of the methyl group from the nitrogen atom in the heterocyclic ring.[1]

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings or other parts of the molecule.

  • N-Oxidation: Oxidation of the nitrogen atom to form a glaucine-N-oxide.[2]

  • Oxidative Ring Opening: More extensive oxidation can lead to the opening of the heterocyclic ring system.

  • Dehydrogenation: Air oxidation can lead to the formation of dehydroglaucine.[2]

Q2: What are the known and potential degradation products of this compound under forced degradation conditions?

A2: While comprehensive forced degradation studies on this compound are not extensively published, some degradation products have been identified under specific conditions, particularly photolytic and oxidative stress. The following table summarizes known and potential degradation products.

Stress ConditionKnown/Potential Degradation ProductsChemical Transformation
Photolytic Dihydropontevedrine, Pontevedrine, Glaucine-N-oxide, Corunine[2]Complex rearrangements and oxidations
Oxidative 7,6′-Dehydroglaucine, 1,2,9,10-Tetramethoxyoxoaporphine[2]Dehydrogenation and oxidation
Acid Hydrolysis Potential O-demethylationCleavage of ether linkages
Base Hydrolysis Generally stable, potential for minor degradationAporphine core is relatively stable to base
Thermal Potential for N-demethylation and O-demethylationThermally induced cleavage of methyl groups

Q3: What are the initial steps for developing a stability-indicating HPLC method for this compound?

A3: Developing a stability-indicating HPLC method involves the following key steps:

  • Understand the Analyte: Review the physicochemical properties of this compound, including its pKa, log P, and UV spectrum.

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point. The pH of the mobile phase should be controlled to ensure consistent ionization of glaucine.

  • Forced Degradation Studies: Subject this compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.

  • Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of glaucine from all its degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Q4: What are the key mechanisms of action for glaucine that might be affected by its degradation?

A4: Glaucine has several mechanisms of action, and its degradation could potentially alter its pharmacological activity. The primary mechanisms are:

  • Phosphodiesterase 4 (PDE4) Inhibition: Glaucine is a PDE4 inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in bronchodilation and anti-inflammatory effects.[3][4]

  • Calcium Channel Blockade: It acts as a calcium channel blocker, which contributes to its muscle relaxant properties.[5][6]

  • Dopamine (B1211576) D1 Receptor Antagonism: Glaucine is also known to be a dopamine D1 receptor antagonist.[6]

Degradation could modify the chemical structure of glaucine, potentially reducing its affinity for these targets and diminishing its therapeutic effects.

Troubleshooting Guides

HPLC Analysis
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Presence of active sites on the column.- Adjust mobile phase pH to be at least 2 pH units away from the pKa of glaucine.- Reduce sample concentration.- Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a consistent temperature.- Use a guard column and replace the analytical column if necessary.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Inject a blank solvent to check for carryover.
Low Sensitivity - Incorrect detection wavelength.- Sample degradation in the autosampler.- Set the detector to the UV maximum of glaucine (around 230 and 280 nm).- Use a cooled autosampler if necessary.
LC-MS Analysis
IssuePotential Cause(s)Recommended Solution(s)
Ion Suppression - Co-eluting matrix components.- High salt concentration in the mobile phase.- Improve chromatographic separation to separate glaucine from interfering compounds.- Use a lower concentration of non-volatile salts or switch to volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate).- Optimize sample preparation to remove interfering substances.
Poor Ionization - Suboptimal source parameters.- Inappropriate mobile phase pH.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Adjust mobile phase pH to promote the formation of protonated molecules [M+H]⁺.
In-source Fragmentation - High fragmentor or cone voltage.- Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source.
Adduct Formation - Presence of salts (e.g., sodium, potassium) in the mobile phase or sample.- Use high-purity solvents and reagents.- If adducts are consistent, they can be used for quantification, but it is preferable to minimize them.

Experimental Protocols

Forced Degradation Studies

Objective: To generate potential degradation products of this compound for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a 1:1 mixture of methanol and water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After the specified time, neutralize the acidic and basic solutions, and dilute all samples to an appropriate concentration for HPLC analysis.

HPLC-UV Method for Glaucine and Degradation Products

Objective: To separate and quantify this compound and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Signaling Pathway and Experimental Workflow Diagrams

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene_Expression Anti-inflammatory gene expression CREB->Gene_Expression Promotes Glaucine Glaucine Glaucine->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Calcium_Channel_Blockade cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ca2+ Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca2+->L_type_Ca_Channel Ca2+_influx L_type_Ca_Channel->Ca2+_influx Ca²⁺ Influx Contraction Muscle Contraction Ca2+_influx->Contraction Leads to Glaucine Glaucine Glaucine->L_type_Ca_Channel Blocks

Caption: Calcium Channel Blocker Mechanism.

Dopamine_D1_Receptor_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds to AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effects Cellular Response cAMP->Downstream_Effects Mediates Glaucine Glaucine Glaucine->D1_Receptor Experimental_Workflow Start Start: Glaucine HBr Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis HPLC/LC-MS Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Mass Balance) HPLC_Analysis->Data_Analysis Characterization Degradant Characterization (MS/MS, NMR) Data_Analysis->Characterization End End: Stability Profile Characterization->End

References

Selecting appropriate vehicle for in vivo administration of glaucine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glaucine (B1671577) hydrobromide in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of glaucine hydrobromide?

A1: this compound is sparingly soluble in water, making a co-solvent system necessary for most in vivo applications.[1] A commonly recommended vehicle for compounds with limited aqueous solubility, including glaucine, is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.[1] This combination of solvents helps to dissolve the compound and maintain its stability in solution.

Q2: How do I prepare the recommended co-solvent vehicle?

A2: To prepare the vehicle, mix the components in the following order and proportions: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] For example, to prepare 10 mL of the vehicle, you would mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.[1] It is crucial to vortex the mixture thoroughly after the addition of each component to ensure homogeneity before adding the this compound.[1]

Q3: My this compound is precipitating in the vehicle. What should I do?

A3: Precipitation can occur for several reasons. Here are some troubleshooting steps:

  • Order of Dissolution: First, create a slurry of the this compound powder with a small amount of the prepared vehicle. Then, gradually add the remaining vehicle while continuously vortexing.[1]

  • Sonication: If the compound does not fully dissolve, sonication can be used to aid dissolution.

  • Warming: Gentle warming of the solution can also help to dissolve the compound. However, be cautious to avoid any potential degradation of the this compound.

  • Fresh Vehicle: Ensure that the solvents used to prepare the vehicle are of high quality and anhydrous, as moisture can sometimes affect solubility.

Q4: What are the appropriate administration routes for this compound in animal models?

A4: this compound can be administered via several routes, including oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.).[1] The choice of administration route will depend on the specific objectives of your study, such as whether you are conducting pharmacokinetic profiling or efficacy studies.[1]

Q5: What are the known side effects of this compound in animals and how can I mitigate them?

A5: Studies in rodents have shown that glaucine can cause a decrease in locomotor activity. High doses may lead to a transient decrease in body weight and decreased grip strength.[2] Sedation, fatigue, nausea, and vomiting have also been reported. If you observe signs of neurotoxicity or significant distress in your animals, consider the following:

  • Dose Reduction: The simplest approach is to lower the dose in subsequent experiments.

  • Alternative Route: The route of administration can influence the rate of absorption and peak plasma concentration, which can affect toxicity. Consider a different administration route if feasible.

  • Close Monitoring: Closely monitor the animals after administration for any adverse effects. Ensure they have easy access to food and water.

  • Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to the this compound and not the vehicle itself.

Quantitative Data

Vehicle Composition
ComponentPercentagePurpose
DMSO10%Primary solvent
PEG30040%Co-solvent and solubility enhancer
Tween 805%Surfactant and emulsifier
Saline (0.9% NaCl)45%Vehicle base, ensures isotonicity

Table 1: Recommended vehicle composition for in vivo administration of this compound.[1]

Dosage and Efficacy Data in Rodents
Animal ModelAdministration RouteDosageObserved Effect
MouseIntraperitoneal (i.p.)7, 14, and 28 mg/kgDecreased locomotor activity.
MouseIntraperitoneal (i.p.)178 mg/kgLD50 for d,l-glaucine lactate.
MouseSubcutaneous (s.c.)ED50 of 12.7 mg/kg (l-glaucine HBr)Analgesic effect in hot plate test.
MouseSubcutaneous (s.c.)ED50 of 23.79 mg/kg (d-glaucine HBr)Analgesic effect in hot plate test.
RatOral (p.o.)75 and 150 mg/kg (daily for 6 weeks)Decreased motor activity and grip strength at high dose.[2]
RatIntraperitoneal (i.p.)150-180 mg/kgLD50 for glaucine hydrochloride.
Guinea PigIntraperitoneal (i.p.)5, 7.5, and 10 mg/kgAntitussive effect in citric acid-induced cough model.

Table 2: Summary of selected in vivo dosage and efficacy data for this compound in rodent models.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose volume.

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Prepare the Vehicle: In a separate sterile conical tube, prepare the vehicle by mixing the components in the following order and proportions: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]

  • Vortex Vehicle: Vortex the vehicle mixture thoroughly to ensure it is homogeneous.[1]

  • Dissolve this compound:

    • Add a small amount of the prepared vehicle to the tube containing the this compound powder to create a slurry.

    • Vortex vigorously.

    • Gradually add the remaining vehicle to the slurry while continuously vortexing.[1]

  • Ensure Complete Dissolution: If the compound does not fully dissolve, use a sonicator to aid dissolution.

  • Final Formulation: Once the this compound is completely dissolved, the formulation is ready for administration. It is recommended to prepare the solution fresh on the day of use.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

Materials:

  • Prepared this compound solution

  • Mouse restrainer

  • Heat lamp or warm water

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Alcohol swabs

Procedure:

  • Animal Preparation: Place the mouse in a restraining device that allows access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Dose Calculation: Calculate the required injection volume based on the animal's weight and the desired dose.

  • Syringe Preparation: Fill a syringe with the calculated volume of the this compound formulation, ensuring there are no air bubbles.

  • Injection Site Disinfection: Disinfect the injection site on one of the lateral tail veins with an alcohol swab.

  • Needle Insertion: Carefully insert the needle, bevel up, into the vein.

  • Injection: Slowly inject the formulation.

  • Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Monitor the animal for any immediate adverse effects.

Signaling Pathways and Experimental Workflows

Glaucine_Mechanism_of_Action cluster_0 Glaucine cluster_1 Cellular Effects Glaucine Glaucine PDE4 Phosphodiesterase 4 (PDE4) Glaucine->PDE4 Inhibits Ca_Channel L-type Calcium Channel Glaucine->Ca_Channel Blocks cAMP cAMP PDE4->cAMP Degrades Ca_Influx Calcium Influx Ca_Channel->Ca_Influx PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Contraction Smooth Muscle Contraction Ca_Influx->Contraction

Caption: Mechanism of action of glaucine.

Vehicle_Preparation_Workflow start Start weigh Weigh Glaucine Hydrobromide start->weigh mix_solvents Prepare Vehicle: 10% DMSO 40% PEG300 5% Tween 80 45% Saline start->mix_solvents create_slurry Create Slurry of Glaucine HBr in Small Amount of Vehicle weigh->create_slurry vortex_vehicle Vortex Vehicle Thoroughly mix_solvents->vortex_vehicle vortex_vehicle->create_slurry vortex_slurry Vortex Slurry create_slurry->vortex_slurry add_vehicle Gradually Add Remaining Vehicle vortex_slurry->add_vehicle vortex_final Vortex Final Solution add_vehicle->vortex_final check_solubility Check for Complete Dissolution vortex_final->check_solubility sonicate Sonicate if Necessary check_solubility->sonicate No ready Solution Ready for Administration check_solubility->ready Yes sonicate->vortex_final

Caption: Workflow for vehicle preparation.

References

Validation & Comparative

A Comparative Analysis of Glaucine Hydrobromide and Codeine as Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a detailed comparison of the antitussive efficacy and side effect profiles of glaucine (B1671577) hydrobromide and codeine, intended for researchers, scientists, and drug development professionals. The following analysis is based on available clinical and preclinical data, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action.

Executive Summary

Clinical evidence suggests that glaucine hydrobromide is an effective antitussive agent with a potentially superior safety profile compared to codeine. In a key double-blind study, glaucine demonstrated greater efficacy in reducing cough symptoms and was associated with a significantly lower incidence of adverse effects, particularly constipation and nausea, which are common with codeine. While both drugs exhibit central antitussive activity, their mechanisms of action differ significantly. Codeine, a centrally acting narcotic, exerts its effect through its metabolite, morphine, by activating μ-opioid receptors in the medullary cough center. In contrast, glaucine, a non-narcotic alkaloid, is believed to act through a multi-target mechanism involving the blockade of voltage-gated calcium channels and inhibition of phosphodiesterase 4 (PDE4), leading to reduced neuronal excitability.

Antitussive Efficacy: A Quantitative Comparison

Clinical trials have sought to quantify the antitussive efficacy of glaucine and codeine using both objective and subjective measures. The following tables summarize the key findings from two notable studies.

Table 1: Efficacy Data from Gastpar et al. (1984) - Double-Blind Comparative Trial

ParameterTreatment GroupBaseline (Mean)After 7 Days (Mean)Change from Baselinep-value (between treatments)
Physician's 4-Point Scale Codeine (30 mg t.i.d.)3.01.10-1.90< 0.001
Glaucine (30 mg t.i.d.)3.00.47-2.53
Patient's Visual Analogue Scale (mm) Codeine (30 mg t.i.d.)8317-66< 0.001
Glaucine (30 mg t.i.d.)857-78

Source: Gastpar H, Criscuolo D, Dieterich HA. Efficacy and tolerability of glaucine as an antitussive agent. Curr Med Res Opin. 1984;9(1):21-7.[1][2]

Table 2: Efficacy Data from Dierckx et al. (1981) - Double-Blind Cross-Over Trial

Treatment Group (single oral dose)Mean Cough Counts (8-hour interval)
Placebo269.3
Glaucine (30 mg)241.8
Codeine (30 mg)201.9

Source: Dierckx P, Leblanc G, Decoster A, Criscuolo D. Double-blind study of glaucine in chronic cough. Int J Clin Pharmacol Ther Toxicol. 1981 Sep;19(9):396-9.[3]

Side Effect Profile

A significant differentiator between glaucine and codeine is their side effect profiles. Codeine, as an opioid, is associated with a range of adverse effects, including constipation, nausea, drowsiness, and the potential for dependence.[4][5] In contrast, clinical studies have reported a favorable safety profile for glaucine.

Table 3: Comparative Side Effects from Gastpar et al. (1984)

Side EffectCodeine (n=45)Glaucine (n=45)p-value
Constipation and Nausea9 patients0 patients< 0.01
Vomiting, Constipation, and Nausea (leading to withdrawal)1 patient0 patients-

Source: Gastpar H, Criscuolo D, Dieterich HA. Efficacy and tolerability of glaucine as an antitussive agent. Curr Med Res Opin. 1984;9(1):21-7.[1][2]

Other reported side effects for glaucine are generally mild and may include sedation and fatigue.[6] A study comparing the respiratory and sedative effects of glaucine and codeine found that a 60 mg dose of glaucine phosphate (B84403) caused respiratory depression associated with sedation, while codeine phosphate showed no detectable sedative activity at the doses tested.[7]

Mechanisms of Action

The antitussive effects of glaucine and codeine are mediated by distinct molecular pathways.

Codeine: A Centrally Acting Opioid

Codeine is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active form, morphine.[4] Morphine then acts as an agonist at the μ-opioid receptors, which are G-protein coupled receptors located in the cough center of the medulla oblongata.[4][8] Activation of these receptors leads to a cascade of intracellular events that ultimately suppress the cough reflex.[4][9]

codeine_mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Cough Center) Codeine Codeine CYP2D6 CYP2D6 (Liver) Codeine->CYP2D6 Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Binds to CYP2D6->Morphine Metabolism G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability Cough_Suppression Cough Suppression Reduced_Excitability->Cough_Suppression

Figure 1: Proposed signaling pathway for codeine's antitussive effect.
Glaucine: A Multi-Target, Non-Narcotic Agent

Glaucine's antitussive effect is believed to be multifactorial, involving both central and peripheral actions. Preclinical studies suggest that glaucine acts as a calcium channel blocker and a phosphodiesterase 4 (PDE4) inhibitor.[6][10][11] By blocking L-type voltage-gated calcium channels, glaucine can reduce neuronal excitability.[6] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which can also contribute to the relaxation of bronchial smooth muscle and potentially modulate neuronal activity.[11][12]

glaucine_mechanism cluster_cell Neuron Glaucine Glaucine Ca_channel L-type Ca2+ Channel Glaucine->Ca_channel Blocks PDE4 Phosphodiesterase 4 (PDE4) Glaucine->PDE4 Inhibits Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx cAMP ↑ cAMP PDE4->cAMP Hydrolyzes Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability cAMP->Reduced_Excitability Contributes to Cough_Suppression Cough Suppression Reduced_Excitability->Cough_Suppression

Figure 2: Proposed signaling pathway for glaucine's antitussive effect.

Experimental Protocols

Detailed experimental protocols for the key clinical trials are summarized below to provide a deeper understanding of the study designs.

Gastpar et al. (1984)
  • Study Design: A double-blind, randomized, parallel-group comparative clinical trial.[1]

  • Participants: 90 out-patients with acute and chronic cough due to upper respiratory tract inflammation.[1]

  • Interventions:

    • This compound syrup: 30 mg three times daily for 7 days.

    • Codeine syrup: 30 mg three times daily for 7 days.[1]

  • Efficacy Assessment:

    • Physician's Assessment: A 4-point scale (from absent to severe) to evaluate cough severity.

    • Patient's Assessment: A visual analogue scale (VAS) to rate cough symptoms.[1]

  • Side Effect Monitoring: Spontaneous reporting by patients and questioning by the physician.[1]

gastpar_workflow cluster_workflow Experimental Workflow: Gastpar et al. (1984) Start 90 Out-patients with Cough Randomization Randomization (Double-blind) Start->Randomization Group_G Glaucine Group (n=45) 30 mg t.i.d. for 7 days Randomization->Group_G Group_C Codeine Group (n=45) 30 mg t.i.d. for 7 days Randomization->Group_C Assessment Efficacy & Side Effect Assessment (Day 0 and Day 7) Group_G->Assessment Group_C->Assessment Physician_Eval Physician's 4-Point Scale Assessment->Physician_Eval Patient_VAS Patient's Visual Analogue Scale Assessment->Patient_VAS Side_Effects Adverse Event Reporting Assessment->Side_Effects Analysis Statistical Analysis Physician_Eval->Analysis Patient_VAS->Analysis Side_Effects->Analysis

Figure 3: Workflow of the Gastpar et al. (1984) clinical trial.
Dierckx et al. (1981)

  • Study Design: A double-blind, randomized, cross-over clinical trial.

  • Participants: 38 hospitalized patients with chronic cough.

  • Interventions: Single oral doses of:

    • Glaucine (30 mg)

    • Codeine (30 mg)

    • Placebo

  • Efficacy Assessment:

    • Objective Measurement: Cough counts were recorded using a tape recorder for an 8-hour interval after drug administration.

  • Side Effect Monitoring: Patient-reported tolerance and any observed adverse events.

Conclusion

Based on the available evidence, this compound presents a compelling alternative to codeine for the symptomatic relief of cough. Its comparable, and in some measures superior, antitussive efficacy, combined with a significantly better safety and tolerability profile, makes it a valuable option for patients, particularly those who experience or are at risk for the adverse effects associated with opioid-based therapies. The distinct, non-opioid mechanism of action of glaucine also suggests a lower potential for abuse and dependence. Further large-scale, well-controlled clinical trials are warranted to fully elucidate the therapeutic potential and long-term safety of glaucine in various patient populations with cough.

References

A Comparative Analysis of Glaucine Hydrobromide and Dextromethorphan in the Management of Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic cough, a persistent and often debilitating condition, presents a significant therapeutic challenge. While numerous antitussive agents are available, a comprehensive understanding of their comparative efficacy, mechanisms of action, and safety profiles is crucial for advancing therapeutic strategies. This guide provides an in-depth, data-driven comparison of two prominent antitussive agents: glaucine (B1671577) hydrobromide and dextromethorphan (B48470).

Executive Summary

Glaucine hydrobromide and dextromethorphan are centrally acting non-opioid antitussives utilized in the management of cough. Clinical evidence suggests that while both agents are effective in reducing cough frequency compared to placebo, glaucine may offer a superior efficacy and tolerability profile.[1][2][3] Dextromethorphan, a widely used over-the-counter medication, primarily functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. Glaucine, an alkaloid derived from Glaucium flavum, exhibits a more complex pharmacological profile, interacting with dopamine (B1211576) and serotonin (B10506) receptors. This guide will delve into the experimental data comparing these two compounds, detail the methodologies used in their evaluation, and illustrate their distinct signaling pathways.

Comparative Efficacy and Safety: A Tabular Overview

The following tables summarize key quantitative data from clinical and preclinical studies, offering a direct comparison of this compound and dextromethorphan.

Table 1: Clinical Efficacy in Chronic Cough

ParameterThis compound (30 mg)Dextromethorphan (30 mg)PlaceboKey FindingsReference
Reduction in Cough Frequency Statistically significant reduction compared to placebo.Reduction observed, but not statistically significant compared to placebo in a head-to-head trial.BaselineGlaucine demonstrated a statistically significant advantage over placebo in reducing cough counts.[1][3][1][3]
Patient-Reported Outcomes Significant improvement in cough severity scores.Improvement reported, but to a lesser extent than glaucine in some studies.Minimal improvementBoth drugs showed improvement over placebo, with some studies suggesting a greater effect with glaucine.[2]

Table 2: Pharmacokinetic Profiles

ParameterThis compoundDextromethorphan
Metabolism Primarily via O- and N-demethylation, followed by conjugation.[4]Extensively metabolized by CYP2D6 to its active metabolite, dextrorphan, and to a lesser extent by CYP3A4.[5][6][7]
Elimination Half-life Approximately 6-8 hours.Highly variable (3-6 hours), depending on CYP2D6 metabolizer status.[8]
Bioavailability Information not widely available in cited literature.Subject to significant first-pass metabolism.

Table 3: Adverse Effect Profile

Adverse EffectThis compoundDextromethorphan
Common Side Effects Generally well-tolerated. One patient reported vomiting in a comparative study.[2]Drowsiness, dizziness, nausea, vomiting, stomach pain, constipation.[9][10]
Serious Side Effects Limited data on serious adverse events.Serotonin syndrome (especially when combined with other serotonergic drugs), abuse potential leading to dissociative and hallucinogenic effects at high doses.[11][12][13]
Reported in Comparative Trial One patient reported a side effect (vomiting).[2]Eight patients reported side effects.[2]

Experimental Protocols: Methodologies for Antitussive Assessment

The evaluation of antitussive agents relies on a combination of objective and subjective measures. The following are detailed methodologies for key experiments cited in the comparison of glaucine and dextromethorphan.

Objective Cough Monitoring

Objective measurement of cough frequency is a primary endpoint in clinical trials for antitussive drugs.

  • Methodology: Ambulatory Cough Monitoring

    • Device: A portable recording device with a microphone is worn by the patient for an extended period (typically 24 hours).

    • Data Collection: The device continuously records audio signals.

    • Analysis: The audio recordings are analyzed, either manually by trained personnel or using validated automated algorithms, to identify and count cough events.

    • Outcome Measures: The primary outcome is the number of coughs per hour or over the 24-hour period.

Cough Challenge Tests

Cough challenge tests are employed to assess cough reflex sensitivity by administering a tussive agent at increasing concentrations.

  • Methodology: Citric Acid Cough Challenge

    • Agent: Citric acid solutions of increasing concentrations are prepared.

    • Administration: The patient inhales a single breath of the nebulized citric acid solution, starting with the lowest concentration.

    • Procedure: The concentration is incrementally increased until the patient produces a specified number of coughs (e.g., 2 or 5 coughs), which is defined as the cough threshold.

    • Outcome Measures: The primary outcome is the lowest concentration of citric acid that elicits a consistent cough response (C2 or C5).

  • Methodology: Capsaicin (B1668287) Cough Challenge

    • Agent: Capsaicin, the pungent component of chili peppers, is used as the tussive agent.

    • Administration: Similar to the citric acid challenge, the patient inhales nebulized capsaicin solutions of increasing concentrations.

    • Procedure: The concentration is escalated until the cough threshold (C2 or C5) is reached.

    • Outcome Measures: The concentration of capsaicin required to induce a cough response is the primary endpoint.

Signaling Pathways and Mechanisms of Action

The antitussive effects of this compound and dextromethorphan are mediated through distinct central nervous system pathways.

Dextromethorphan: NMDA Receptor Antagonism

Dextromethorphan's primary mechanism of action is the non-competitive antagonism of the NMDA receptor in the brain's cough center. This action reduces the transmission of cough-inducing signals.

dextromethorphan_pathway Dextromethorphan Dextromethorphan NMDAR NMDA Receptor Dextromethorphan->NMDAR Antagonizes Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Mediates Glutamate (B1630785) Glutamate Glutamate->NMDAR Activates Neuronal_Excitation Neuronal Excitation Ca_ion->Neuronal_Excitation Leads to Cough_Reflex Cough Reflex Neuronal_Excitation->Cough_Reflex Triggers

Dextromethorphan's NMDA Receptor Antagonism Pathway
This compound: A Multi-Target Approach

Glaucine's antitussive effect is believed to be mediated through its interaction with multiple neurotransmitter systems, primarily as a dopamine D1 and D2 receptor antagonist and a modulator of 5-HT2A receptors. This multi-target action may contribute to its potent cough-suppressing properties.

glaucine_dopamine_pathway Glaucine Glaucine D1R Dopamine D1 Receptor Glaucine->D1R Antagonizes D2R Dopamine D2 Receptor Glaucine->D2R Antagonizes Gs Gs D1R->Gs Activates Gi Gi D2R->Gi Activates AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Neuronal_Modulation Modulation of Neuronal Excitability cAMP_inc->Neuronal_Modulation cAMP_dec->Neuronal_Modulation Cough_Suppression Cough Suppression Neuronal_Modulation->Cough_Suppression

Glaucine's Dopamine Receptor Antagonism Pathway

glaucine_serotonin_pathway Glaucine Glaucine HT2AR 5-HT2A Receptor Glaucine->HT2AR Modulates Gq Gq HT2AR->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation Cough_Suppression Cough Suppression Neuronal_Modulation->Cough_Suppression

Glaucine's 5-HT2A Receptor Modulation Pathway

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols used to assess the efficacy of antitussive agents.

Ambulatory Cough Monitoring Workflow

cough_monitoring_workflow Patient Patient with Chronic Cough Device Wearable Audio Recording Device Patient->Device Fitted with Recording 24-Hour Audio Recording Device->Recording Analysis Automated/Manual Cough Detection Recording->Analysis Data Cough Frequency Data (coughs/hour) Analysis->Data Evaluation Efficacy Evaluation Data->Evaluation

Workflow for Objective Cough Frequency Monitoring
Cough Challenge Test Workflow

cough_challenge_workflow Patient Patient Recruitment & Baseline Assessment Nebulizer Nebulizer Setup with Tussive Agent Patient->Nebulizer Inhalation Incremental Concentration Inhalation Nebulizer->Inhalation Cough_Response Monitor for Cough Response Inhalation->Cough_Response Threshold Cough Threshold Reached (C2/C5)? Cough_Response->Threshold Threshold->Inhalation No Record Record Threshold Concentration Threshold->Record Yes End End of Test Record->End

Workflow for Cough Challenge Testing

Conclusion

This comparative guide highlights the distinct profiles of this compound and dextromethorphan in the context of chronic cough management. While both are effective centrally acting antitussives, the available clinical data suggests that glaucine may offer a superior risk-benefit profile, with potentially greater efficacy and fewer side effects than dextromethorphan.[1][2][3] The multi-target mechanism of glaucine, involving both dopaminergic and serotonergic pathways, presents an interesting area for further research and may explain its potent antitussive activity. Dextromethorphan's well-established role as an NMDA receptor antagonist provides a clear mechanism for its action, but also underlies its potential for abuse and adverse drug interactions. For drug development professionals, the exploration of compounds with multi-target profiles, such as glaucine, may represent a promising avenue for the development of novel and more effective antitussive therapies. Further well-controlled, large-scale clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of these two agents.

References

A Comparative Analysis of the Analgesic Efficacy of l-Glaucine and d-Glaucine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of the two stereoisomers of glaucine (B1671577) hydrobromide: the levorotatory (l) and dextrorotatory (d) forms. The information presented herein is compiled from preclinical studies and aims to delineate the differential efficacy and potential mechanisms of action of these enantiomers in the context of pain management.

Quantitative Comparison of Analgesic Efficacy

Experimental data from various animal models of pain consistently demonstrate that l-glaucine hydrobromide possesses significantly greater analgesic potency than its d-enantiomer. The following table summarizes the effective dose 50 (ED₅₀) values, which represent the dose required to produce a therapeutic effect in 50% of the population, for each compound in different analgesic assays. Lower ED₅₀ values indicate higher potency.

Analgesic TestAnimal ModelRoute of Administrationl-Glaucine Hydrobromide ED₅₀ (mg/kg)d-Glaucine Hydrobromide ED₅₀ (mg/kg)Reference
Hydrochloric Acid-Induced WrithingMouseSubcutaneous5.9912.9[1]
Hot Plate TestMouseSubcutaneous12.723.79[1]
Hot Plate Test (Repeated Evaluation)MouseSubcutaneous22.416.0[1]
Phenyl-p-quinone Induced WrithingMouseOral17.034.0[1]

Experimental Protocols

The data presented above were derived from established preclinical models of analgesia. The methodologies for these key experiments are detailed below.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain.

  • Animal Model: Male albino mice are used.

  • Procedure: A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Drug Administration: Test compounds (l-glaucine hydrobromide or d-glaucine hydrobromide) are administered, typically subcutaneously or orally, at various doses prior to the acetic acid injection.

  • Data Collection: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Analysis: The percentage of protection against writhing is calculated for each dose group compared to a vehicle control group. The ED₅₀ is then determined using statistical methods.[1]

Hot Plate Test

This method is used to assess central analgesic activity.

  • Animal Model: Mice are used.

  • Procedure: The mice are placed on a heated surface (the "hot plate") maintained at a constant temperature (e.g., 55°C). The latency to a pain response (e.g., licking of the hind paw or jumping) is measured. A cut-off time is established to prevent tissue damage.

  • Drug Administration: The test compounds are administered prior to placing the animals on the hot plate.

  • Data Collection: The reaction time of each animal is recorded before and at various time points after drug administration.

  • Analysis: An increase in the reaction time is indicative of an analgesic effect. The ED₅₀ is calculated based on the dose-dependent increase in reaction latency.[1]

Signaling Pathways and Mechanisms of Action

The analgesic effects of glaucine are multifaceted and involve several signaling pathways. While both enantiomers share some mechanisms, key differences in their interaction with specific receptors likely contribute to the observed disparity in their analgesic efficacy.

A proposed general mechanism for glaucine's analgesic action involves the modulation of inflammatory and neuronal signaling pathways. Recent research in a neuropathic pain model suggests that glaucine can suppress the expression of interleukin-16 (IL-16). This cytokine interacts with the CD4 receptor on neurons, leading to the activation of lymphocyte-specific protein tyrosine kinase (p56lck). This kinase, in turn, phosphorylates and enhances the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain transmission. By inhibiting this cascade, glaucine can reduce neuronal excitability and alleviate pain.[2]

G cluster_0 Upstream Signaling cluster_1 Neuronal Membrane cluster_2 Downstream Effects Nerve Injury Nerve Injury Peripheral Macrophages Peripheral Macrophages Nerve Injury->Peripheral Macrophages activates IL-16 IL-16 Peripheral Macrophages->IL-16 releases CD4 Receptor CD4 Receptor IL-16->CD4 Receptor binds to p56lck p56lck CD4 Receptor->p56lck activates NMDA Receptor NMDA Receptor p56lck->NMDA Receptor phosphorylates Increased Neuronal Excitability Increased Neuronal Excitability NMDA Receptor->Increased Neuronal Excitability leads to Central Sensitization Central Sensitization Increased Neuronal Excitability->Central Sensitization contributes to Pain Pain Central Sensitization->Pain Glaucine Glaucine Glaucine->IL-16 inhibits expression

Proposed analgesic signaling pathway of glaucine.

Stereospecific Interactions

The difference in analgesic potency between l- and d-glaucine can be attributed to their stereospecific interactions with certain receptors. A key differentiator lies in their effects on the serotonin (B10506) (5-HT) receptor system, which is known to play a significant role in pain modulation.

  • (S)-glaucine (l-glaucine): Acts as a partial agonist at 5-HT₂ receptor subtypes.[3][4]

  • (R)-glaucine (d-glaucine): Functions as a positive allosteric modulator at the 5-HT₂ₐ receptor.[3][4]

Both enantiomers also act as antagonists at α₁-adrenergic receptors.[3][4] The partial agonism of l-glaucine at 5-HT₂ receptors may contribute more effectively to analgesia compared to the positive allosteric modulation by d-glaucine.

Other reported mechanisms for glaucine that may contribute to its analgesic effects, although the stereospecificity is less defined in the context of analgesia, include:

  • Phosphodiesterase 4 (PDE4) inhibition [5][6]

  • Calcium channel blockade [5][6]

  • Dopamine receptor antagonism [5]

G cluster_0 Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Pain Threshold Measurement Baseline Pain Threshold Measurement Animal Acclimatization->Baseline Pain Threshold Measurement Drug Administration Drug Administration Baseline Pain Threshold Measurement->Drug Administration Pain Induction Pain Induction Drug Administration->Pain Induction Post-treatment Pain Assessment Post-treatment Pain Assessment Pain Induction->Post-treatment Pain Assessment Data Analysis Data Analysis Post-treatment Pain Assessment->Data Analysis

General experimental workflow for analgesic efficacy testing.

Conclusion

The available preclinical evidence strongly indicates that l-glaucine hydrobromide is a more potent analgesic agent than d-glaucine hydrobromide. This difference in efficacy is likely due to the stereospecific interactions of the enantiomers with key receptors involved in pain signaling, particularly the 5-HT₂ receptors. The partial agonist activity of l-glaucine at these receptors appears to be more conducive to producing an analgesic effect. Further research is warranted to fully elucidate the specific contributions of the various signaling pathways to the analgesic actions of each enantiomer and to explore the therapeutic potential of l-glaucine as a novel analgesic.

References

Head-to-head comparison of glaucine hydrobromide and roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of glaucine (B1671577) hydrobromide and roflumilast (B1684550), two compounds that have garnered interest for their anti-inflammatory and bronchodilatory properties. While both molecules inhibit phosphodiesterase 4 (PDE4), their pharmacological profiles exhibit significant differences in potency, selectivity, and mechanisms of action. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways to aid researchers in their understanding and future development efforts.

Core Pharmacological Properties: A Snapshot

Glaucine, an alkaloid extracted from the plant Glaucium flavum, and roflumilast, a synthetic small molecule, both exert their effects by modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the inhibition of PDE4.[1][2] However, their interaction with the PDE4 enzyme and their broader pharmacological activities diverge significantly.

FeatureGlaucine HydrobromideRoflumilast
Primary Mechanism Phosphodiesterase 4 (PDE4) InhibitorSelective Phosphodiesterase 4 (PDE4) Inhibitor
Additional Mechanisms L-type Calcium Channel Blocker, Dopamine (B1211576) D1/D2 Receptor Antagonist[3][4]None well-characterized
PDE4 Potency Lower potency (micromolar range)[5]High potency (nanomolar range)[5][6]
Clinical Use Antitussive in some countries[3]Treatment of severe COPD[7][8]
Administration Oral[3]Oral[7]

Quantitative Comparison of PDE4 Inhibition

Roflumilast is a highly potent and selective inhibitor of PDE4, demonstrating nanomolar efficacy, particularly against PDE4B and PDE4D subtypes.[5][6] Glaucine, in contrast, is a less potent, non-competitive inhibitor of PDE4, with inhibitory constants in the micromolar range.[3][5]

CompoundTarget Enzyme/IsoformIC50 / Ki Value
This compound Human Bronchus & PMN PDE4Ki = 3.4 µM[5]
Roflumilast PDE4A1IC50 = 0.7 nM[5]
PDE4A4IC50 = 0.9 nM[5]
PDE4B1IC50 = 0.7 nM[5]
PDE4B2IC50 = 0.2 nM[5]
PDE4DIC50 = 0.68 nM[6]

PMN: Polymorphonuclear leukocytes

Signaling Pathways and Mechanisms of Action

The differential effects of glaucine and roflumilast can be attributed to their distinct interactions with cellular signaling pathways.

PDE4-cAMP Signaling Pathway

Both compounds inhibit PDE4, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and modulates the transcription of genes involved in inflammation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes CREB->pCREB Glaucine Glaucine Glaucine->PDE4 Inhibits Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Figure 1. PDE4-cAMP Signaling Pathway and Inhibition.
Glaucine's Multi-Target Mechanism

In addition to PDE4 inhibition, glaucine also blocks L-type calcium channels and acts as a dopamine receptor antagonist. The blockade of calcium channels contributes to its bronchodilatory effects by preventing smooth muscle contraction.[3][9]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx D_receptor Dopamine Receptor D_signaling Dopaminergic Signaling D_receptor->D_signaling Initiates Contraction Smooth Muscle Contraction Ca_influx->Contraction Induces Glaucine Glaucine Glaucine->Ca_channel Blocks Glaucine->D_receptor Antagonizes Ca_ext Extracellular Ca2+ Ca_ext->Ca_channel Dopamine Dopamine Dopamine->D_receptor

Figure 2. Glaucine's Calcium and Dopamine Receptor Actions.

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) assay to determine the IC50 of a test compound against a specific PDE4 isoform.

Objective: To quantify the inhibitory potency of a test compound on PDE4 activity.

Materials:

  • Purified recombinant human PDE4 enzyme (e.g., PDE4B1)

  • Test compounds (this compound, Roflumilast) and a positive control (e.g., Rolipram)

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2)

  • Binding agent (e.g., IMAP™ Binding Solution)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Preparation: Add 5 µL of each compound dilution to the appropriate wells of the 384-well plate. Include wells for a "No Inhibitor" control (DMSO vehicle) and a "Blank" control (assay buffer only).

  • Substrate Addition: Dilute the FAM-cAMP substrate to a working concentration (e.g., 100 nM) in the assay buffer. Add 5 µL of the diluted substrate to all wells.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to all wells except for the "Blank" control wells.

  • Reaction Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 60 µL of the binding agent to all wells to stop the enzymatic reaction.

  • Signal Detection: Incubate the plate for 30 minutes at room temperature with gentle agitation. Measure the fluorescence polarization using a plate reader.

Data Analysis:

  • Subtract the average FP value of the "Blank" wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the "No Inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow PDE4 Inhibition Assay Workflow start Start prep Prepare Compound Serial Dilutions start->prep plate Add Compounds to 384-well Plate prep->plate substrate Add FAM-cAMP Substrate plate->substrate enzyme Add PDE4 Enzyme (Initiate Reaction) substrate->enzyme incubate1 Incubate (60 min, RT) enzyme->incubate1 terminate Add Binding Agent (Terminate Reaction) incubate1->terminate incubate2 Incubate (30 min, RT) terminate->incubate2 read Read Fluorescence Polarization incubate2->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Figure 3. Workflow for a PDE4 Inhibition Assay.
Cellular Anti-inflammatory Assay: LPS-Induced TNF-α Release

This protocol describes a cell-based assay to measure the inhibitory effect of test compounds on the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the anti-inflammatory activity of a test compound in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Roflumilast)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Plate reader for ELISA

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • LPS Stimulation: Add 100 µL of medium containing LPS (final concentration of 10-100 ng/mL) to each well.[10]

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[11]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve using the TNF-α standards provided in the ELISA kit.

  • Calculate the concentration of TNF-α in each sample from the standard curve.

  • Determine the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Pharmacokinetic Profiles

ParameterThis compoundRoflumilast
Bioavailability 17-48% (in horses)[8]~80%[2]
Half-life (t1/2) 6-8 hours[3]17-30 hours (roflumilast N-oxide)[2][12]
Metabolism Extensively metabolized by CYP3A4, CYP1A2, CYP2D6, and CYP2C19Extensively metabolized by CYP1A2 and CYP3A4 to its active metabolite, roflumilast N-oxide[5][10]
Active Metabolites Yes (demethylated metabolites)Yes (roflumilast N-oxide)[5][10]

Clinical Efficacy and Safety: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and roflumilast are not available. However, a comparison can be inferred from their individual clinical data.

This compound:

  • Efficacy: Primarily used as an antitussive, with some studies suggesting bronchodilator and anti-inflammatory effects.[3][12]

  • Safety and Tolerability: Generally well-tolerated, but can cause sedation, fatigue, and hallucinogenic effects at higher doses.[3]

Roflumilast:

  • Efficacy: Approved for the treatment of severe COPD associated with chronic bronchitis and a history of exacerbations.[7][8] It has been shown to reduce the rate of moderate to severe exacerbations and modestly improve lung function.[8][13][14]

  • Safety and Tolerability: Common side effects include diarrhea, nausea, weight loss, headache, and insomnia, particularly at the beginning of treatment.[13][15][16]

Conclusion for the Research Professional

This compound and roflumilast represent two distinct classes of PDE4 inhibitors with different therapeutic potentials.

  • Roflumilast is a high-potency, selective PDE4 inhibitor with a well-defined anti-inflammatory mechanism of action and proven efficacy in a specific subset of severe COPD patients. Its development showcases the success of a targeted approach to PDE4 inhibition.

  • This compound is a less potent, multi-target compound with a more complex pharmacological profile. Its PDE4 inhibitory activity is complemented by calcium channel blockade and dopamine receptor antagonism, which may contribute to its observed bronchodilatory and antitussive effects. While its lower potency as a PDE4 inhibitor may limit its systemic anti-inflammatory efficacy compared to roflumilast, its unique combination of activities could be advantageous in specific therapeutic contexts.

For researchers, the divergent profiles of these two molecules offer a valuable framework for understanding the structure-activity relationships of PDE4 inhibitors and the potential benefits and drawbacks of multi-target versus highly selective compounds. Further investigation into the subtype selectivity of glaucine and a deeper understanding of the interplay between its various mechanisms of action could unveil new therapeutic opportunities.

References

No Direct Evidence Found for Cross-Reactivity of Glaucine Hydrobromide with Common Alkaloid Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and experimental data reveals a significant lack of specific information regarding the cross-reactivity of glaucine (B1671577) hydrobromide with standard alkaloid assays, including immunoassays for opiates and colorimetric screening tests. Despite its classification as an aporphine (B1220529) alkaloid, no published studies were identified that quantitatively assess or detail its potential to generate false-positive results in these common analytical methods.

Researchers, scientists, and drug development professionals should exercise caution when interpreting alkaloid assay results from samples known or suspected to contain glaucine hydrobromide. The absence of specific cross-reactivity data means that the potential for interference cannot be definitively ruled out based on the current body of scientific evidence.

Immunoassay Screening for Opiates

Urine drug screening immunoassays are a primary method for the rapid detection of drugs of abuse. These tests rely on the binding of antibodies to specific drug molecules or their metabolites. Cross-reactivity occurs when a substance with a similar chemical structure to the target drug binds to the assay's antibodies, leading to a false-positive result. While numerous compounds are known to cause false positives in opiate immunoassays, a thorough search of scientific databases and publications did not yield any studies that specifically investigated this compound as a potential interferent.

The general principle of immunoassay cross-reactivity is illustrated in the workflow below.

G cluster_assay Immunoassay Principle Target Target Alkaloid (e.g., Morphine) Antibody Specific Antibody Target->Antibody Binding AssaySignal Positive Signal Antibody->AssaySignal Generates CrossReactant Structurally Similar Compound (e.g., Potential Cross-Reactant) CrossReactant->Antibody Potential Cross-Reactivity

Caption: General principle of immunoassay binding and potential cross-reactivity.

Colorimetric Alkaloid Assays

Colorimetric tests, such as those using Dragendorff's or Mayer's reagents, are general screening methods for the presence of alkaloids. These tests produce a visible color change or precipitate upon reaction with an alkaloid. Due to their broad specificity, it is plausible that this compound would yield a positive result with these reagents, as do most alkaloids. However, without specific experimental data, it is not possible to compare the sensitivity or characteristics of this reaction to that of other alkaloids.

Confirmatory Analysis

Given the lack of specific cross-reactivity data for screening assays, the use of highly specific confirmatory methods is crucial for any presumptive positive result where this compound ingestion is suspected. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are capable of definitively identifying and quantifying glaucine and its metabolites, distinguishing them from other alkaloids.

Conclusion

At present, the scientific community has not published data on the cross-reactivity of this compound with common alkaloid assays. Therefore, a direct comparison of its performance against other alkaloids in this context cannot be made. Professionals in research and drug development should be aware of this data gap and rely on confirmatory analytical methods for the unambiguous identification of analytes in samples potentially containing glaucine. Further research is warranted to investigate the behavior of this compound in these widely used screening assays to prevent potential misinterpretation of results.

Glaucine Hydrobromide: A Comparative Analysis of its Non-Addictive Potential Against Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the addictive potential of glaucine (B1671577) hydrobromide and opioids, supported by available experimental data. The evidence strongly suggests that glaucine hydrobromide does not share the addictive properties characteristic of opioids. This is primarily attributed to its distinct mechanism of action, which, unlike opioids, does not involve direct interaction with opioid receptors. Preclinical studies further support its low potential for abuse and physical dependence.

Executive Summary

This compound, an alkaloid primarily used as an antitussive, demonstrates a significantly lower risk of addiction compared to opioid-based medications. The key differentiating factors are:

  • Mechanism of Action: Glaucine acts as a dopamine (B1211576) D1 and D1-like receptor antagonist, a phosphodiesterase 4 (PDE4) inhibitor, and a calcium channel blocker. In contrast, opioids exert their effects by agonizing opioid receptors (primarily the mu-opioid receptor), which is the primary driver of their addictive properties.

  • Physical Dependence and Withdrawal: Studies in non-human primates have shown no signs of opiate-like withdrawal upon cessation of glaucine administration. This is in stark contrast to the severe and well-documented withdrawal syndrome associated with opioid discontinuation.

Data Presentation: Comparative Analysis

The following tables summarize the key differences in the pharmacological profiles and addictive potential of this compound and a representative opioid, morphine.

Table 1: Mechanism of Action and Receptor Binding

FeatureThis compoundOpioids (e.g., Morphine)
Primary Mechanism Dopamine D1/D1-like receptor antagonist, PDE4 inhibitor, Calcium channel blockerAgonist at mu (µ), kappa (κ), and delta (δ) opioid receptors
Dopamine D1 Receptor Affinity (Ki) Data not available; described as a weak antagonistIndirectly affects dopamine release; no direct binding
Dopamine D2 Receptor Affinity (Ki) Data not available; described as a weak antagonistIndirectly affects dopamine release; no direct binding
Mu-Opioid Receptor Affinity (Ki) Data not available; presumed to be negligibleHigh affinity (e.g., Morphine Ki ≈ 1.2 nM)[1]
Kappa-Opioid Receptor Affinity (Ki) Data not available; presumed to be negligibleModerate affinity
Delta-Opioid Receptor Affinity (Ki) Data not available; presumed to be negligibleLower affinity

Table 2: Preclinical Evidence of Addictive Potential

Experimental ParadigmThis compoundOpioids (e.g., Codeine/Morphine)
Self-Administration Not self-administered by rhesus monkeys when substituted for codeine.[2]Readily self-administered by various animal species, indicating reinforcing properties.[2]
Conditioned Place Preference (CPP) No published studies found.Consistently induces conditioned place preference, demonstrating rewarding effects.
Withdrawal Symptoms No signs of opiate withdrawal observed in rhesus monkeys after programmed injections.[2]Produces a severe withdrawal syndrome upon cessation, including tremors, diarrhea, and hyperalgesia.

Experimental Protocols

Self-Administration Study: Glaucine vs. Codeine in Rhesus Monkeys

This section details the methodology adapted from the study by Schuster et al. (1982), which provides direct comparative evidence of the abuse potential of glaucine and the opioid codeine.[2]

Objective: To assess the reinforcing effects of d,l-glaucine 1.5 phosphate (B84403) by determining if rhesus monkeys would self-administer the compound.

Subjects: Rhesus monkeys with a history of intravenous drug self-administration.

Apparatus: Experimental chambers equipped with a response lever and an automatic intravenous infusion system.

Procedure:

  • Baseline (Codeine Maintenance): Monkeys were trained to press a lever to receive intravenous infusions of codeine (an opioid) on a fixed-ratio 10 schedule (i.e., 10 lever presses resulted in one infusion). Daily sessions were 3 hours long.

  • Substitution Phase (Glaucine): Once responding for codeine was stable, saline was substituted for codeine to extinguish the responding. Following this, d,l-glaucine 1.5 phosphate at various doses (0.05-0.4 mg/kg per infusion) was substituted for saline. The number of infusions self-administered was recorded.

  • Programmed Injection Phase: In a separate procedure, monkeys were given 23-hour/day access to d,l-glaucine 1.5 phosphate (0.5-1.0 mg/kg) under a fixed-ratio schedule. To ensure exposure to the drug's effects, a 21-day period of programmed injections was implemented, where infusions were automatically delivered.

  • Withdrawal Observation: Following the programmed injection period, the opioid antagonist naloxone (B1662785) was administered to precipitate any potential opiate-like withdrawal symptoms. Monkeys were observed for signs of withdrawal.

Results Summary:

  • Substitution Phase: When glaucine was substituted for codeine, the monkeys' responding was not maintained, indicating that glaucine did not have the same reinforcing effects as codeine.[2]

  • Programmed Injection Phase: Even after a prolonged period of forced exposure, the monkeys did not self-administer glaucine above the levels seen with saline.[2]

  • Withdrawal Observation: Administration of naloxone did not produce any signs of opiate withdrawal in the monkeys that had been receiving glaucine.[2]

Conditioned Place Preference (CPP) for Opioids (General Protocol)

While no CPP studies for glaucine have been identified, the following is a standard protocol used to assess the rewarding properties of opioids like morphine.

Objective: To determine if a drug has rewarding effects by measuring the animal's preference for an environment previously paired with the drug.

Subjects: Typically rats or mice.

Apparatus: A chamber with at least two distinct compartments, differentiated by visual and tactile cues (e.g., wall color, floor texture).

Procedure:

  • Pre-Conditioning (Baseline Preference): Each animal is allowed to freely explore all compartments of the apparatus, and the time spent in each is recorded to determine any initial preference.

  • Conditioning: This phase consists of several days of conditioning sessions.

    • Drug Pairing: On alternating days, animals receive an injection of the opioid (e.g., morphine) and are immediately confined to one of the compartments (e.g., the initially non-preferred one) for a set period (e.g., 30-45 minutes).

    • Vehicle Pairing: On the other days, animals receive a saline injection and are confined to the other compartment.

  • Post-Conditioning (Preference Test): After the conditioning phase, the animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

Expected Results for Opioids: Animals will spend significantly more time in the compartment that was paired with the opioid, indicating a conditioned place preference and demonstrating the drug's rewarding effects.

Mandatory Visualization

Signaling Pathways

cluster_opioid Opioid Signaling Pathway (Addiction) cluster_glaucine Glaucine Signaling Pathway (Non-Addictive) Opioid Opioid (e.g., Morphine) MuReceptor Mu-Opioid Receptor (GPCR) Opioid->MuReceptor Gi Gi Protein MuReceptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits DopamineNeuron Dopamine Neuron Gi->DopamineNeuron Disinhibits cAMP cAMP AC->cAMP Production DopamineRelease Dopamine Release (Reward, Reinforcement) DopamineNeuron->DopamineRelease Increases Glaucine Glaucine Hydrobromide D1Receptor Dopamine D1 Receptor Glaucine->D1Receptor Antagonizes DopamineEffect Dopaminergic Effects D1Receptor->DopamineEffect Dopamine Dopamine Dopamine->D1Receptor

Caption: Contrasting signaling pathways of opioids and glaucine.

Experimental Workflow: Self-Administration Study

cluster_workflow Self-Administration Experimental Workflow start Start: Rhesus Monkeys (Opioid Self-Administration History) baseline Phase 1: Baseline Codeine Self-Administration (FR-10 Schedule) start->baseline substitution Phase 2: Substitution Saline -> Glaucine Doses baseline->substitution programmed Phase 3: Programmed Injections Forced Glaucine Exposure (21 days) substitution->programmed withdrawal Phase 4: Withdrawal Assessment Naloxone Challenge programmed->withdrawal end End: Data Analysis (Reinforcing Effects & Withdrawal Signs) withdrawal->end

Caption: Workflow for assessing glaucine's abuse potential.

Conclusion

Based on the available preclinical evidence, this compound does not exhibit the hallmark characteristics of an addictive substance, particularly when compared to opioids. Its mechanism of action, which involves dopamine receptor antagonism rather than opioid receptor agonism, fundamentally differentiates it from opioids and underlies its low potential for abuse and dependence. The lack of reinforcing effects in self-administration studies and the absence of an opiate-like withdrawal syndrome provide strong evidence for its non-addictive profile. However, it is important to note the absence of published conditioned place preference studies and quantitative binding affinity data for glaucine at dopamine and opioid receptors. Further research in these areas would provide an even more complete picture of its pharmacological profile. For drug development professionals, glaucine's distinct mechanism and low abuse liability make it an interesting candidate for further investigation, particularly in therapeutic areas where opioid use is prevalent but problematic.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Glaucine Hydrobromide and Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of glaucine (B1671577) hydrobromide, an alkaloid derived from the plant Glaucium flavum, and corticosteroids, a class of synthetic steroid hormones widely used in clinical practice. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in their anti-inflammatory actions.

Executive Summary

Glaucine hydrobromide and corticosteroids both exhibit significant anti-inflammatory effects, albeit through distinct molecular mechanisms. Corticosteroids, such as dexamethasone (B1670325), are potent anti-inflammatory agents that primarily act by modulating gene expression through the glucocorticoid receptor, leading to the suppression of pro-inflammatory signaling pathways like NF-κB and MAPK. Glaucine, on the other hand, demonstrates anti-inflammatory activity primarily through the inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels. While direct comparative studies are limited, this guide consolidates available quantitative data to facilitate an objective assessment of their relative anti-inflammatory profiles.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of glaucine and the corticosteroid dexamethasone. It is important to note that the experimental conditions and cell types may vary between studies, making direct comparisons of potency challenging.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Target/AssayCell Type/SystemParameterValueCitation(s)
Phosphodiesterase 4 (PDE4)Human Bronchus & Polymorphonuclear Leukocytes (PMNs)Kᵢ3.4 µM[1]
Superoxide Generation (FMLP-induced)Human PMNs-log IC₅₀4.76 ± 0.17[2]
Elastase Release (FMLP-induced)Human PMNs-log IC₅₀3.53 ± 0.03[2]
Leukotriene B₄ Production (FMLP-induced)Human PMNs-log IC₅₀5.85 ± 0.07[2]
Platelet Aggregation (FMLP-stimulated PMNs)Human Platelets/PMNs-log IC₅₀3.43 ± 0.05[2]
TNF-α & IL-6 ProductionMouse Peritoneal MacrophagesInhibitionObserved (No IC₅₀)[3]

Table 2: In Vitro Anti-Inflammatory Activity of Dexamethasone

Target/AssayCell Type/SystemParameterValue (nM)Citation(s)
IL-1β Secretion (TNF-α-induced)THP-1 CellsIC₅₀7[4]
MCP-1 Secretion (TNF-α-induced)THP-1 CellsIC₅₀3[4]
IL-8 Secretion (TNF-α-induced)THP-1 CellsIC₅₀55[4]
MIP-1α Secretion (TNF-α-induced)THP-1 CellsIC₅₀59[4]
MIP-1β Secretion (TNF-α-induced)THP-1 CellsIC₅₀34[4]
IL-1β mRNA ExpressionCow Alveolar MacrophagesIC₅₀1-10[5]
IL-6 mRNA ExpressionCow Alveolar MacrophagesIC₅₀~10[5]
IL-6 Production (LPS-induced)Murine Macrophage Cell Line (RAW264.9)Inhibition10-90% at 10⁻⁹ to 10⁻⁶ M[6]

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationInhibition of EdemaCitation(s)
GlaucineNot SpecifiedNot SpecifiedSuccessful inhibition of granulation phase[7]
DexamethasoneNot SpecifiedNot SpecifiedInhibition of inflammation[8]

Mechanisms of Anti-Inflammatory Action

This compound

Glaucine's anti-inflammatory effects are attributed to two primary mechanisms:

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, glaucine increases intracellular cAMP levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and inhibit key components of inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

  • Calcium Channel Blockade: Glaucine acts as a calcium channel blocker, inhibiting the influx of extracellular calcium into cells.[1][2] Calcium is a critical signaling molecule in many inflammatory processes, including the activation of immune cells and the release of inflammatory mediators. By reducing intracellular calcium concentrations, glaucine can dampen these inflammatory responses.

Glaucine has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[3]

Corticosteroids

Corticosteroids exert their potent anti-inflammatory effects through a multi-faceted mechanism primarily mediated by the glucocorticoid receptor (GR).[8][9][10][11]

  • Genomic Mechanisms:

    • Transrepression: The activated GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[12][13][14][15] This prevents the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes.

    • Transactivation: The GR can also bind to glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to the increased expression of anti-inflammatory proteins such as annexin (B1180172) A1, mitogen-activated protein kinase phosphatase-1 (MKP-1), and inhibitor of κBα (IκBα).[10][11] MKP-1, for instance, dephosphorylates and inactivates key kinases in the MAPK signaling pathway.[16][17][18][19]

  • Nongenomic Mechanisms: Corticosteroids can also exert rapid, non-genomic effects that are independent of gene transcription, although these are generally considered to contribute less to their overall anti-inflammatory profile.[9]

Signaling Pathway Diagrams

Glaucine_Signaling_Pathway cluster_cAMP Glaucine This compound PDE4 PDE4 Glaucine->PDE4 Inhibits Ca_Channel Ca²⁺ Channel Glaucine->Ca_Channel Blocks cAMP ↑ cAMP Ca_Influx ↓ Ca²⁺ Influx PKA PKA cAMP->PKA Activates Inflammatory_Pathways Inflammatory Signaling Pathways PKA->Inflammatory_Pathways Inhibits Pro_inflammatory_Mediators ↓ Pro-inflammatory Mediators Ca_Influx->Pro_inflammatory_Mediators Reduces

Figure 1: Simplified signaling pathway for the anti-inflammatory action of this compound.

Corticosteroid_Signaling_Pathway cluster_nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds GR_complex Activated GR Complex GR->GR_complex Activates Nucleus Nucleus GR_complex->Nucleus NFkB_AP1 NF-κB / AP-1 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_Genes Activates MAPK MAPK Pathway Anti_inflammatory_Genes Anti-inflammatory Gene Transcription MKP1 ↑ MKP-1 Anti_inflammatory_Genes->MKP1 GRE GRE GRE->Anti_inflammatory_Genes MKP1->MAPK Inhibits GR_complex_n Activated GR Complex GR_complex_n->NFkB_AP1 Inhibits (Transrepression) GR_complex_n->GRE Binds (Transactivation)

Figure 2: Overview of the genomic anti-inflammatory mechanisms of corticosteroids.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[20][21][22][23][24]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into control and treatment groups. The test compound (this compound or corticosteroid) or vehicle is administered, usually intraperitoneally or orally, at a specified time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group.

In Vitro Cytokine Inhibition Assay (ELISA)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from cultured cells.[25][26][27][28][29]

  • Cell Culture: A suitable cell line (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes, or primary macrophages) is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or corticosteroid) for a specified duration (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding a stimulating agent such as lipopolysaccharide (LPS) to the cell culture wells (except for the negative control).

  • Incubation: The plates are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected from each well.

  • ELISA: The concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cytokine production) is calculated from the dose-response curve.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the inhibition of NF-κB activation by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.[30][31][32][33]

  • Cell Culture and Seeding: Cells (e.g., HeLa or macrophage cell lines) are grown on glass coverslips in multi-well plates.

  • Treatment and Stimulation: Cells are pre-treated with the test compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a fluorescent dye such as DAPI.

  • Imaging: The cells are visualized using a fluorescence microscope, and images of the p65 and nuclear staining are captured.

  • Image Analysis: Image analysis software is used to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm. The nuclear-to-cytoplasmic fluorescence ratio is calculated to determine the extent of translocation.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of key MAPK proteins (e.g., p38, ERK) as a measure of their activation.[23][34][35][36][37][38]

  • Cell Lysis: Cells, previously treated with the test compound and/or a pro-inflammatory stimulus, are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK or a housekeeping protein like β-actin.

  • Densitometry: The intensity of the protein bands is quantified using densitometry software to determine the relative levels of MAPK phosphorylation.

Conclusion

Both this compound and corticosteroids demonstrate significant anti-inflammatory properties, but they operate through different mechanisms of action. Corticosteroids are highly potent inhibitors of inflammatory gene expression, acting through the glucocorticoid receptor to broadly suppress the NF-κB and MAPK signaling pathways. Glaucine's anti-inflammatory effects are primarily mediated by its ability to inhibit PDE4 and block calcium channels, which also leads to the downstream suppression of inflammatory responses.

The choice between these agents for therapeutic development would depend on the specific inflammatory condition being targeted, the desired mechanism of action, and the potential for side effects. The available data suggests that corticosteroids are generally more potent in their anti-inflammatory effects. However, glaucine's distinct mechanism of action may offer a valuable alternative, particularly in contexts where the side effects of long-term corticosteroid use are a concern. Further head-to-head comparative studies are warranted to more definitively delineate the relative efficacy and safety profiles of these two classes of anti-inflammatory compounds.

References

Safety Operating Guide

Proper Disposal of Glaucine Hydrobromide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of glaucine (B1671577) hydrobromide is paramount. This guide provides essential, step-by-step instructions for its proper handling and disposal, in line with regulatory standards.

Glaucine hydrobromide, an isoquinoline (B145761) alkaloid, requires careful management as a potentially hazardous chemical waste.[1][2] Improper disposal can pose risks to personnel and the environment. Adherence to the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) is crucial for the compliant disposal of pharmaceutical waste.[3][4]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn to mitigate exposure risks. The Safety Data Sheet (SDS) for glaucine indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect from spills.[1]

Quantitative Data Summary

The following table summarizes key toxicological and physical data for glaucine, derived from its Safety Data Sheet.

PropertyValueSource
Acute Toxicity (Oral) LD50: 545 mg/kg (rat)[5]
Primary Irritant Effect Irritant to skin and mucous membranes[5]
Eye Irritation Causes serious eye irritation[5]
Respiratory Effects May cause respiratory irritation[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, labeling, storage, and ultimate disposal of this compound waste.

Step 1: Waste Classification and Segregation

Due to its potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][6]

  • Solid Waste:

    • Place pure this compound, contaminated weighing papers, gloves, and other solid materials into a dedicated, clearly labeled hazardous waste container.[1][6]

    • The container must be compatible with the chemical and have a secure, tightly fitting lid.[6][7]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container for organic or alkaloid waste.[1]

    • Do not mix with incompatible waste streams.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[1]

Step 2: Container Labeling

Proper labeling is critical for safety and regulatory compliance. All hazardous waste containers for this compound must be clearly labeled with the following information:

  • The words "Hazardous Waste".[1][6]

  • The chemical name: "this compound".[1]

  • The approximate quantity of the waste.[1]

  • The date of accumulation.[1]

  • The name and contact information of the principal investigator or laboratory.[1]

Step 3: Temporary Storage

Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.[1] This area should be:

  • Away from general laboratory traffic.[1]

  • Segregated from incompatible materials.[1]

  • In compliance with institutional and regulatory limits for waste accumulation (e.g., no more than 55 gallons of hazardous waste).[7]

Step 4: Disposal Arrangement

The final disposal of this compound must be handled by a licensed hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[7]

  • Hazardous pharmaceutical waste is most commonly treated by incineration at a permitted facility.[4][8][9]

  • Do not attempt to treat or dispose of the chemical waste yourself.

Experimental Protocols Cited

This guidance is based on established safety protocols for handling and disposing of hazardous chemical and pharmaceutical waste, as outlined by regulatory agencies and safety data sheets. The primary "experimental protocol" is the procedural workflow for waste management, which is detailed in the step-by-step guide above and visualized in the workflow diagram below.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Classify Waste Stream B->C D Solid Waste (e.g., powder, contaminated items) C->D  Solid E Liquid Waste (e.g., solutions) C->E  Liquid F Sharps Waste (e.g., contaminated needles) C->F  Sharps G Place in Labeled Hazardous Solid Waste Container D->G H Place in Labeled Hazardous Liquid Waste Container E->H I Place in Designated Sharps Container F->I J Store Sealed Container in Designated Waste Accumulation Area G->J H->J I->J K Contact Environmental Health & Safety (EHS) for Professional Disposal J->K L End: Waste Disposed via Licensed Contractor (Incineration) K->L

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety & Operational Guide: Handling Glaucine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Glaucine hydrobromide, an isoquinoline (B145761) alkaloid, is paramount to ensure personal safety and experimental integrity. This guide provides immediate, essential safety protocols and logistical plans for its use in a laboratory setting.

Hazard Identification and Protective Equipment

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), inspected before each use.Prevents skin contact, as the substance can cause skin irritation.[2][3]
Body Protection A standard laboratory coat, fully buttoned.Protects against skin contact and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (N95 or P100) is required when handling the powder outside of a certified chemical fume hood or in cases of low ventilation where dust may be generated.[2][5]Prevents inhalation of airborne particles that may cause respiratory tract irritation.[1][2]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is critical. The following steps provide a clear protocol for handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle solid this compound inside a certified chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available, use a balance enclosure or ensure adequate exhaust ventilation where dust can be formed.[2]

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.[2]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

Weighing and Handling
  • Avoid Dust Formation: Handle the compound carefully to avoid creating dust.[2] Use techniques such as weighing on wax paper or in a weigh boat to minimize dispersal.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

Accidental Exposure and Spills
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1] Consult a physician.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]

  • Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the material into a suitable, sealed container for disposal.[2] Clean the spill area with a damp cloth.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. All waste must be treated as hazardous unless otherwise determined by a qualified professional.

Waste Segregation and Collection
  • Solid Waste: Collect any unused this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) in a clearly labeled, sealed container designated for hazardous chemical waste.[7][8]

  • Liquid Waste: If this compound is used in a solution, collect the waste solution in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]

  • Empty Containers: Original packaging that is not completely empty must be treated as hazardous waste.[7]

Disposal Procedure
  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. Do not dispose of with household garbage or allow it to enter the sewage system.[1]

Visual Workflow for Safe Handling

The following diagram outlines the key decision points and procedural flow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_disposal 3. Waste Management cluster_cleanup 4. Post-Handling A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh/Handle Compound (Avoid Dust) C->D E Perform Experiment D->E F Segregate Contaminated Waste (Solid & Liquid) E->F I Decontaminate Work Area E->I G Label Hazardous Waste Container F->G H Store for Professional Disposal G->H J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glaucine hydrobromide
Reactant of Route 2
Reactant of Route 2
Glaucine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.